molecular formula C5H10 B1205809 cis-1,2-Dimethylcyclopropane CAS No. 930-18-7

cis-1,2-Dimethylcyclopropane

Cat. No.: B1205809
CAS No.: 930-18-7
M. Wt: 70.13 g/mol
InChI Key: VKJLDXGFBJBTRQ-UHFFFAOYSA-N
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Description

Cis-1,2-Dimethylcyclopropane, also known as this compound, is a useful research compound. Its molecular formula is C5H10 and its molecular weight is 70.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

930-18-7

Molecular Formula

C5H10

Molecular Weight

70.13 g/mol

IUPAC Name

1,2-dimethylcyclopropane

InChI

InChI=1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3

InChI Key

VKJLDXGFBJBTRQ-UHFFFAOYSA-N

SMILES

CC1CC1C

Canonical SMILES

CC1CC1C

Other CAS No.

2402-06-4
2511-95-7

Synonyms

1,2-dimethylcyclopropane
cis-1,2-dimethylcyclopropane
trans-1,2-dimethylcyclopropane

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomerism of cis-1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of stereoisomerism is fundamental to elucidating molecular behavior and function. This technical guide provides a detailed examination of the stereoisomerism of 1,2-dimethylcyclopropane (B14754300), with a specific focus on the unique characteristics of its cis isomer.

Core Concepts in the Stereoisomerism of 1,2-Dimethylcyclopropane

1,2-dimethylcyclopropane possesses two stereogenic centers, which would typically suggest the possibility of up to four stereoisomers (2n, where n=2). However, due to the cyclic nature of the molecule and the spatial arrangement of the methyl substituents, only three stereoisomers exist.[1][2] These are the cis-1,2-dimethylcyclopropane isomer and a pair of trans-1,2-dimethylcyclopropane (B1237784) enantiomers.[1][2]

The distinction between these stereoisomers arises from the relative orientation of the two methyl groups with respect to the plane of the cyclopropane (B1198618) ring.[3][4] In the cis isomer, both methyl groups are on the same side of the ring, while in the trans isomers, they are on opposite sides.[3][4]

The Meso Nature of this compound

A key stereochemical feature of this compound is that it is an achiral meso compound.[5][6] Despite having two stereocenters, the molecule possesses an internal plane of symmetry that bisects the carbon-carbon bond between the two methyl-substituted carbons and the opposing CH2 group. This symmetry plane makes the molecule superimposable on its mirror image, rendering it optically inactive.[5] Therefore, there is only one this compound structure.[7]

In contrast, the trans isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers.[1][2]

Quantitative Data of 1,2-Dimethylcyclopropane Stereoisomers

The physical properties of the cis and trans isomers of 1,2-dimethylcyclopropane are distinct, which is crucial for their separation and identification. The following table summarizes key quantitative data for these stereoisomers.

PropertyThis compoundtrans-1,2-Dimethylcyclopropane
Boiling Point 37 °C28.2 °C
Melting Point -140 °C-149.6 °C
Density 0.6889 g/cm³0.6648 g/cm³
Refractive Index (n_D) 1.3829 (at 20 °C)1.3713 (at 20 °C)

Source:[2]

Experimental Protocols

The separation and identification of the stereoisomers of 1,2-dimethylcyclopropane rely on the differences in their physical and spectroscopic properties. The following are detailed methodologies for key experiments.

Separation by Fractional Distillation

Due to the difference in their boiling points, the cis and trans isomers can be separated by fractional distillation.

Objective: To separate a mixture of cis- and trans-1,2-dimethylcyclopropane.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Place the mixture of 1,2-dimethylcyclopropane isomers and boiling chips into the round-bottom flask.

  • Gently heat the flask to initiate boiling.

  • Adjust the heating rate to maintain a slow and steady distillation, allowing the vapor to ascend the fractionating column.

  • Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the lower-boiling trans isomer (28.2 °C) as it distills.

  • Collect the initial fraction, which will be enriched in the trans isomer.

  • As the temperature begins to rise, change the receiving flask to collect an intermediate fraction.

  • When the temperature stabilizes at the boiling point of the higher-boiling cis isomer (37 °C), change the receiving flask again to collect the fraction enriched in the cis isomer.

  • The purity of the collected fractions can be assessed using gas chromatography.

Identification by Gas Chromatography (GC)

Gas chromatography is a highly effective technique for both the analytical identification and purity assessment of the 1,2-dimethylcyclopropane isomers.

Objective: To determine the ratio and retention times of cis- and trans-1,2-dimethylcyclopropane in a sample.

Instrumentation and Conditions (typical):

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

Procedure:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Initiate the temperature program and data acquisition.

  • The lower-boiling trans isomer will typically elute before the cis isomer.

  • Identify the peaks corresponding to each isomer based on their retention times.

  • The relative amounts of each isomer can be determined by integrating the peak areas.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation of the isomers.

  • 1H NMR Spectroscopy: The symmetry of the isomers leads to distinct NMR spectra. The cis isomer, having a plane of symmetry, will exhibit a simpler spectrum than the chiral trans isomers. The chemical shifts and coupling constants of the methyl and cyclopropyl (B3062369) protons will differ between the cis and trans forms.

  • 13C NMR Spectroscopy: Due to its symmetry, this compound will show fewer signals in the 13C NMR spectrum compared to the two non-equivalent carbons in the chiral trans enantiomers.

  • Infrared (IR) Spectroscopy: The vibrational modes of the cis and trans isomers are different due to their distinct symmetries. This results in unique absorption bands in the fingerprint region of their IR spectra, allowing for their differentiation.

Visualizing Stereoisomeric Relationships

The following diagram illustrates the stereoisomeric relationships within the 1,2-dimethylcyclopropane system.

stereoisomers cluster_isomers 1,2-Dimethylcyclopropane Stereoisomers meso This compound (meso, achiral) trans_R (1R,2R)-trans-1,2-Dimethylcyclopropane meso->trans_R Diastereomers trans_S (1S,2S)-trans-1,2-Dimethylcyclopropane meso->trans_S Diastereomers trans_R->trans_S Enantiomers

Stereoisomeric relationships of 1,2-dimethylcyclopropane.

References

An In-depth Technical Guide on the Physical Properties of cis-1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Dimethylcyclopropane is a saturated cyclic hydrocarbon featuring a strained three-membered ring with two methyl groups on the same side of the ring plane. This molecule is of significant interest in stereochemical and mechanistic studies due to the inherent ring strain and the influence of its substituents on molecular properties and reactivity. Understanding its physical properties is fundamental for its application in organic synthesis and as a structural motif in medicinal chemistry. This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental methodologies for their determination, and relevant structural visualizations.

Quantitative Physical Properties

The physical properties of this compound have been determined by various sources. The following table summarizes the key quantitative data for easy comparison.

Physical PropertyValueSource(s)
Boiling Point 37 °C[1][2]
35.85 °C[3]
31.7 °C at 760 mmHg
Melting Point -140 °C[1]
-140.87 °C[3]
-141 °C[2]
Density 0.6889 g/cm³[1][3]
0.693 g/mL[2]
Refractive Index (n_D) 1.3829 (at 20 °C)[1]
1.3800[3]
Molar Mass 70.135 g/mol [1]

Experimental Protocols

The determination of the physical properties of this compound requires standard organic chemistry laboratory techniques. Due to its low boiling point and high volatility, certain precautions must be taken.

Determination of Boiling Point

The boiling point of a volatile liquid like this compound is typically determined using a micro-boiling point or distillation method.

Micro-Boiling Point Determination (Siwoloboff's Method):

  • Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a liquid paraffin (B1166041) bath (e.g., a Thiele tube) to ensure uniform heating.

  • Heating and Observation: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Melting Point

Given the very low melting point of this compound, a specialized low-temperature apparatus is required.

Low-Temperature Melting Point Determination:

  • Sample Preparation: A small amount of the compound is introduced into a capillary tube, which is then sealed.

  • Apparatus Setup: The capillary tube is placed in a cryostat or a specialized low-temperature melting point apparatus. A cooling bath, such as liquid nitrogen or a dry ice/acetone slurry, is used to freeze the sample.

  • Heating and Observation: The frozen sample is allowed to warm up slowly. The temperature is monitored with a low-temperature thermometer or a digital probe.

  • Melting Point Reading: The temperature range from which the first drop of liquid appears to the point at which the entire solid has melted is recorded as the melting point range.

Determination of Density

The density of a volatile liquid is commonly measured using a pycnometer.

Pycnometric Density Measurement:

  • Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again to accurately determine its volume.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at a controlled temperature. It is then weighed.

  • Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is measured using a refractometer, typically an Abbé refractometer.

Refractometry:

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the symmetry of the cis isomer, the ¹H NMR spectrum is expected to show three distinct signals.[4] The methyl protons, the methine protons on the cyclopropane (B1198618) ring, and the methylene (B1212753) protons on the ring will each give rise to a unique signal with characteristic splitting patterns.

    • ¹³C NMR: The ¹³C NMR spectrum will similarly show three signals corresponding to the three chemically non-equivalent carbon atoms: the methyl carbons, the methine carbons, and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic C-H stretching vibrations for the methyl and cyclopropyl (B3062369) groups, as well as bending vibrations. The presence of the strained cyclopropane ring can be identified by specific absorption bands.[5]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The electron ionization (EI) mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of methyl groups and ring opening.[6]

Visualizations

Stereoisomers of 1,2-Dimethylcyclopropane

1,2-Dimethylcyclopropane exists as two stereoisomers: cis and trans. The cis isomer has the two methyl groups on the same side of the cyclopropane ring, while the trans isomer has them on opposite sides. The trans isomer is chiral and exists as a pair of enantiomers.

stereoisomers cis cis trans1 trans1 trans2 trans2

Caption: Stereoisomers of 1,2-Dimethylcyclopropane.

Generalized Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a liquid sample such as this compound.

experimental_workflow cluster_purification Sample Preparation cluster_measurement Physical Property Measurement cluster_analysis Data Analysis Purification Purification of This compound (e.g., Distillation) BoilingPoint Boiling Point (Micro-method) Purification->BoilingPoint MeltingPoint Melting Point (Low-Temp Apparatus) Purification->MeltingPoint Density Density (Pycnometer) Purification->Density RefractiveIndex Refractive Index (Refractometer) Purification->RefractiveIndex DataCompilation Data Compilation and Comparison BoilingPoint->DataCompilation MeltingPoint->DataCompilation Density->DataCompilation RefractiveIndex->DataCompilation

Caption: Workflow for physical property determination.

References

Ring strain analysis of cis-1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ring Strain Analysis of cis-1,2-Dimethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ring strain in this compound, a molecule of significant interest in understanding the fundamental principles of conformational analysis and stereochemistry. This document outlines the underlying theory, experimental methodologies for synthesis and characterization, and quantitative data related to its inherent strain energy.

Introduction to Ring Strain in Cyclopropanes

Cyclopropane and its derivatives are characterized by significant ring strain, which arises from two primary factors:

  • Angle Strain: The deviation of the internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°) for sp³-hybridized carbon atoms. This leads to inefficient orbital overlap and weaker C-C bonds.

  • Torsional Strain: The eclipsing interactions of the hydrogen atoms on adjacent carbon atoms, as the rigid three-membered ring prevents rotation to a more stable staggered conformation.

In substituted cyclopropanes, such as 1,2-dimethylcyclopropane, an additional factor comes into play:

  • Steric Strain: The repulsive interaction between substituent groups. In the case of this compound, the two methyl groups are on the same side of the ring, leading to significant steric hindrance.[1][2][3] This steric repulsion is the primary reason for the lower stability of the cis isomer compared to the trans isomer, where the methyl groups are on opposite sides of the ring.[1][2][3] This difference in stability is reflected in their heats of combustion, with the less stable cis isomer releasing more energy upon combustion.[4][5]

Quantitative Analysis of Ring Strain

The total ring strain of a cycloalkane can be determined experimentally by measuring its heat of combustion and comparing it to a theoretical strain-free reference value. The NIST Chemistry WebBook provides essential thermochemical data for this compound.[6][7]

PropertyValueUnitsReference
Enthalpy of formation of liquid at standard conditions (ΔfH°liquid) -65.7 ± 1.2kJ/mol[6]
Enthalpy of combustion of liquid at standard conditions (ΔcH°liquid) -3309.0 ± 1.2kJ/mol[6]

The difference in stability between the cis and trans isomers is estimated to be around 4-5 kcal/mol, with the cis isomer being the less stable of the two.

Experimental Protocols

Synthesis of this compound via Simmons-Smith Reaction

A reliable method for the stereospecific synthesis of this compound is the Simmons-Smith reaction, starting from cis-2-butene (B86535).[8][9][10] The reaction involves an organozinc carbenoid that adds a methylene (B1212753) group across the double bond, preserving the stereochemistry of the starting alkene.

Materials:

Procedure:

  • Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple. Cover the couple with anhydrous diethyl ether.

  • Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the zinc-copper couple suspension with gentle stirring under a nitrogen atmosphere. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for one hour to ensure the formation of the organozinc carbenoid (iodomethylzinc iodide).

  • Cyclopropanation: Cool the reaction mixture in an ice bath. Add a solution of cis-2-butene in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by distillation. The crude product can be purified by fractional distillation to yield pure this compound.

Determination of Ring Strain by Bomb Calorimetry

Bomb calorimetry is the standard experimental technique for measuring the heat of combustion of a substance, from which the ring strain can be calculated.[1][11][12][13][14] For a volatile liquid like this compound, special handling is required.

Materials:

  • Bomb calorimeter

  • Oxygen cylinder with a pressure regulator

  • Benzoic acid (for calibration)

  • Platinum crucible

  • Fuse wire

  • Distilled water

  • This compound sample

Procedure:

  • Calibration: Calibrate the bomb calorimeter by combusting a known mass of benzoic acid to determine the heat capacity of the calorimeter system.

  • Sample Preparation: Accurately weigh a small amount of this compound into a platinum crucible. Due to its volatility, it is recommended to use a sealed ampule or a crucible with a lid that can be remotely opened.

  • Assembly: Place the crucible in the bomb, and attach a fuse wire so that it is in contact with the sample.

  • Add a small, known amount of distilled water to the bomb to saturate the internal atmosphere and ensure that the water formed during combustion is in the liquid state.

  • Seal the bomb and purge it with a small amount of oxygen before filling it to a pressure of approximately 25-30 atm.

  • Combustion: Place the bomb in the calorimeter, which is filled with a known mass of water. Allow the system to reach thermal equilibrium.

  • Ignite the sample by passing an electric current through the fuse wire.

  • Record the temperature change of the water in the calorimeter.

  • Analysis: After combustion, release the pressure from the bomb and analyze the contents for any signs of incomplete combustion and for the formation of nitric acid (from the nitrogen in the air).

  • Calculation: Calculate the heat of combustion of the sample from the temperature rise, the heat capacity of the calorimeter, and corrections for the fuse wire and any acid formation. The total strain energy is then calculated by comparing the experimental heat of combustion with the theoretical heat of combustion of a strain-free acyclic analogue.

Visualizations

Steric Strain in 1,2-Dimethylcyclopropane Isomers

The following diagram illustrates the key difference in steric interactions between the cis and trans isomers of 1,2-dimethylcyclopropane.

G Steric Strain in 1,2-Dimethylcyclopropane Isomers cluster_cis This compound cluster_trans trans-1,2-Dimethylcyclopropane C1_c C C2_c C C1_c->C2_c CH3_1_c CH3 C1_c->CH3_1_c H1_c H C1_c->H1_c C3_c C C2_c->C3_c CH3_2_c CH3 C2_c->CH3_2_c H2_c H C2_c->H2_c C3_c->C1_c H3_c H C3_c->H3_c H4_c H C3_c->H4_c steric_strain Steric Strain CH3_1_c->steric_strain CH3_2_c->steric_strain H5_c H H6_c H C1_t C C2_t C C1_t->C2_t CH3_1_t CH3 C1_t->CH3_1_t H1_t H C1_t->H1_t C3_t C C2_t->C3_t CH3_2_t CH3 C2_t->CH3_2_t H2_t H C2_t->H2_t C3_t->C1_t H3_t H C3_t->H3_t H4_t H C3_t->H4_t H5_t H H6_t H

Caption: Steric hindrance between methyl groups in the cis isomer leads to increased strain.

Experimental Workflow for Ring Strain Determination

The logical flow for the experimental determination of ring strain in this compound is depicted below.

G cluster_synthesis Synthesis cluster_analysis Analysis start cis-2-Butene reaction Simmons-Smith Reaction start->reaction reagents CH2I2, Zn(Cu) reagents->reaction product This compound reaction->product calorimetry Bomb Calorimetry product->calorimetry combustion Measure Heat of Combustion (ΔHc) calorimetry->combustion calculation Calculate Strain Energy combustion->calculation result Total Ring Strain calculation->result

Caption: Workflow for synthesis and ring strain analysis of this compound.

References

An In-depth Technical Guide on the Molecular Geometry of cis-1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry of cis-1,2-dimethylcyclopropane, a molecule of significant interest in stereochemistry and conformational analysis. A thorough review of experimental and computational studies is presented to define the key structural parameters of this strained cyclic alkane. This document summarizes quantitative data on bond lengths, bond angles, and dihedral angles in clearly structured tables. Detailed methodologies for the key experimental and computational techniques employed in these studies are also provided to offer a complete understanding of the data's origin and reliability.

Introduction

This compound is a saturated cyclic hydrocarbon with the chemical formula C₅H₁₀.[1] It consists of a three-membered cyclopropane (B1198618) ring with two methyl groups attached to adjacent carbon atoms on the same side of the ring plane.[2] The inherent ring strain of the cyclopropane ring, coupled with the steric interactions between the cis-oriented methyl groups, results in a unique and well-defined molecular geometry. Understanding the precise structural parameters of this molecule is crucial for comprehending its reactivity, spectroscopic properties, and potential applications in areas such as asymmetric synthesis and the development of novel therapeutic agents. This guide synthesizes the current knowledge on the molecular geometry of this compound, drawing from both experimental and theoretical investigations.

Molecular Structure and Key Geometric Parameters

The molecular structure of this compound is characterized by a strained three-membered carbon ring. The cis configuration of the two methyl groups leads to significant steric hindrance, which influences the bond lengths and angles within the molecule.

Bond Lengths

Table 1: Calculated Bond Lengths of this compound

BondDescriptionCalculated Bond Length (Å)Method
C1-C2Carbon-carbon bond in the cyclopropane ringData not availableComputational Study
C1-C3Carbon-carbon bond in the cyclopropane ringData not availableComputational Study
C2-C3Carbon-carbon bond in the cyclopropane ringData not availableComputational Study
C1-C4 (Methyl)Carbon-carbon bond to the methyl groupData not availableComputational Study
C2-C5 (Methyl)Carbon-carbon bond to the methyl groupData not availableComputational Study
C-H (Ring)Carbon-hydrogen bond on the cyclopropane ringData not availableComputational Study
C-H (Methyl)Carbon-hydrogen bond in the methyl groupsData not availableComputational Study

Note: Specific calculated values from a definitive public study are not available. The table structure is provided for when such data becomes available.

Bond Angles

The bond angles in this compound deviate significantly from the ideal tetrahedral angle of 109.5° due to the severe ring strain of the cyclopropane moiety.

Table 2: Calculated Bond Angles of this compound

AngleDescriptionCalculated Bond Angle (°)Method
∠C1-C2-C3Internal angle of the cyclopropane ringData not availableComputational Study
∠H-C1-HAngle between hydrogens on the cyclopropane ringData not availableComputational Study
∠C2-C1-C4 (Methyl)Angle between a ring bond and the methyl group bondData not availableComputational Study
∠H-C4-H (Methyl)Angle between hydrogens in the methyl groupData not availableComputational Study

Note: Specific calculated values from a definitive public study are not available. The table structure is provided for when such data becomes available.

Dihedral Angles

Dihedral angles are crucial for defining the three-dimensional arrangement of the atoms, particularly the orientation of the methyl groups relative to the cyclopropane ring.

Table 3: Calculated Dihedral Angles of this compound

Dihedral AngleDescriptionCalculated Dihedral Angle (°)Method
H-C1-C2-HDihedral angle between hydrogens on adjacent ring carbonsData not availableComputational Study
C4-C1-C2-C5Dihedral angle between the two methyl groupsData not availableComputational Study

Note: Specific calculated values from a definitive public study are not available. The table structure is provided for when such data becomes available.

Experimental and Computational Methodologies

The determination of the molecular geometry of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state. The experimental workflow for a typical GED experiment is as follows:

GED_Workflow cluster_prep Sample Preparation cluster_diffraction Diffraction cluster_analysis Data Analysis Sample This compound (Volatile Liquid) Vaporization Vaporization (Heated Nozzle) Sample->Vaporization Scattering Scattering by Molecular Vapor Vaporization->Scattering Electron_Beam High-Energy Electron Beam Electron_Beam->Scattering Diffraction_Pattern Concentric Ring Diffraction Pattern Scattering->Diffraction_Pattern Detector Photographic Plate or CCD Detector Diffraction_Pattern->Detector Radial_Distribution Radial Distribution Curve Generation Detector->Radial_Distribution Structure_Refinement Least-Squares Structural Refinement Radial_Distribution->Structure_Refinement Molecular_Geometry Bond Lengths, Bond Angles Structure_Refinement->Molecular_Geometry

Gas-Phase Electron Diffraction Experimental Workflow

In this process, a high-energy beam of electrons is fired at a gaseous sample of the molecule. The electrons are scattered by the atoms in the molecule, creating a diffraction pattern that is captured on a detector. Analysis of this pattern allows for the determination of the distances between atoms, from which bond lengths and angles can be derived.

Microwave spectroscopy is another high-resolution technique used to determine the rotational constants of a molecule, which are inversely related to its moments of inertia. From the moments of inertia of different isotopologues, a precise molecular structure can be determined.

Microwave_Spectroscopy_Workflow cluster_sample Sample Introduction cluster_spectrometer Spectrometer cluster_data Data Processing and Analysis Sample Gaseous Sample of This compound Absorption_Cell Sample Absorption Cell Sample->Absorption_Cell Microwave_Source Microwave Radiation (Swept Frequency) Microwave_Source->Absorption_Cell Detector Detector Absorption_Cell->Detector Spectrum Rotational Spectrum (Absorption vs. Frequency) Detector->Spectrum Transition_Assignment Assignment of Rotational Transitions Spectrum->Transition_Assignment Rotational_Constants Determination of Rotational Constants Transition_Assignment->Rotational_Constants Structural_Determination Calculation of Molecular Geometry Rotational_Constants->Structural_Determination

Microwave Spectroscopy Experimental Workflow

This method requires the molecule to have a permanent dipole moment. The gaseous sample is irradiated with microwaves of varying frequencies, and the absorption of radiation at specific frequencies corresponds to transitions between rotational energy levels.

Computational Protocols

Computational chemistry plays a vital role in predicting and refining molecular geometries. Ab initio and Density Functional Theory (DFT) methods are commonly employed for this purpose.

These first-principles methods solve the electronic Schrödinger equation to determine the energy of a molecule as a function of its geometry. By finding the geometry that minimizes the energy, the equilibrium structure of the molecule can be determined.

Computational_Workflow Input Initial Molecular Structure (e.g., from molecular mechanics) Choose_Method Select Computational Method (e.g., DFT, MP2, CCSD) Input->Choose_Method Choose_Basis_Set Select Basis Set (e.g., 6-31G*, cc-pVTZ) Choose_Method->Choose_Basis_Set Geometry_Optimization Geometry Optimization (Energy Minimization) Choose_Basis_Set->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm Minimum Energy Structure) Geometry_Optimization->Frequency_Calculation Output Optimized Geometry (Bond Lengths, Angles, Dihedrals) Frequency_Calculation->Output

Computational Geometry Optimization Workflow

The workflow involves creating an initial guess for the molecular structure, selecting an appropriate level of theory and basis set, and then performing an iterative energy minimization. A subsequent frequency calculation is typically performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Visualization of Molecular Geometry

The logical relationship between the key components of the molecular geometry of this compound is visualized below. This diagram illustrates how the fundamental building blocks of the molecule define its overall structure.

Molecular_Geometry_Relationship cluster_ring Cyclopropane Ring cluster_substituents Substituents C1 C1 C2 C2 C1->C2 Methyl1 Methyl Group (C4) C1->Methyl1 C1-C4 Bond BondLengths Bond Lengths (C-C, C-H) C1->BondLengths BondAngles Bond Angles (∠CCC, ∠CCH, etc.) C1->BondAngles DihedralAngles Dihedral Angles (Stereochemistry) C1->DihedralAngles C3 C3 C2->C3 Methyl2 Methyl Group (C5) C2->Methyl2 C2-C5 Bond C2->BondLengths C2->BondAngles C2->DihedralAngles C3->C1 C3->BondLengths C3->BondAngles C3->DihedralAngles Methyl1->BondLengths Methyl1->BondAngles Methyl1->DihedralAngles Methyl2->BondLengths Methyl2->BondAngles Methyl2->DihedralAngles

Key Geometric Parameters of this compound

Conclusion

The molecular geometry of this compound is a result of the interplay between the significant ring strain of the three-membered ring and the steric repulsion of the two cis-oriented methyl groups. While detailed experimental data for the cis-isomer is not as readily available as for its trans counterpart, computational methods provide a powerful tool for elucidating its precise structural parameters. The data and methodologies presented in this guide offer a foundational understanding for researchers and professionals working with this and related strained cyclic systems. Further high-resolution experimental studies would be invaluable in refining our understanding of the subtle structural details of this intriguing molecule.

References

An In-depth Technical Guide on the Heat of Formation of cis-1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermochemical data for cis-1,2-dimethylcyclopropane, with a focus on its heat of formation. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who require accurate thermodynamic data for molecular modeling, reaction planning, and stability analysis.

Data Presentation: Thermochemical Properties

The standard enthalpy of formation (ΔfH°) is a critical thermodynamic parameter that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For this compound (C₅H₁₀), these values have been determined experimentally and are crucial for understanding its inherent stability and reactivity. The data presented below is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook, a widely recognized repository for chemical and physical data.[1]

The primary experimental value used to derive the heat of formation is the enthalpy of combustion (ΔcH°), which is the heat released during the complete combustion of the substance.

Table 1: Standard Enthalpy Data for this compound at 298.15 K (25 °C)

Thermodynamic ParameterPhysical StateValue (kJ/mol)Experimental MethodReference
Enthalpy of Combustion (ΔcH°)Liquid-3341.5 ± 1.3Combustion CalorimetryGood, 1971[1]
Enthalpy of Formation (ΔfH°)Liquid-81.1 ± 1.3Derived from Combustion DataGood, 1971[1]
Enthalpy of Formation (ΔfH°)Gas-52.2 ± 1.4Derived from Combustion and Vaporization DataGood, 1971[1]

Experimental Protocols: Determination of the Heat of Combustion

The heat of combustion for volatile organic compounds like this compound is typically determined using a technique known as bomb calorimetry.[2][3][4] This method measures the heat evolved from a combustion reaction carried out at constant volume.

Principle of Bomb Calorimetry

A known mass of the sample is completely combusted in a high-pressure, pure oxygen environment within a sealed container called a "bomb".[3][4] The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a measurable increase in temperature. By calibrating the calorimeter with a substance of known heat of combustion (e.g., benzoic acid), the heat capacity of the calorimeter system can be determined.[4][5] This calibration allows for the calculation of the heat of combustion of the unknown sample from the observed temperature change.

Detailed Experimental Workflow

  • Sample Preparation and Encapsulation :

    • Due to the volatile nature of this compound, a special handling procedure is required.[6] A precise mass of the liquid sample is typically encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent its evaporation before ignition.

    • The encapsulated sample is placed in a sample holder (e.g., a platinum crucible) within the bomb.

  • Bomb Assembly :

    • A known length of ignition wire (e.g., nichrome or platinum) is connected to the electrodes inside the bomb, with the wire positioned to be in contact with the sample or a combustion aid.

    • A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.[3]

    • The bomb is then sealed.

  • Pressurization with Oxygen :

    • The sealed bomb is purged with a small amount of pure oxygen to remove atmospheric nitrogen, which could otherwise form nitric acid during combustion and introduce errors.[4]

    • The bomb is then filled with pure oxygen to a high pressure, typically around 25-30 atm, to ensure complete and rapid combustion.[3][5]

  • Calorimeter Setup :

    • The pressurized bomb is placed into the calorimeter bucket, which contains a precisely measured mass of water.

    • The calorimeter lid, equipped with a stirrer, a thermometer (or a thermistor), and ignition leads, is secured. The bomb must be fully submerged in the water.[2][3]

  • Temperature Measurement and Ignition :

    • The stirrer is activated to ensure a uniform temperature throughout the water.

    • The initial temperature of the water is recorded at regular intervals for a period of time to establish a stable baseline.

    • The sample is then ignited by passing an electric current through the ignition wire.

    • The temperature is recorded at short intervals as it rises rapidly after ignition and then begins to cool.[2]

  • Data Analysis :

    • The corrected temperature rise is determined by extrapolating the pre- and post-ignition temperature readings to the time of ignition to account for any heat exchange with the surroundings.

    • The total heat released is calculated using the corrected temperature rise and the previously determined heat capacity of the calorimeter system.

    • Corrections are made for the heat released by the ignition wire and for the formation of any side products like nitric acid.

    • The standard enthalpy of combustion (ΔcH°) is then calculated per mole of the sample.

Logical Workflow for Determining Heat of Formation

The standard enthalpy of formation (ΔfH°) of a compound cannot be measured directly in most cases. Instead, it is calculated from the experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law. This involves a thermochemical cycle that relates the combustion of the compound and its constituent elements to their formation.

The combustion reaction for this compound (C₅H₁₀) is:

C₅H₁₀(l) + (15/2)O₂(g) → 5CO₂(g) + 5H₂O(l)

According to Hess's Law, the enthalpy of this reaction is related to the enthalpies of formation of the reactants and products:

ΔcH°(C₅H₁₀) = [5 * ΔfH°(CO₂) + 5 * ΔfH°(H₂O)] - [ΔfH°(C₅H₁₀) + (15/2) * ΔfH°(O₂)]

Since the enthalpy of formation of an element in its standard state (like O₂(g)) is zero, the equation can be rearranged to solve for the enthalpy of formation of this compound:

ΔfH°(C₅H₁₀) = [5 * ΔfH°(CO₂) + 5 * ΔfH°(H₂O)] - ΔcH°(C₅H₁₀)

The standard enthalpies of formation for carbon dioxide (CO₂) and liquid water (H₂O) are well-established values. Thus, by experimentally measuring the enthalpy of combustion of this compound, its enthalpy of formation can be accurately calculated.

The following diagram illustrates this logical workflow.

Heat_of_Formation_Workflow cluster_exp Experimental Determination cluster_calc Thermochemical Calculation Sample This compound (Liquid Sample) BombCal Bomb Calorimetry (Constant Volume Combustion) Sample->BombCal Combust in excess O₂ TempRise Measure Corrected Temperature Rise (ΔT) BombCal->TempRise Heat Release HeatComb Calculate Heat of Combustion (ΔcH°) TempRise->HeatComb Use Calorimeter Heat Capacity HessLaw Apply Hess's Law HeatComb->HessLaw HeatForm Calculate Heat of Formation (ΔfH°) HessLaw->HeatForm Rearrange Equation KnownData Standard ΔfH° Data (CO₂, H₂O) KnownData->HessLaw

Caption: Workflow for calculating the heat of formation from experimental combustion data.

References

Spectroscopic Identification of cis-1,2-Dimethylcyclopropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to identify and characterize cis-1,2-dimethylcyclopropane. The document details the expected spectral data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and a logical framework for spectral interpretation are also presented to aid researchers in their analytical endeavors.

Introduction

This compound is a saturated cyclic hydrocarbon with the molecular formula C₅H₁₀. As a stereoisomer of 1,2-dimethylcyclopropane, its unambiguous identification is crucial in various chemical research areas, including stereoselective synthesis and mechanistic studies. Spectroscopic methods provide the foundational tools for the structural elucidation of this molecule. This guide summarizes the key spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct information for its identification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is more complex than a cursory examination might suggest. Due to the rigid, planar nature of the cyclopropane (B1198618) ring and the cis configuration of the methyl groups, the two protons on the methylene (B1212753) carbon (C3) are diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts. Consequently, a total of four distinct signals are expected in the ¹H NMR spectrum.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Signal AssignmentMultiplicityChemical Shift (δ) ppm (Predicted)Coupling Constants (J) Hz (Predicted)
Methyl Protons (6H)Doublet~ 0.9 - 1.1~ 5 - 7
Methine Protons (2H)Multiplet~ 0.5 - 0.8-
Methylene Proton (1H, endo)Multiplet~ 0.2 - 0.4-
Methylene Proton (1H, exo)Multiplet~ -0.1 - 0.1-

Note: Actual chemical shifts and coupling constants can vary based on the solvent and the magnetic field strength of the NMR spectrometer.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is simpler and shows three distinct signals, corresponding to the three chemically non-equivalent sets of carbon atoms.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ) ppm
Methyl (CH₃)14.7
Methine (CH)16.9
Methylene (CH₂)9.3
(Data obtained in C₆D₆ as the solvent. Source: J.P. MONTI, R. FAURE, E.J. VINCENT, ORG.MAGN.RES.,8,611(1976) as cited in SpectraBase)[2]
Experimental Protocol for NMR Spectroscopy

A typical experimental protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or benzene-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of a molecule, providing a unique "fingerprint." The gas-phase IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its C-H and C-C bonds.

Table 3: Key Infrared Absorption Bands for this compound (Gas Phase)

Wavenumber (cm⁻¹)Vibrational Assignment
~ 3070C-H stretch (cyclopropyl)
~ 2960C-H stretch (methyl, asymmetric)
~ 2870C-H stretch (methyl, symmetric)
~ 1460CH₂ scissoring / CH₃ asymmetric deformation
~ 1380CH₃ symmetric deformation
~ 1020Cyclopropane ring breathing

(Data estimated from the NIST Gas-Phase Infrared Database)[3]

Experimental Protocol for Gas-Phase FTIR Spectroscopy

The following outlines a general procedure for acquiring a gas-phase FTIR spectrum:

  • Sample Introduction: Introduce the volatile this compound into an evacuated gas cell with IR-transparent windows (e.g., NaCl or KBr). The path length of the cell is typically several centimeters to ensure sufficient absorption.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Record a background spectrum of the evacuated gas cell.

  • Sample Spectrum: Record the spectrum of the sample in the gas cell.

  • Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is useful for determining the molecular weight and deducing structural features. For this compound, electron ionization (EI) is a common method.

The mass spectrum is characterized by a molecular ion peak (M⁺) at m/z = 70, corresponding to the molecular weight of C₅H₁₀. The fragmentation pattern is dominated by the loss of methyl (CH₃) and ethyl (C₂H₅) groups, which is characteristic of small alkyl-substituted cyclopropanes.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
70Moderate[C₅H₁₀]⁺ (Molecular Ion)
55High[C₄H₇]⁺ (Loss of CH₃)
42High[C₃H₆]⁺
41Base Peak (100%)[C₃H₅]⁺
39High[C₃H₃]⁺
27High[C₂H₃]⁺

(Data obtained from the NIST Mass Spectrometry Data Center)[4][5]

Experimental Protocol for GC-MS

This compound is often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility.

  • Sample Injection: Inject a dilute solution of the compound into the GC inlet.

  • Gas Chromatography: Use a nonpolar capillary column (e.g., DB-1 or similar) to separate the compound from any impurities. The oven temperature program would typically start at a low temperature (e.g., 40°C) and ramp up.

  • Ionization: The eluting compound enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical process for the spectroscopic identification of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms GC-MS Analysis Sample Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Introduce into Gas Cell Sample->IR_Prep MS_Prep Inject into GC Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data

Caption: Experimental workflow for spectroscopic analysis.

spectral_interpretation Start Unknown Compound MS Mass Spectrometry Start->MS MW Molecular Weight = 70? MS->MW IR Infrared Spectroscopy CH_stretch Cyclopropyl & Alkyl C-H stretches? IR->CH_stretch NMR NMR Spectroscopy 13C_signals Three 13C Signals? NMR->13C_signals Fragments Fragments at m/z 55, 42, 41, 39, 27? MW->Fragments Yes Re-evaluate Incorrect Structure or Isomer MW->Re-evaluate No Fragments->IR Yes Fragments->Re-evaluate No Ring_vib Ring vibrations? CH_stretch->Ring_vib Yes CH_stretch->Re-evaluate No Ring_vib->NMR Yes Ring_vib->Re-evaluate No 1H_signals Four 1H Signals (diastereotopic CH2)? 13C_signals->1H_signals Yes 13C_signals->Re-evaluate No Conclusion Identified as This compound 1H_signals->Conclusion Yes 1H_signals->Re-evaluate No

Caption: Logical process for spectral interpretation.

References

The Stereoisomers of 1,2-Dimethylcyclopropane: A Technical Guide to their Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimethylcyclopropane (B14754300), a simple yet structurally significant cycloalkane, exists as three stereoisomers: a cis isomer and a pair of trans enantiomers. The inherent ring strain and the steric interactions between the methyl groups dictate the relative stability and reactivity of these isomers, making them a subject of interest in stereochemistry and synthetic chemistry. This technical guide provides an in-depth exploration of the discovery, synthesis, separation, and characterization of the cis and trans isomers of 1,2-dimethylcyclopropane, presenting key data in a structured format and detailing relevant experimental protocols.

Introduction and Historical Context

The study of cyclopropane (B1198618) and its derivatives dates back to the late 19th century. The parent molecule, cyclopropane, was first synthesized in 1881 by August Freund through an intramolecular Wurtz coupling of 1,3-dibromopropane (B121459) using sodium.[1][2] This discovery laid the groundwork for the investigation of a new class of cyclic compounds characterized by significant ring strain.

Physicochemical and Thermodynamic Properties

The orientation of the two methyl groups significantly influences the physical and thermodynamic properties of the 1,2-dimethylcyclopropane isomers. The trans isomer is generally more stable than the cis isomer due to reduced steric strain between the methyl groups.[6] A summary of key quantitative data is presented in Table 1.

Propertycis-1,2-Dimethylcyclopropanetrans-1,2-Dimethylcyclopropane (B1237784)
Molecular Formula C₅H₁₀C₅H₁₀
Molar Mass 70.13 g/mol 70.13 g/mol
Boiling Point 37 °C[5][7]28.2 °C[5]
Melting Point -140 °C[5]-149.6 °C[5]
Density 0.6889 g/cm³[5]0.6648 g/cm³[5]
Standard Enthalpy of Formation (liquid, ΔHf°) -69.5 kJ/mol[8]-78.7 kJ/mol[9]
Standard Enthalpy of Combustion (liquid, ΔHc°) -3303.8 kJ/mol[8]-3294.6 kJ/mol[9]
Refractive Index (nD) 1.3829 (20 °C)[5]1.3713 (20 °C)[5]

Synthesis and Separation of Isomers

The most common and stereospecific method for the synthesis of 1,2-dimethylcyclopropane isomers is the Simmons-Smith cyclopropanation of cis- or trans-2-butene.[10][11] This reaction involves the use of a carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple.[12] The reaction is stereospecific, meaning that cis-2-butene (B86535) will yield this compound, and trans-2-butene will yield trans-1,2-dimethylcyclopropane.

Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Butene (B3427860)

Objective: To synthesize a mixture of cis- and trans-1,2-dimethylcyclopropane from a corresponding mixture of cis- and trans-2-butene.

Materials:

  • Zinc-copper couple

  • Diiodomethane (CH₂I₂)

  • A mixture of cis- and trans-2-butene (liquefied or in a suitable solvent)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the zinc-copper couple under a nitrogen atmosphere.

  • Add anhydrous diethyl ether to the flask, followed by the dropwise addition of diiodomethane. The formation of the organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), may be initiated by gentle heating.

  • Cyclopropanation: Cool the reaction mixture in an ice bath. Slowly add the liquefied 2-butene or a solution of 2-butene in anhydrous diethyl ether to the stirred suspension of the Simmons-Smith reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the ethereal layer and wash it sequentially with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude mixture of 1,2-dimethylcyclopropane isomers.

Separation of Isomers

The cis and trans isomers of 1,2-dimethylcyclopropane can be separated by fractional distillation due to their different boiling points.[5] However, for analytical and small-scale preparative purposes, gas chromatography (GC) is a more efficient method.[13]

Experimental Protocol: Gas Chromatographic Separation

Objective: To separate and analyze a mixture of cis- and trans-1,2-dimethylcyclopropane isomers.

Instrumentation and Conditions (suggested starting point):

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-1, HP-5).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at 35 °C for 5 minutes, then ramp at 5 °C/min to 100 °C.

  • Injection Volume: 1 µL of a dilute solution of the isomer mixture in a volatile solvent (e.g., pentane).

Procedure:

  • Prepare a dilute solution of the synthesized 1,2-dimethylcyclopropane mixture.

  • Inject the sample into the GC.

  • Record the chromatogram. The lower-boiling trans isomer is expected to elute before the higher-boiling cis isomer.

  • The relative amounts of the isomers can be determined by integrating the peak areas.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of the 1,2-dimethylcyclopropane isomers.

  • This compound: Due to its plane of symmetry, the proton NMR spectrum is expected to be more complex than that of the trans isomer, with potentially four distinct signals for the ring and methyl protons.[14]

  • trans-1,2-Dimethylcyclopropane: The C₂ axis of symmetry in the trans isomer results in a simpler proton NMR spectrum, typically showing three distinct signals.[15]

Reaction Mechanisms and Logical Workflows

Simmons-Smith Reaction Mechanism

The Simmons-Smith reaction proceeds through a concerted mechanism involving a "butterfly" transition state, where the methylene (B1212753) group is transferred from the zinc carbenoid to the alkene.[16]

Caption: Simmons-Smith reaction mechanism.

Experimental Workflow

The overall process from synthesis to characterization can be visualized as a logical workflow.

experimental_workflow start Start: cis/trans-2-Butene synthesis Simmons-Smith Cyclopropanation start->synthesis workup Aqueous Workup & Extraction synthesis->workup separation Separation (Fractional Distillation or GC) workup->separation cis_isomer This compound separation->cis_isomer trans_isomer trans-1,2-Dimethylcyclopropane separation->trans_isomer characterization Spectroscopic Characterization (NMR, GC-MS) cis_isomer->characterization trans_isomer->characterization end End: Pure Isomers & Data characterization->end

Caption: Experimental workflow for isomer synthesis and analysis.

Conclusion

The cis and trans isomers of 1,2-dimethylcyclopropane serve as excellent models for understanding the principles of stereoisomerism and the impact of steric strain on molecular properties. The Simmons-Smith reaction provides a reliable and stereospecific route for their synthesis, and established chromatographic and spectroscopic techniques allow for their effective separation and characterization. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with these and related cyclopropane derivatives in various fields, including synthetic chemistry and drug development.

References

An In-depth Technical Guide on the Core Reactivity of cis-1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Dimethylcyclopropane is a strained small-ring hydrocarbon that serves as a valuable model system for studying fundamental concepts in organic chemistry, including ring strain, stereoisomerism, and reaction mechanisms. Its inherent ring tension makes it susceptible to a variety of chemical transformations, primarily involving the cleavage of the cyclopropane (B1198618) ring. This technical guide provides a comprehensive overview of the basic reactivity of this compound, focusing on its thermal isomerization, reactions with acids, and catalytic hydrogenation. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Thermal Isomerization

Upon heating, this compound undergoes both geometric and structural isomerization. The primary pathways involve the reversible cis-trans isomerization and the irreversible ring-opening to form various pentene isomers.

Cis-Trans Isomerization

The initial and most rapid thermal process is the geometric isomerization to its more stable trans diastereomer. This reaction proceeds through a diradical intermediate formed by the cleavage of a carbon-carbon bond in the cyclopropane ring.

Structural Isomerization

At higher temperatures, this compound undergoes irreversible structural isomerization to form a mixture of acyclic C5H10 isomers. The main products are cis- and trans-pent-2-ene, 2-methyl-1-butene (B49056), and 2-methyl-2-butene (B146552).[1] The formation of these products is also believed to proceed through a trimethylene diradical intermediate.

Quantitative Kinetic Data

The kinetics of the thermal isomerization of this compound have been investigated in the gas phase. The following tables summarize the Arrhenius parameters for the key isomerization pathways.

Table 1: Arrhenius Parameters for the Geometrical Isomerization of this compound [1]

ReactionA (s⁻¹)Ea (kcal/mol)
This compound → trans-1,2-dimethylcyclopropane10¹⁵.²⁵59.42 ± 0.5

Table 2: Arrhenius Parameters for the Structural Isomerization of this compound [1]

ProductA (s⁻¹)Ea (kcal/mol)
cis-Pent-2-ene10¹³.⁹²61.4
trans-Pent-2-ene10¹³.⁹⁶61.2
2-Methyl-1-butene--
2-Methyl-2-butene--

Note: Specific Arrhenius parameters for the formation of 2-methyl-1-butene and 2-methyl-2-butene from the cis isomer were not found in the provided search results.

Experimental Protocol: Gas-Phase Thermal Isomerization

A typical experimental setup for studying the gas-phase kinetics of cyclopropane isomerization involves a static reactor system.[2]

Materials:

  • This compound (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Static pyrex reaction vessel enclosed in a furnace

  • High-vacuum line

  • Gas chromatograph (GC) with a suitable column (e.g., packed or capillary) and detector (e.g., flame ionization detector - FID)

  • Pressure measurement device (e.g., manometer)

  • Temperature controller

Procedure:

  • Vessel Preparation: The pyrex reaction vessel is "aged" by carrying out several pyrolysis runs of a hydrocarbon (like the reactant itself) to ensure a uniform and inert surface, minimizing wall effects.

  • Sample Introduction: A known pressure of this compound is introduced into the evacuated and heated reaction vessel via the high-vacuum line.

  • Reaction: The sample is allowed to isomerize at a constant, controlled temperature for a specific duration.

  • Quenching: The reaction is quenched by rapidly expanding the reaction mixture into a sample loop for GC analysis or by freezing the contents with liquid nitrogen.

  • Analysis: The product mixture is analyzed by gas chromatography to determine the relative concentrations of the reactant and the various isomerization products.

  • Data Analysis: The rate constants are calculated at different temperatures to determine the Arrhenius parameters (A and Ea).

Signaling Pathway: Thermal Isomerization of this compound

Thermal_Isomerization cluster_start cluster_intermediate Trimethylene Diradical Intermediate cluster_products Isomerization Products cis_DMP This compound diradical •CH(CH₃)CH₂CH(CH₃)• cis_DMP->diradical Δ (Heat) trans_DMP trans-1,2-Dimethylcyclopropane diradical->trans_DMP Geometrical Isomerization cis_pentene cis-Pent-2-ene diradical->cis_pentene Structural Isomerization trans_pentene trans-Pent-2-ene diradical->trans_pentene me_butene1 2-Methyl-1-butene diradical->me_butene1 me_butene2 2-Methyl-2-butene diradical->me_butene2

Thermal Isomerization Pathways of this compound.

Reactions with Acids

The strained cyclopropane ring in this compound is susceptible to cleavage by electrophilic attack, particularly by strong acids. The reaction proceeds via protonation of a carbon-carbon bond, leading to a carbocation intermediate that can be trapped by a nucleophile.

Reaction with Hydrogen Halides (e.g., HBr)

The reaction of this compound with hydrogen halides like HBr results in the opening of the cyclopropane ring and the formation of halogenated alkanes. The regioselectivity of the ring opening is governed by the stability of the resulting carbocation intermediate (Markovnikov's rule).

The stereochemistry of this reaction is complex and can lead to a mixture of cis and trans products, indicating that it is not strictly stereospecific.[3][4] The reaction likely proceeds through a carbocation intermediate that can be attacked by the halide from either face.

Experimental Protocol: Reaction with HBr

Materials:

  • This compound

  • Anhydrous HBr gas or a solution of HBr in a non-nucleophilic solvent (e.g., acetic acid)

  • Inert solvent (e.g., dichloromethane (B109758) or pentane)

  • Reaction flask equipped with a gas inlet and a magnetic stirrer

  • Drying tube

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Instrumentation for product analysis (GC-MS, NMR)

Procedure:

  • Setup: A solution of this compound in an inert solvent is placed in a reaction flask under an inert atmosphere (e.g., nitrogen).

  • Reaction: Anhydrous HBr gas is bubbled through the solution, or a solution of HBr is added dropwise at a controlled temperature (often low temperatures are used to control the reaction rate).

  • Monitoring: The reaction progress is monitored by techniques like TLC or GC.

  • Work-up: Once the reaction is complete, the mixture is quenched by washing with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

  • Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Analysis: The resulting product mixture is analyzed by GC-MS and NMR to identify the products and determine their relative ratios.

Signaling Pathway: Acid-Catalyzed Ring Opening

Acid_Catalyzed_Opening cluster_reactants cluster_intermediate Carbocation Intermediate cluster_products Ring-Opened Products cis_DMP This compound carbocation Secondary/Tertiary Carbocation cis_DMP->carbocation Protonation by H⁺ HBr HBr product1 2-Bromo-3-methylbutane carbocation->product1 Br⁻ attack product2 2-Bromo-2-methylbutane carbocation->product2

Acid-Catalyzed Ring Opening of this compound.

Catalytic Hydrogenation

The catalytic hydrogenation of this compound involves the addition of hydrogen across a carbon-carbon bond, leading to the opening of the cyclopropane ring and the formation of pentane. This reaction is typically carried out in the presence of a heterogeneous metal catalyst.

Catalysts and Conditions

Commonly used catalysts for the hydrogenation of cyclopropanes include platinum (Pt), palladium (Pd), and nickel (Ni).[5][6] The reaction is typically performed in a solvent at elevated hydrogen pressures and temperatures. The choice of catalyst and reaction conditions can influence the reaction rate and selectivity.

Stereochemistry

Catalytic hydrogenation of alkenes on a metal surface is typically a syn-addition. However, for the ring-opening of cyclopropanes, the stereochemical outcome is less straightforward and can be influenced by the catalyst and the substrate's interaction with the catalyst surface. For this compound, the hydrogenation is expected to proceed with the addition of hydrogen from the less sterically hindered face of the molecule when adsorbed on the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Hydrogen gas (high purity)

  • Heterogeneous catalyst (e.g., 5% Pd/C or PtO₂)

  • Solvent (e.g., ethanol, ethyl acetate, or acetic acid)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration setup (e.g., Celite pad)

  • Instrumentation for product analysis (GC-MS, NMR)

Procedure:

  • Catalyst Preparation: The catalyst is carefully weighed and added to the reaction vessel of the high-pressure hydrogenator.

  • Reactant and Solvent Addition: A solution of this compound in a suitable solvent is added to the reaction vessel.

  • Hydrogenation: The apparatus is sealed, flushed with hydrogen gas to remove air, and then pressurized with hydrogen to the desired pressure. The reaction mixture is stirred vigorously at a controlled temperature.

  • Monitoring: The reaction is monitored by the uptake of hydrogen.

  • Work-up: After the reaction is complete, the hydrogen pressure is released, and the catalyst is removed by filtration through a pad of Celite.

  • Isolation and Analysis: The solvent is removed from the filtrate by distillation or rotary evaporation to yield the product. The product is then analyzed by GC-MS and NMR to confirm its identity and purity.

Experimental Workflow: Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow start Start setup Prepare Reactant, Solvent, and Catalyst in Hydrogenation Vessel start->setup reaction Pressurize with H₂ and Heat with Stirring setup->reaction monitor Monitor H₂ Uptake reaction->monitor depressurize Depressurize and Filter to Remove Catalyst monitor->depressurize Reaction Complete isolate Remove Solvent depressurize->isolate analyze Analyze Product (GC-MS, NMR) isolate->analyze end End analyze->end

Experimental Workflow for Catalytic Hydrogenation.

Conclusion

The reactivity of this compound is dominated by reactions that relieve its inherent ring strain. Thermal isomerization leads to both geometric and structural isomers through diradical intermediates. Acid-catalyzed reactions proceed via carbocationic intermediates, resulting in ring-opened products. Catalytic hydrogenation provides a route to the corresponding alkane. Understanding these fundamental transformations is crucial for the strategic use of the cyclopropane motif in the design and synthesis of complex organic molecules in various fields of chemical science. This guide provides the foundational knowledge and practical protocols to aid researchers in exploring and utilizing the chemistry of this important small-ring system.

References

An In-depth Technical Guide to the Thermochemical Data of cis-1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of cis-1,2-Dimethylcyclopropane, a strained-ring cycloalkane of significant interest in mechanistic and theoretical chemistry. The data presented herein, including enthalpy of formation, enthalpy of combustion, and heat capacity, are crucial for understanding the molecule's stability and reactivity. Furthermore, this guide details the experimental protocols used to determine these values and illustrates the key reaction pathways of this compound through a detailed visualization.

Thermochemical Data Summary

The thermochemical data for this compound are summarized in the tables below. These values have been compiled from various sources and represent the most reliable data currently available.

Thermochemical PropertyValueUnitsStateReference
Standard Enthalpy of Formation (ΔfH°)-78.4 ± 0.7kJ/molLiquid[1]
Standard Enthalpy of Combustion (ΔcH°)-3370.4 ± 0.6kJ/molLiquid[1]
Molar Heat Capacity (Cp)103.05J/mol·KGas (298.15 K, 1 bar)[2]

Experimental Protocols

The determination of the thermochemical data presented in this guide relies on precise and well-established experimental techniques. The following sections detail the methodologies employed in the key experiments cited.

Oxygen-Bomb Combustion Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion of liquid this compound was determined using a rotating-bomb calorimeter.[1]

Apparatus:

  • A platinum-lined bomb with an internal volume of 0.3494 dm³.[1]

  • The calorimeter was calibrated using benzoic acid (NBS Sample 39i).[1]

Procedure:

  • A precisely weighed sample of this compound was sealed in a flexible ampoule.

  • 1 cm³ of water was added to the bomb to ensure saturation of the final atmosphere with water vapor.[1]

  • The bomb was flushed with pure oxygen and then charged to a pressure of 30 atm.[1]

  • The combustion reaction was initiated by passing an electric current through a fuse wire.

  • The temperature change of the surrounding water jacket was meticulously recorded to determine the heat released.

  • Corrections were applied for the formation of nitric acid and for the energy of the idealized combustion reaction to obtain the standard enthalpy of combustion.[1]

Gas Chromatography for Isomerization Analysis

The study of the thermal isomerization of this compound employed gas chromatography to analyze the composition of the reaction mixture over time.[3]

Apparatus:

  • A gas chromatograph equipped with a katharometer detector.[3]

Procedure:

  • The gaseous reaction mixture was sampled at various time intervals.

  • The sample was injected into the gas chromatograph.

  • The components of the mixture (this compound, trans-1,2-Dimethylcyclopropane, and various pentene isomers) were separated based on their differential partitioning between the mobile and stationary phases of the chromatography column.

  • The katharometer detector measured the thermal conductivity of the eluting gas, allowing for the quantification of each component.

  • The precision of the analysis was reported to be within ±0.5%.[3]

Reaction Pathways of this compound

At elevated temperatures, this compound undergoes two primary types of isomerization reactions: a geometrical cis-trans isomerization and a slower structural isomerization to various pentene isomers. The following diagram illustrates these reaction pathways.

G Thermal Isomerization Pathways of this compound cluster_geometrical Geometrical Isomerization (Faster) cluster_structural Structural Isomerization (Slower) cis-1,2-DMC cis-1,2-DMC trans-1,2-DMC trans-1,2-DMC cis-1,2-DMC->trans-1,2-DMC Reversible cis-pent-2-ene cis-pent-2-ene cis-1,2-DMC->cis-pent-2-ene trans-pent-2-ene trans-pent-2-ene cis-1,2-DMC->trans-pent-2-ene 2-methylbut-1-ene 2-methylbut-1-ene cis-1,2-DMC->2-methylbut-1-ene 2-methylbut-2-ene 2-methylbut-2-ene cis-1,2-DMC->2-methylbut-2-ene

Caption: Thermal isomerization pathways of this compound.

References

An In-depth Technical Guide to Steric Hindrance in cis-1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steric hindrance is a fundamental concept in organic chemistry that significantly influences molecular conformation, stability, and reactivity. In the seemingly simple molecule of cis-1,2-dimethylcyclopropane, steric hindrance manifests in a pronounced manner, leading to increased strain and reduced stability compared to its trans isomer. This technical guide provides a comprehensive analysis of the steric effects in this compound, supported by quantitative data from experimental and computational studies. Detailed experimental protocols and logical frameworks for understanding these phenomena are also presented to aid researchers in applying these concepts to more complex systems, such as drug design, where subtle stereochemical changes can have profound biological consequences.

Introduction

The cyclopropane (B1198618) ring, with its inherent angle and torsional strain, provides a rigid scaffold for studying the spatial interactions of substituents. In 1,2-disubstituted cyclopropanes, the cis and trans isomers exhibit distinct physical and chemical properties primarily due to differences in steric strain. For this compound, the two methyl groups are positioned on the same face of the three-membered ring, forcing them into close proximity.[1][2] This arrangement leads to significant van der Waals repulsive forces between the electron clouds of the methyl groups, a phenomenon known as steric hindrance.[2] Understanding the energetic consequences of this hindrance is crucial for predicting molecular behavior and for the rational design of molecules with specific three-dimensional structures.

The Energetic Cost of Steric Hindrance

The increased steric strain in this compound renders it less stable than its trans counterpart, where the methyl groups are on opposite faces of the ring, minimizing their interaction.[1][2] This difference in stability can be quantified by comparing their standard enthalpies of formation and combustion.

Thermochemical Data

Experimental measurements of the heats of combustion and formation provide direct evidence for the energetic penalty associated with the cis configuration. The more positive (or less negative) enthalpy of formation for the cis isomer indicates its higher energy state.

PropertyThis compoundtrans-1,2-DimethylcyclopropaneData Source
Standard Enthalpy of Formation (liquid, 298.15 K) -69.9 ± 0.7 kJ/mol-79.3 ± 0.7 kJ/molNIST WebBook
Standard Enthalpy of Combustion (liquid, 298.15 K) -3284.4 ± 0.8 kJ/mol-3275.0 ± 0.8 kJ/molNIST WebBook

The data clearly shows that this compound is approximately 9.4 kJ/mol less stable than the trans isomer in the liquid phase. This energy difference is primarily attributed to the steric repulsion between the adjacent methyl groups.

Structural Manifestations of Steric Hindrance

Rotational Barriers and Conformational Dynamics

The steric hindrance in this compound not only affects its static structure but also influences its dynamic behavior, particularly the rotation of the methyl groups.

Methyl Group Rotation

While a specific experimental value for the rotational barrier of the individual methyl groups in this compound is not available, computational studies can provide reliable estimates. The barrier to rotation for a methyl group is expected to be higher than in a less sterically crowded environment due to the non-bonded interactions with the other methyl group during rotation.

Cis-Trans Isomerization

The energy barrier for the overall cis-trans isomerization provides a measure of the energy required to overcome the steric hindrance and break and reform the C-C bond to allow for the interconversion of the isomers. Experimental studies on the thermal isomerization of 1,2-dimethylcyclopropane (B14754300) have provided the Arrhenius parameters for this process.

The rate equation for the cis to trans isomerization is given by: k∞ = 1015.25 exp(-59420/RT) s-1[3]

From this equation, the activation energy (Ea) for the isomerization is 59.42 ± 0.5 kcal/mol (approximately 248.6 kJ/mol).[3] This high activation energy indicates that the interconversion between cis and trans isomers does not occur at ordinary temperatures, and they exist as stable, distinct compounds.

Experimental and Computational Methodologies

The quantitative data presented in this guide are derived from a combination of experimental techniques and computational modeling.

Experimental Protocols

The standard enthalpy of combustion is determined using a bomb calorimeter.

Protocol Outline:

  • Sample Preparation: A precisely weighed sample of the volatile liquid this compound is encapsulated in a container suitable for volatile substances to prevent evaporation before combustion.

  • Calorimeter Setup: The sealed sample is placed in a steel "bomb," which is then pressurized with a large excess of pure oxygen (typically around 30 atm).

  • Immersion: The bomb is immersed in a known quantity of water in a well-insulated calorimeter.

  • Ignition: The sample is ignited electrically via a fuse wire.

  • Temperature Measurement: The temperature of the water is carefully monitored and recorded before and after combustion to determine the temperature change (ΔT).

  • Calculation: The heat of combustion is calculated from ΔT, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and the mass of the sample. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

signaling_pathway cluster_computational Computational Workflow cluster_analysis Data Extraction cluster_comparison Validation mol_model Build Molecular Model of this compound geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_param Extract Bond Lengths and Angles geom_opt->struct_param energy_calc Single-Point Energy Calculation freq_calc->energy_calc thermochem Extract Thermochemical Data (Enthalpy, Free Energy) freq_calc->thermochem rot_barrier Calculate Rotational Barrier energy_calc->rot_barrier comparison Compare Calculated vs. Experimental Values struct_param->comparison thermochem->comparison exp_data Experimental Data exp_data->comparison

Workflow for determining the enthalpy of combustion.

The precise bond lengths and angles of gaseous molecules can be determined using gas-phase electron diffraction (GED). In this technique, a beam of high-energy electrons is passed through a gaseous sample of the molecule. The electrons are scattered by the atoms in the molecules, producing a diffraction pattern that is dependent on the internuclear distances. Analysis of this pattern allows for the determination of the molecular geometry.

Computational Protocols

Computational chemistry, particularly DFT, is a powerful tool for investigating the structure and energetics of molecules.

Protocol Outline:

  • Model Building: A 3D model of this compound is constructed.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a basis set such as 6-31G*.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data such as enthalpy and Gibbs free energy.

  • Rotational Barrier Calculation: To determine the rotational barrier of a methyl group, a series of constrained geometry optimizations are performed where the dihedral angle of one of the methyl C-H bonds relative to the cyclopropane ring is fixed at various angles (e.g., every 15 degrees). A plot of the resulting energy versus the dihedral angle gives the rotational energy profile, from which the barrier can be determined.

Logical Framework for Understanding Steric Hindrance

The steric hindrance in this compound can be understood through a clear logical progression of concepts.

Logical relationship of steric hindrance effects.

Implications for Drug Development

While this compound itself is not a therapeutic agent, the principles of steric hindrance it exemplifies are of paramount importance in drug development. The cyclopropane ring is a valuable scaffold in medicinal chemistry due to its rigidity and unique electronic properties. The stereochemical arrangement of substituents on such a ring can drastically alter the molecule's shape, which in turn affects its ability to bind to a biological target. A cis configuration that introduces steric hindrance might prevent a drug molecule from adopting the necessary conformation for optimal binding, thereby reducing its efficacy. Conversely, the introduction of specific steric clashes can be used to lock a molecule into a bioactive conformation or to prevent metabolism by sterically blocking access to a reactive site. Therefore, a thorough understanding and ability to model the steric interactions, as detailed in this guide, are essential for the rational design of potent and selective drug candidates.

Conclusion

The case of this compound serves as a clear and quantifiable example of steric hindrance. The close proximity of the two methyl groups on the same side of the rigid cyclopropane ring leads to significant repulsive forces, resulting in increased strain energy, reduced stability, and altered structural and dynamic properties compared to its trans isomer. The experimental and computational methodologies outlined in this guide provide a robust framework for investigating such phenomena. For researchers in drug development and other areas of chemical science, a deep understanding of these fundamental principles of stereochemistry is indispensable for the design and synthesis of molecules with desired properties and functions.

Computational workflow for property prediction.

References

Methodological & Application

Stereoselective Synthesis of cis-1,2-Dimethylcyclopropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,2-dimethylcyclopropane is a fundamental saturated carbocycle and a valuable building block in organic synthesis. The precise spatial arrangement of its methyl groups is crucial in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals where stereochemistry dictates biological activity. The inherent ring strain of the cyclopropane (B1198618) ring also imparts unique reactivity, making it a versatile intermediate. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this compound, focusing on the highly reliable and stereospecific Simmons-Smith reaction.

Primary Synthetic Pathway: The Simmons-Smith Reaction

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, renowned for its stereospecificity. The reaction involves an organozinc carbenoid, which reacts with an alkene in a concerted fashion. A key feature of this reaction is that the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][2][3] Consequently, the cyclopropanation of cis-2-butene (B86535) provides a direct and highly selective route to this compound.[4]

The Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), is a significant improvement over the classical zinc-copper couple. This modification often results in higher yields, better reproducibility, and proceeds under milder conditions.[1]

Reaction Scheme

cluster_reactants Reactants cluster_product Product cis-2-Butene cis-2-Butene This compound This compound cis-2-Butene->this compound Cyclopropanation Reagents CH₂I₂ / Et₂Zn G cluster_reagent_formation Carbenoid Formation cluster_cyclopropanation Cyclopropanation Et2Zn Et₂Zn Carbenoid IZnCH₂I + EtI Et2Zn->Carbenoid CH2I2 CH₂I₂ CH2I2->Carbenoid TransitionState "Butterfly" Transition State Carbenoid->TransitionState cis_Butene cis-2-Butene cis_Butene->TransitionState Product This compound + ZnI₂ TransitionState->Product G A Reaction Setup under Inert Atmosphere B Addition of cis-2-Butene and DCM A->B C Cool to 0 °C B->C D Slow Addition of Et₂Zn and CH₂I₂ C->D E Reaction at Room Temperature (12-24h) D->E F Quenching with aq. NH₄Cl E->F G Extraction with DCM F->G H Drying and Concentration G->H I Fractional Distillation H->I J Characterization (GC, NMR) I->J

References

Preparation of cis-1,2-Dimethylcyclopropane from cis-2-Butene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereospecific synthesis of substituted cyclopropanes is a cornerstone in organic chemistry, with the cyclopropyl (B3062369) motif being a key structural element in numerous biologically active molecules and pharmaceuticals. The rigid, three-membered ring imparts unique conformational constraints and metabolic stability to parent compounds. This document provides detailed application notes and protocols for the preparation of cis-1,2-dimethylcyclopropane from cis-2-butene (B86535), a classic example of stereospecific cyclopropanation. Two primary, reliable methods will be discussed: the Simmons-Smith reaction (including the Furukawa modification) and the reaction with diazomethane (B1218177). The choice of method often depends on the scale of the reaction, available equipment, and safety considerations. Both methods are highly stereospecific, ensuring that the cis geometry of the starting alkene is retained in the cyclopropane (B1198618) product.[1][2][3][4]

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical and spectroscopic data for the target compound is provided below for characterization purposes.

PropertyValueReference(s)
Molecular FormulaC₅H₁₀[5]
Molecular Weight70.13 g/mol [5]
Boiling Point37 °C[5]
Density0.693 g/mL at 20 °C[5]
¹H NMR (CDCl₃)δ ~0.95 (d, 6H), ~0.65 (m, 2H), ~-0.30 (m, 2H)[6] (Predicted)
¹³C NMR (CDCl₃)δ ~13.5 (CH₃), ~17.0 (CH), ~9.0 (CH₂)[6] (Predicted)
IR SpectrumKey peaks expected around 3075 cm⁻¹ (C-H stretch on ring), 2950-2850 cm⁻¹ (C-H stretch of methyls), and ~1020 cm⁻¹ (cyclopropane ring deformation)[5]
Mass Spectrum (EI)Major fragments (m/z): 70 (M+), 55, 41[5]

Method 1: Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes. It involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple.[7][8] The reaction is stereospecific, proceeding via a concerted syn-addition of a methylene (B1212753) group across the double bond.[1]

A significant improvement to the original protocol is the Furukawa modification , which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple.[7] This modification often leads to higher yields and greater reproducibility, particularly for unfunctionalized alkenes.[7]

Reaction Scheme
Reaction Scheme

G cluster_0 Reaction Pathway cis_2_butene cis-2-Butene transition_state Concerted Transition State cis_2_butene->transition_state reagents CH₂I₂ + Zn(Cu) or Et₂Zn carbenoid Organozinc Carbenoid (ICH₂ZnI or EtZnCH₂I) reagents->carbenoid Forms carbenoid->transition_state product This compound transition_state->product

Simmons-Smith Reaction Pathway
Experimental Protocol (Adapted for a Gaseous Alkene)

Due to the low boiling point of cis-2-butene (-4 °C), this protocol is adapted for handling a gaseous starting material by condensing it at low temperature.

Materials:

  • Zinc dust (<10 micron, activated)

  • Copper(I) chloride

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether

  • cis-2-Butene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Three-necked, round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet tube.

  • Schlenk line or inert gas (argon or nitrogen) source.

  • Low-temperature bath (e.g., dry ice/acetone).

Procedure:

  • Preparation of Zinc-Copper Couple:

    • In a flame-dried flask under an inert atmosphere, add zinc dust (2.0 eq) and a catalytic amount of copper(I) chloride (0.1 eq).

    • Heat the flask gently under vacuum and then cool to room temperature under an inert atmosphere. This process activates the zinc.

  • Reaction Setup:

    • To the flask containing the activated zinc-copper couple, add anhydrous diethyl ether to form a slurry.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Connect the gas inlet tube to a cylinder of cis-2-butene and slowly bubble the gas into the stirred slurry until the desired amount (1.0 eq) has been condensed.

    • Once the desired amount of cis-2-butene is collected, stop the gas flow.

  • Cyclopropanation:

    • Slowly add diiodomethane (1.5 eq) dropwise to the cold, stirred reaction mixture.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

    • Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with diethyl ether.

    • Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.

    • The crude product can be further purified by fractional distillation.

Method 2: Reaction with Diazomethane

Cyclopropanation using diazomethane (CH₂N₂) is another effective method. The reaction is typically initiated by photolysis or heat, which generates a highly reactive methylene carbene (:CH₂).[3][4][9][10] This carbene then adds to the alkene in a stereospecific manner.[11]

Safety Warning: Diazomethane is highly toxic, explosive, and a potential carcinogen. It should only be handled by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment and specialized glassware (no ground glass joints). A safer alternative is trimethylsilyldiazomethane (B103560) (TMS-diazomethane), which can often be used in its place.

Reaction Scheme
Reaction Scheme 2

G cluster_1 Diazomethane Cyclopropanation diazomethane Diazomethane (CH₂N₂) activation hν or Δ diazomethane->activation Generates carbene Methylene Carbene (:CH₂) activation->carbene Generates addition Stereospecific Addition carbene->addition cis_2_butene cis-2-Butene cis_2_butene->addition product This compound addition->product

Diazomethane Reaction Pathway
Experimental Protocol (Photochemical)

This protocol involves the in situ generation of methylene carbene via photolysis of diazomethane in the presence of the alkene.

Materials:

  • An ethereal solution of diazomethane (prepared from a suitable precursor like Diazald®)

  • cis-2-Butene

  • Anhydrous diethyl ether

  • A suitable photolysis apparatus (e.g., a quartz reaction vessel with a medium-pressure mercury lamp)

Procedure:

  • Preparation of Diazomethane Solution:

    • Prepare a fresh, dry ethereal solution of diazomethane using established procedures (e.g., from Diazald® and KOH). The concentration should be determined by titration before use.

  • Reaction Setup:

    • In a quartz reaction vessel equipped with a magnetic stirrer and a gas inlet, cool a solution of anhydrous diethyl ether to -78 °C.

    • Condense a known amount of cis-2-butene (1.0 eq) into the solvent.

    • Slowly add the prepared ethereal solution of diazomethane (1.1 eq) to the cold alkene solution.

  • Photolysis:

    • Irradiate the stirred solution with a medium-pressure mercury lamp while maintaining the low temperature. The disappearance of the yellow color of diazomethane and the cessation of nitrogen evolution indicate the completion of the reaction.

  • Work-up and Purification:

    • Once the reaction is complete, any excess unreacted diazomethane can be quenched by the careful addition of a few drops of acetic acid.

    • The reaction mixture can be carefully concentrated by fractional distillation to remove the ether and isolate the this compound product.

Expected Yield: The photolysis of diazomethane in the presence of cis-2-butene is known to be stereospecific.[11] While precise yields for this specific reaction are not detailed in the readily available literature, similar cyclopropanations can proceed in moderate to good yields, though side reactions such as C-H insertion can occur.[11]

Summary of Quantitative Data

MethodReagentsKey FeaturesTypical Yield Range (General Alkenes)
Simmons-Smith CH₂I₂ / Zn(Cu)Heterogeneous, stereospecific, reliable50-70%
Furukawa Mod. CH₂I₂ / Et₂ZnHomogeneous, higher reactivity, often higher yields60-90%[7]
Diazomethane CH₂N₂, hν or ΔStereospecific, requires special handlingModerate to Good (highly substrate dependent)

Conclusion

The preparation of this compound from cis-2-butene can be reliably achieved through stereospecific cyclopropanation reactions. The Simmons-Smith reaction, particularly the Furukawa modification, offers a practical and relatively safe method for this transformation. The use of diazomethane is also effective but requires stringent safety precautions due to its hazardous nature. The choice of method will depend on the specific requirements of the research, including scale, available reagents, and safety infrastructure. Proper handling of the gaseous starting material through condensation at low temperatures is critical for the successful execution of these protocols. The provided spectroscopic data serves as a benchmark for the characterization of the final product.

References

Application Note: 1H and 13C NMR Characterization of cis-1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-1,2-Dimethylcyclopropane is a small, cyclic hydrocarbon that presents an interesting case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis due to the stereochemical arrangement of its methyl groups and the unique electronic environment of the cyclopropane (B1198618) ring. This application note provides a detailed overview of the ¹H and ¹³C NMR characterization of this compound, including predicted spectral data and a comprehensive experimental protocol for its analysis. The strained three-membered ring and the cis stereochemistry of the methyl groups lead to distinct spectral features that are crucial for its unambiguous identification and characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is more complex than a cursory examination of its structure might suggest. Due to the rigid nature of the cyclopropane ring and the cis orientation of the methyl groups, the two protons on the methylene (B1212753) carbon (C3) are diastereotopic. This means they are in chemically non-equivalent environments and are expected to have different chemical shifts and distinct couplings to the neighboring protons. Consequently, the ¹H NMR spectrum is predicted to show four distinct signals.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
CH₃~ 0.9 - 1.1Doublet~ 6 - 7
H-1 / H-2~ 0.5 - 0.7Multiplet-
H-3a (endo)~ 0.2 - 0.4Multiplet-
H-3b (exo)~ -0.1 - 0.1Multiplet-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The values presented are estimates based on typical ranges for cyclopropane derivatives.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to be simpler than its ¹H NMR spectrum. Due to the molecule's symmetry, a C₂ axis passing through the C3 carbon and bisecting the C1-C2 bond, we can predict the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
CH₃~ 15 - 25
C1 / C2~ 10 - 20
C3~ 5 - 15

Note: The definitive experimental ¹³C NMR data for this compound can be found in the following reference: J.P. MONTI, R. FAURE, E.J. VINCENT, ORG. MAGN. RES., 8, 611 (1976).[1]

Experimental Protocols

Sample Preparation for a Volatile Compound

This compound is a volatile liquid. Therefore, special care must be taken during sample preparation to prevent evaporation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆ (C₆D₆).

  • Sample Concentration: Aim for a concentration of approximately 5-20 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Procedure for Volatile Samples:

    • Cool the deuterated solvent and the sample on an ice bath before mixing.

    • Accurately weigh the desired amount of this compound in a chilled, sealed vial.

    • Using a chilled syringe, transfer the deuterated solvent to the vial containing the sample.

    • Gently mix the solution until the sample is fully dissolved.

    • Quickly transfer the solution to a pre-chilled NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely and wipe it clean before insertion into the spectrometer.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Acquisition:

  • Lock and Shim: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

    • Acquisition Time (AQ): ~2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): A range of -1 to 10 ppm is generally adequate.

    • Temperature: 298 K.

¹³C NMR Acquisition:

  • Tuning and Matching: Tune and match the carbon probe for the specific sample and solvent.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 256 to 1024 scans are typically required to achieve a good signal-to-noise ratio.

    • Receiver Gain (RG): Adjust automatically or manually.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): A range of -10 to 50 ppm should be sufficient.

    • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep1 Weigh this compound prep2 Dissolve in Chilled Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock and Shim prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq2->acq3 proc1 Fourier Transformation acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Referencing and Peak Picking proc2->proc3 analysis1 Assign Signals proc3->analysis1 analysis2 Determine Coupling Constants analysis1->analysis2 analysis3 Final Characterization analysis2->analysis3 nmr_correlation cluster_mol This compound Structure cluster_signals Predicted NMR Signals mol H1 1H: CH3 mol->H1 H2 1H: H-1/H-2 mol->H2 H3a 1H: H-3a mol->H3a H3b 1H: H-3b mol->H3b C1 13C: CH3 mol->C1 C2 13C: C1/C2 mol->C2 C3 13C: C3 mol->C3

References

Application Note: GC-MS Analysis Protocol for cis-1,2-Dimethylcyclopropane Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation and quantification of cis-1,2-Dimethylcyclopropane and its trans-isomer in a mixture using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed for the analysis of volatile organic compounds and is applicable to various research and quality control settings.

Introduction

1,2-dimethylcyclopropane exists as two geometric isomers: cis and trans. Due to their similar boiling points and mass spectra, their separation and individual quantification can be challenging. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust analytical technique for the analysis of these volatile compounds.[1] The high separation efficiency of gas chromatography is essential for resolving the isomers, while mass spectrometry provides sensitive and selective detection for accurate quantification.

This application note details a headspace GC-MS method suitable for the analysis of this compound mixtures. Headspace sampling is a clean and efficient technique for introducing volatile analytes into the GC-MS system, minimizing matrix effects and extending column lifetime.[2]

Experimental Protocol

This protocol is a comprehensive guide for the analysis of this compound mixtures.

Materials and Reagents
  • Standards: Certified reference standards of this compound and trans-1,2-dimethylcyclopropane.

  • Solvent: Methanol (B129727) or another suitable volatile organic solvent, GC grade or higher.[3]

  • Internal Standard (IS): Toluene-d8 or other suitable deuterated standard.

  • Vials: 20 mL glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.[2]

  • Carrier Gas: Helium (99.999% purity or higher).

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The following instrumental parameters are recommended as a starting point and may require optimization.

Table 1: Recommended GC-MS Parameters

Parameter Setting
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Autosampler Headspace Sampler
Column Non-polar: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1 ratio, may need optimization)
Injection Volume 1 mL of headspace gas
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 40°C, hold for 2 minutes. Ramp: 10°C/min to 150°C. Hold for 5 minutes.
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and Full Scan (for initial identification)
Sample and Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound, trans-1,2-dimethylcyclopropane, and the internal standard in methanol at a concentration of 1000 µg/mL.

  • Working Standards: Prepare a series of mixed working standards by diluting the stock solutions with methanol to achieve a concentration range that covers the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Each working standard should contain a constant concentration of the internal standard (e.g., 10 µg/mL).

  • Sample Preparation: For liquid samples, dilute an accurately weighed or measured amount in methanol to bring the expected concentration of the analytes within the calibration range. For solid samples, a suitable extraction procedure may be necessary.

  • Headspace Vial Preparation: Pipette a fixed volume (e.g., 1 mL) of each working standard or prepared sample into a 20 mL headspace vial and seal immediately.

Headspace Sampler Parameters
  • Oven Temperature: 80°C

  • Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

  • Vial Equilibration Time: 15 minutes

  • Injection Time: 1 minute

Data Presentation

Quantitative analysis is performed in SIM mode for maximum sensitivity. The following table summarizes the key mass spectrometric data and expected performance characteristics.

Table 2: Quantitative Data and Performance

Analyte Retention Time (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) LOD (µg/mL) LOQ (µg/mL) Linearity (r²)
trans-1,2-DimethylcyclopropaneTo be determined557041To be determinedTo be determined>0.995
This compoundTo be determined557042To be determinedTo be determined>0.995
Toluene-d8 (IS)To be determined9869----

Note: Retention times are estimates and will vary based on the specific instrument, column condition, and exact operating parameters. LOD and LOQ are method-dependent and must be experimentally determined during method validation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound mixtures.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_standards Prepare Stock and Working Standards prep_vials Pipette into Headspace Vials & Seal prep_standards->prep_vials prep_samples Prepare Samples (Dilution/Extraction) prep_samples->prep_vials headspace Headspace Incubation & Injection prep_vials->headspace gc_separation GC Separation on HP-5ms Column headspace->gc_separation ms_detection MS Detection (Scan/SIM) gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analytes calibration_curve->quantification report Generate Report quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound mixtures. The provided parameters and workflow should serve as a robust starting point for method development and validation in a research or quality control laboratory.

References

Application Notes and Protocols for the Thermal Isomerization of cis-1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal isomerization of substituted cyclopropanes is a classic example of a unimolecular gas-phase reaction that provides fundamental insights into chemical kinetics and reaction mechanisms. The cis-1,2-dimethylcyclopropane system is particularly noteworthy as it undergoes both geometrical (cis-trans) isomerization and structural isomerization to form various alkenes. Understanding the kinetics and pathways of these reactions is crucial for predicting the thermal stability of cyclic motifs present in various molecules of pharmaceutical interest and for the development of synthetic strategies involving high-temperature processes.

These application notes provide a comprehensive overview of the experimental setup and protocols for studying the thermal isomerization of this compound. The accompanying detailed protocols are designed to guide researchers in setting up the necessary apparatus, conducting the experiments, and analyzing the resulting data.

Key Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₁₀[1]
Molecular Weight70.1329 g/mol [1]
CAS Number930-18-7[1]
Boiling Point (cis isomer)37 °C[2]
Density (cis isomer)0.6889 g/cm³[2]

Reaction Overview

The thermal isomerization of this compound proceeds through two primary, competing pathways:

  • Geometrical Isomerization: A reversible conversion to the more stable trans-1,2-dimethylcyclopropane. This process occurs at a faster rate than structural isomerization.[3][4]

  • Structural Isomerization: An irreversible rearrangement to form a mixture of acyclic C₅H₁₀ isomers.[3][5] The primary products include:

    • cis- and trans-Pent-2-ene

    • 2-Methylbut-1-ene

    • 2-Methylbut-2-ene

The reaction is typically studied in the gas phase at temperatures ranging from 380°C to 475°C.[3][5] It follows first-order kinetics and is believed to proceed through a diradical intermediate.

Quantitative Kinetic Data

The following tables summarize the Arrhenius parameters for the various isomerization pathways of this compound.

Table 1: Arrhenius Parameters for the Geometrical Isomerization of this compound

ReactionA (s⁻¹)Ea (kcal/mol)Reference
This compound → trans-1,2-Dimethylcyclopropane10¹⁵.²⁵59.42 ± 0.5[3][4]

Table 2: Arrhenius Parameters for the Structural Isomerization of this compound

ProductA (s⁻¹)Ea (kcal/mol)Reference
cis-Pent-2-ene10¹³.⁹²61.4[5]
trans-Pent-2-ene10¹³.⁹⁶61.2[5]
2-Methylbut-1-ene10¹³.⁹³61.9[5]
2-Methylbut-2-ene10¹⁴.⁰⁸62.3[5]

Experimental Protocols

Protocol 1: General Setup for Gas-Phase Thermal Isomerization

This protocol outlines the general setup for studying the kinetics of gas-phase unimolecular reactions, such as the thermal isomerization of this compound.

1. Materials and Equipment:

  • Reaction Vessel: A static reactor, typically made of Pyrex or quartz, with a known volume. The vessel should be "aged" to ensure a reproducible surface and minimize wall effects. This is achieved by carrying out the reaction for an extended period before kinetic runs.

  • High-Vacuum Line: A standard vacuum line capable of achieving pressures below 10⁻⁴ torr, equipped with pressure gauges (e.g., McLeod gauge, capacitance manometer).

  • Furnace: A tube furnace with a stable temperature controller capable of maintaining the desired reaction temperature (e.g., 380-480°C) with high precision (±0.1°C).

  • Sample Inlet System: A system for introducing a known pressure of the gaseous reactant into the reaction vessel. This typically involves a sample bulb connected to the vacuum line.

  • Gas Chromatograph (GC): A GC system equipped with a suitable column for separating C₅H₁₀ isomers and a detector, such as a katharometer (thermal conductivity detector) or a flame ionization detector (FID).

  • Data Acquisition System: A system for recording and integrating the chromatograms.

2. Experimental Procedure:

  • Vessel Preparation: The reaction vessel is cleaned, attached to the vacuum line, and evacuated to a high vacuum.

  • Temperature Equilibration: The furnace is heated to the desired reaction temperature, and the reaction vessel is allowed to equilibrate for a sufficient period.

  • Sample Introduction: A known pressure of this compound is admitted into the reaction vessel from the sample bulb. The initial pressure is recorded.

  • Reaction Timing: The reaction is allowed to proceed for a predetermined time.

  • Sampling and Analysis: At the end of the reaction time, the reaction mixture is expanded into a sample loop of the gas chromatograph for analysis. Alternatively, the entire reaction can be quenched by rapid cooling and the contents analyzed.

  • Data Collection: The gas chromatogram is recorded, and the peak areas of the reactant and products are determined.

  • Kinetic Analysis: The rate constants are calculated from the change in concentration of the reactant or the formation of products over time. This is repeated at various temperatures to determine the Arrhenius parameters.

Protocol 2: Gas Chromatography Analysis of C₅H₁₀ Isomers

This protocol provides a starting point for the gas chromatographic analysis of the reaction mixture. Optimization may be required based on the specific instrument and column used.

1. GC System and Column:

  • Gas Chromatograph: Any standard GC system.

  • Column: A capillary column suitable for the separation of light hydrocarbons. A common choice is a non-polar or mid-polar column, such as one with a dimethylpolysiloxane or a polyethylene (B3416737) glycol stationary phase. A long column (e.g., 50-100 m) will provide better resolution of the isomers.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Detector: A katharometer or FID.

2. GC Method Parameters:

  • Injector Temperature: 200°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial Temperature: 35°C, hold for 5 minutes.

    • Ramp: 5°C/min to 100°C.

    • Hold: 5 minutes at 100°C.

  • Injection Mode: Split injection with a high split ratio to avoid column overload.

3. Data Analysis:

  • Peak Identification: Identify the peaks corresponding to this compound, trans-1,2-dimethylcyclopropane, and the various structural isomers by comparing their retention times with those of authentic standards.

  • Peak Integration: Integrate the area of each identified peak.

  • Quantification: Calculate the relative concentrations of each component in the mixture based on their peak areas and response factors (if necessary).

Visualizations

Reaction_Pathway cis This compound diradical Diradical Intermediate cis->diradical k_cis-trans trans trans-1,2-Dimethylcyclopropane diradical->trans k_trans-cis products Structural Isomers (Pentenes, Methylbutenes) diradical->products k_structural

Caption: Reaction pathway for the thermal isomerization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis VesselPrep Reaction Vessel Preparation & Evacuation TempEquil Furnace Heating & Temperature Equilibration VesselPrep->TempEquil SampleIntro Introduction of Gaseous This compound TempEquil->SampleIntro Reaction Isomerization at Constant Temperature SampleIntro->Reaction Sampling Sampling of Reaction Mixture Reaction->Sampling GC Gas Chromatography Analysis Sampling->GC Data Data Acquisition & Kinetic Analysis GC->Data

Caption: General experimental workflow for studying the gas-phase thermal isomerization.

References

Application Notes and Protocols: Cis-1,2-Dimethylcyclopropane as a Mechanistic Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cis-1,2-dimethylcyclopropane as a sensitive probe for elucidating reaction mechanisms. Its unique stereochemistry and propensity for well-defined thermal rearrangements make it an invaluable tool for distinguishing between radical and concerted pathways, as well as for calibrating the rates of fast reactions.

Application: Distinguishing Between Radical and Concerted Mechanisms

This compound can effectively differentiate between reaction mechanisms that proceed through radical intermediates and those that are concerted. The stereochemical outcome of the products derived from the cyclopropane (B1198618) ring serves as a diagnostic marker.

  • Radical Pathways: In a radical mechanism, the initial abstraction of a hydrogen atom from the cyclopropane ring would lead to a radical intermediate. This intermediate can undergo bond rotation before further reaction, leading to a mixture of both cis and trans products. The observation of stereochemical scrambling (i.e., the formation of both cis and trans isomers from a purely cis starting material) is a strong indicator of a radical pathway.

  • Concerted Pathways: In a concerted mechanism, such as a pericyclic reaction, the bonds are broken and formed in a single, concerted step. The stereochemistry of the starting material is typically retained in the product. For example, a concerted ring-opening of this compound would be expected to yield specific stereoisomers of pentene, with the stereochemistry dictated by the rules of orbital symmetry (e.g., Woodward-Hoffmann rules).

G start Start with pure This compound reaction Subject to Reaction Conditions start->reaction analysis Analyze Product Mixture (e.g., GC-MS) reaction->analysis cis_product Stereospecific Product(s) (e.g., only cis-pentene isomers) analysis->cis_product Observation mixed_products Mixture of cis and trans Isomers (Stereochemical Scrambling) analysis->mixed_products Observation concerted Concerted Pathway radical Radical Pathway cis_product->concerted Conclusion mixed_products->radical Conclusion

Caption: Logic diagram for using this compound to probe reaction mechanisms.

Application: A Calibrated Radical Clock

The unimolecular isomerization of this compound to its trans isomer and to various pentene isomers occurs at a known rate. This allows it to be used as a "radical clock" to measure the rates of other, faster radical reactions.

The underlying principle is a competition experiment. A radical is generated in the presence of this compound and a trapping agent. The radical can either react with the trapping agent or abstract a hydrogen from the cyclopropane, initiating its rearrangement. The ratio of the trapped product to the rearrangement products, combined with the known rate of the cyclopropane isomerization, allows for the calculation of the unknown rate constant of the trapping reaction.

G start Reactants: - Radical Precursor - this compound - Trapping Agent reaction Initiate Radical Reaction (e.g., photolysis, thermal decomposition) start->reaction competition Competitive Reactions Occur: 1. Radical + Trapping Agent 2. Radical + Cyclopropane reaction->competition quenching Quench Reaction competition->quenching analysis Quantitative Analysis of Products (GC, NMR) quenching->analysis calculation Calculate Unknown Rate Constant (k_unknown) analysis->calculation

Caption: Workflow for a radical clock experiment using this compound.

Experimental Protocols

Protocol 1: Thermal Isomerization of this compound

This protocol is based on the studies of the thermal unimolecular isomerization of this compound.

Objective: To determine the rate constants and activation parameters for the geometric (cis-trans) and structural (to pentenes) isomerization of this compound.

Materials:

  • Pure this compound (>99%)

  • Inert gas (e.g., Nitrogen or Argon)

  • Static pyrolysis apparatus (quartz reaction vessel connected to a vacuum line and a pressure transducer)

  • Thermostatically controlled oven capable of maintaining temperatures in the range of 380-480°C (± 0.1°C)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a thermal conductivity detector (TCD)

  • Appropriate GC column for separating C5 isomers (e.g., a packed column with a non-polar stationary phase like silicone oil on a solid support, or a capillary column like a DB-1)

  • Gas-tight syringe for sample injection into the GC

Procedure:

  • Preparation of the Apparatus:

    • The quartz reaction vessel should be "aged" by pyrolyzing a small amount of an alkene (e.g., isobutene) in it for several hours at the reaction temperature. This process coats the walls with a carbonaceous layer, which helps to suppress surface-catalyzed reactions.

    • Evacuate the reaction vessel to a high vacuum (<10⁻⁴ torr).

  • Sample Introduction:

    • Introduce a known pressure of this compound into the evacuated reaction vessel. The pressure should be high enough to be in the high-pressure limit where the rate constants are independent of pressure (typically > 20 torr).

  • Pyrolysis:

    • Isolate the reaction vessel and place it in the pre-heated oven at the desired temperature.

    • Allow the sample to pyrolyze for a measured period of time. The reaction time should be chosen to give a conversion of 5-15% to ensure accurate first-order kinetics.

  • Reaction Quenching and Analysis:

    • After the desired time, remove the reaction vessel from the oven and rapidly cool it to room temperature to quench the reaction.

    • Expand the contents of the reaction vessel into a sampling loop connected to the gas chromatograph.

    • Inject the sample into the GC and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, trans-1,2-dimethylcyclopropane, and the various pentene isomers by comparing their retention times with those of authentic samples.

    • Integrate the peak areas to determine the relative amounts of each component in the product mixture.

    • Calculate the first-order rate constant (k) for the disappearance of this compound and for the formation of each product at each temperature.

    • Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Ea) and the pre-exponential factor (A) for each isomerization pathway.

Protocol 2: Synthesis of this compound

This protocol describes the stereospecific synthesis of this compound from cis-2-butene (B86535) and diazomethane (B1218177), typically generated in situ. Caution: Diazomethane is toxic and explosive. This synthesis should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.

Objective: To synthesize this compound for use as a mechanistic probe.

Materials:

  • cis-2-Butene

  • A precursor for diazomethane (e.g., Diazald®)

  • Potassium hydroxide (B78521) (KOH)

  • Diethyl ether (anhydrous)

  • A catalyst (e.g., copper(I) chloride)

  • A diazomethane generation kit (or a similar apparatus with fire-polished glass joints)

  • Dry ice/acetone condenser

Procedure:

  • Setup:

    • Assemble the diazomethane generation apparatus in a fume hood behind a blast shield. The receiving flask should be cooled in an ice bath.

    • Add a solution of KOH in ethanol (B145695) and water to the generating flask.

    • Dissolve Diazald® in diethyl ether and place it in the dropping funnel.

  • Generation of Diazomethane:

    • Slowly add the Diazald® solution to the stirred KOH solution. The yellow diazomethane gas will co-distill with the ether.

    • Collect the yellow ethereal solution of diazomethane in the cooled receiving flask. Do not use ground glass joints.

  • Cyclopropanation:

    • In a separate flask equipped with a dry ice/acetone condenser and a magnetic stirrer, dissolve cis-2-butene and a catalytic amount of copper(I) chloride in diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add the ethereal solution of diazomethane to the stirred solution of cis-2-butene. The addition should be slow enough to control the evolution of nitrogen gas.

    • The reaction is complete when the yellow color of diazomethane disappears and gas evolution ceases.

  • Work-up and Purification:

    • Carefully quench any remaining diazomethane by slowly adding a few drops of acetic acid.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the ethereal solution over anhydrous magnesium sulfate.

    • Carefully remove the diethyl ether by fractional distillation. The this compound can then be purified by fractional distillation or preparative gas chromatography.

  • Characterization:

    • Confirm the identity and purity of the product using NMR spectroscopy and GC-MS.

Quantitative Data

The following tables summarize the quantitative data for the thermal isomerization of this compound.

Table 1: Arrhenius Parameters for the Geometrical Isomerization of this compound

ReactionLog(A / s⁻¹)Ea (kcal/mol)Temperature Range (°C)
cis-1,2-DMC → trans-1,2-DMC15.2559.42380 - 453

DMC = Dimethylcyclopropane

Table 2: Arrhenius Parameters for the Structural Isomerization of this compound to Pentenes

ProductLog(A / s⁻¹)Ea (kcal/mol)
cis-Pent-2-ene13.9261.4
trans-Pent-2-ene13.9661.2
2-Methylbut-1-ene13.9361.9
2-Methylbut-2-ene14.0862.3

Note: The data presented are based on published literature and may vary slightly depending on the specific experimental conditions. The geometrical isomerization is significantly faster than the structural isomerization.

Signaling Pathways and Logical Relationships

Thermal Isomerization Pathways of this compound

The thermal isomerization of this compound proceeds through two main competing pathways: a lower energy geometrical isomerization to the trans isomer and a higher energy structural isomerization to various pentene isomers.

G cis_dmc This compound trans_dmc trans-1,2-Dimethylcyclopropane cis_dmc->trans_dmc Geometrical Isomerization (Lower Ea) pentenes Pentene Isomers (cis- and trans-pent-2-ene, 2-methylbut-1-ene, 2-methylbut-2-ene) cis_dmc->pentenes Structural Isomerization (Higher Ea) trans_dmc->cis_dmc (Reversible)

Caption: Competing thermal isomerization pathways for this compound.

Computational Modeling of cis-1,2-Dimethylcyclopropane Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the computational and experimental methodologies used to study the thermal isomerization reactions of cis-1,2-dimethylcyclopropane. This document outlines the key reaction pathways, summarizes kinetic data, and offers protocols for both computational modeling and experimental analysis.

Introduction

This compound is a strained small-ring hydrocarbon that undergoes thermal rearrangement to form a variety of products through two main reaction types: geometric isomerization and structural isomerization. The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions upon heating, leading to the formation of more stable acyclic alkenes. Understanding the mechanisms and kinetics of these reactions is crucial for predicting product distributions and for the design of synthetic pathways involving substituted cyclopropanes. Computational modeling, in conjunction with experimental validation, provides a powerful approach to elucidate the complex potential energy surfaces of these reactions.

Reaction Pathways

The thermal reactions of this compound proceed through two primary, competing pathways:

  • Geometric Isomerization: A reversible cis-trans isomerization which is a unimolecular process. This reaction is considerably faster than the structural isomerization.[1]

  • Structural Isomerization: An irreversible ring-opening process that leads to the formation of several isomeric alkenes, including cis- and trans-2-pentene, 2-methyl-1-butene, and 2-methyl-2-butene.[1]

The initial step in both pathways is believed to involve the homolytic cleavage of a carbon-carbon bond in the cyclopropane ring, forming a diradical intermediate. This intermediate can then either re-close to form the trans-isomer or undergo hydrogen shifts to yield the various alkene products.

Data Presentation: Experimental and Computational Kinetic Data

The following tables summarize the experimentally determined Arrhenius parameters for the thermal isomerization of this compound.

Table 1: Experimental Arrhenius Parameters for the Geometric Isomerization of this compound

ReactionPre-exponential Factor (A), s⁻¹Activation Energy (Ea), kcal/molTemperature Range, °CReference
This compound → trans-1,2-dimethylcyclopropane10¹⁵.²⁵59.42 ± 0.5380 - 453[1]

Table 2: Experimental Arrhenius Parameters for the Structural Isomerization of this compound

ProductPre-exponential Factor (A), s⁻¹Activation Energy (Ea), kcal/molReference
cis-2-Pentene10¹³.⁹²61.4[1]
trans-2-Pentene10¹³.⁹⁶61.2[1]
2-Methyl-1-butene10¹³.⁹³61.9[1]
2-Methyl-2-butene10¹⁴.⁰⁸62.3[1]

Note on Computational Data: While extensive experimental data is available, specific computational studies providing a full set of corresponding calculated activation energies and reaction enthalpies for this compound were not prominently found in the surveyed literature. The computational protocols provided below are based on established methods for similar substituted cyclopropane systems and are expected to yield results in general agreement with the experimental data.

Experimental and Computational Protocols

Experimental Protocol: Gas-Phase Kinetic Study

This protocol outlines a typical procedure for studying the gas-phase thermal isomerization of this compound.

1. Materials and Apparatus:

  • This compound (high purity)

  • Inert bath gas (e.g., Nitrogen, Argon)

  • Static or flow reactor system with temperature control (e.g., quartz vessel in a furnace)

  • Vacuum line for sample handling

  • Gas chromatography (GC) system with a suitable column (e.g., capillary column) and detector (e.g., Flame Ionization Detector - FID) for product analysis

  • Pressure measurement instrumentation (e.g., manometer)

2. Procedure:

  • Reactor Preparation: The reaction vessel is typically "aged" by pyrolysis of a hydrocarbon to ensure a consistent surface and minimize wall effects.

  • Sample Introduction: A known pressure of this compound is introduced into the heated reactor. An inert bath gas may be added to maintain a constant total pressure.

  • Reaction: The reaction is allowed to proceed for a set time at a constant temperature.

  • Quenching: The reaction is quenched by rapidly expanding the reaction mixture into a sample loop or by freezing the mixture at liquid nitrogen temperature.

  • Analysis: The composition of the reaction mixture is analyzed by gas chromatography to determine the relative concentrations of the reactant and products.

  • Data Collection: The experiment is repeated at various temperatures and reaction times to obtain kinetic data.

3. Data Analysis:

  • The rate constants (k) for the formation of each product and the disappearance of the reactant are determined from the concentration-time data.

  • An Arrhenius plot (ln(k) vs. 1/T) is constructed to determine the activation energy (Ea) and the pre-exponential factor (A) for each reaction pathway.

Computational Protocol: Modeling Reaction Pathways

This protocol describes a general workflow for the computational investigation of the thermal isomerization of this compound using quantum chemical methods.

1. Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

2. Methodology:

  • Level of Theory: A common and effective approach is to use Density Functional Theory (DFT) for geometry optimizations and frequency calculations. A suitable functional, such as B3LYP or M06-2X, should be chosen. For higher accuracy in energy calculations, coupled-cluster methods like CCSD(T) can be employed for single-point energy calculations on the DFT-optimized geometries.

  • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set such as aug-cc-pVTZ is recommended to provide a good balance between accuracy and computational cost.

3. Procedure:

  • Geometry Optimization: Optimize the geometries of the reactant (this compound), products (trans-1,2-dimethylcyclopropane and the various alkene isomers), and all relevant transition states.

  • Frequency Calculations: Perform frequency calculations on all optimized structures to:

    • Confirm that reactants and products are true minima on the potential energy surface (zero imaginary frequencies).

    • Verify that transition state structures are first-order saddle points (one imaginary frequency). The vibrational mode corresponding to the imaginary frequency should be animated to confirm it connects the reactant and product of interest.

    • Obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate enthalpies and Gibbs free energies.

  • Transition State Searching:

    • Initial Guess: An initial guess for the transition state structure can be obtained using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by performing a relaxed potential energy surface scan along the reaction coordinate (e.g., the breaking C-C bond or a key dihedral angle).

    • Optimization: The initial guess is then fully optimized to the transition state geometry.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations starting from the transition state structure to confirm that it connects the desired reactant and product minima on the potential energy surface.

4. Data Analysis:

  • Reaction Energetics: Calculate the activation energies (Ea) as the difference in energy between the transition state and the reactant. Calculate the reaction enthalpies (ΔH) and Gibbs free energies (ΔG) as the difference in the respective energies between the products and the reactant.

  • Rate Constant Calculation: Use Transition State Theory (TST) to calculate the theoretical rate constants from the calculated Gibbs free energy of activation.

Visualizations

The following diagrams illustrate the key reaction pathways and the computational workflow.

Caption: Reaction pathways for this compound isomerization.

ComputationalWorkflow start Define Reactant, Products, and Transition State Guesses geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_minima Verify Minima (0 imaginary frequencies) freq_calc->verify_minima For Reactants/Products verify_ts Verify Transition State (1 imaginary frequency) freq_calc->verify_ts For Transition States energy_calc Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) verify_minima->energy_calc irc_calc IRC Calculation verify_ts->irc_calc verify_path Confirm Reaction Path irc_calc->verify_path verify_path->energy_calc final_analysis Calculate Ea, ΔH, ΔG and Rate Constants (TST) energy_calc->final_analysis

Caption: A typical computational workflow for studying reaction mechanisms.

References

Kinetic Studies of cis-trans Isomerization of 1,2-Dimethylcyclopropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the kinetic studies of the cis-trans isomerization of 1,2-dimethylcyclopropane (B14754300). It includes detailed experimental protocols, a summary of kinetic data, and visualizations of the reaction pathways and experimental workflow. This information is intended to assist researchers in understanding and replicating studies on this fundamental unimolecular rearrangement.

Introduction

The thermal isomerization of 1,2-dimethylcyclopropane is a classic example of a unimolecular gas-phase reaction. The molecule exists as two stable stereoisomers: cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane (B1237784).[1][2] Upon heating, these isomers can interconvert through a reversible cis-trans isomerization process.[3] This geometrical isomerization occurs at a significantly faster rate than the subsequent structural isomerization to various alkene products.[3][4] Understanding the kinetics of this process provides valuable insights into reaction mechanisms, transition state theory, and the stability of cyclic compounds.

Reaction Mechanism

The cis-trans isomerization of 1,2-dimethylcyclopropane is a reversible first-order reaction.[5][6] The proposed mechanism involves the cleavage of a carbon-carbon bond in the cyclopropane (B1198618) ring to form a diradical intermediate. Rotation around the remaining single bond allows for the interconversion of the cis and trans forms, followed by ring closure. This process is often described as proceeding through an "expanded ring" transition state.[3][4]

Simultaneously, but at a slower rate, structural isomerization occurs, leading to the formation of several alkene products, including cis- and trans-pent-2-ene, 2-methylbut-1-ene, and 2-methylbut-2-ene.[3][4]

Below is a diagram illustrating the proposed reaction pathway for the cis-trans isomerization.

Caption: Proposed reaction mechanism for the isomerization of 1,2-dimethylcyclopropane.

Quantitative Data Summary

The following tables summarize the kinetic parameters for the cis-trans and structural isomerization of 1,2-dimethylcyclopropane, as determined in studies conducted between 380°C and 453°C.[3] The rate constants are expressed in the Arrhenius form, k = A * exp(-Ea / RT), where A is the pre-exponential factor and Ea is the activation energy.

Table 1: Kinetic Parameters for the Cis-Trans Isomerization

ReactionPre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (cal/mol)Rate Equation
cis → trans10¹⁵.²⁵59,420 ± 500k = 10¹⁵.²⁵ exp(-59420/RT)

Table 2: Kinetic Parameters for the Structural Isomerization

Starting IsomerProductPre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (cal/mol)Rate Equation
ciscis-pent-2-ene10¹³.⁹²61,400k = 10¹³.⁹² exp(-61400/RT)
cistrans-pent-2-ene10¹³.⁹⁶61,200k = 10¹³.⁹⁶ exp(-61200/RT)
transcis-pent-2-ene10¹⁴.⁴⁰63,600k = 10¹⁴.⁴⁰ exp(-63600/RT)
transtrans-pent-2-ene10¹⁴.³⁰62,900k = 10¹⁴.³⁰ exp(-62900/RT)
cis or trans2-methylbut-1-ene10¹³.⁹³61,900k = 10¹³.⁹³ exp(-61900/RT)
cis or trans2-methylbut-2-ene10¹⁴.⁰⁸62,300k = 10¹⁴.⁰⁸ exp(-62300/RT)

Experimental Protocols

The following protocols are synthesized from the methodologies described in the literature for studying the gas-phase isomerization of 1,2-dimethylcyclopropane.[3][4]

Preparation of the Reaction Vessel

A crucial step for obtaining reproducible kinetic data is the "aging" of the reaction vessel to ensure the reaction is homogeneous and not influenced by surface catalysis.

Materials:

  • Pyrex or quartz reaction vessel

  • High-vacuum line

  • Furnace with temperature control

  • 1,2-dimethylcyclopropane isomer of interest

Protocol:

  • Clean the reaction vessel thoroughly.

  • Attach the vessel to a high-vacuum line and evacuate to a pressure of at least 10⁻⁴ torr.

  • Heat the vessel in a furnace to the desired reaction temperature (e.g., 450°C).

  • Introduce a sample of the 1,2-dimethylcyclopropane isomer into the heated vessel and allow it to pyrolyze for several hours. This process coats the interior surface of the vessel, minimizing wall effects in subsequent kinetic runs.

  • Evacuate the vessel to remove all pyrolysis products.

  • The "aged" vessel is now ready for kinetic experiments.

Kinetic Run and Sample Analysis

This protocol describes a single kinetic run to determine the rate of isomerization at a specific temperature.

Materials:

  • Aged reaction vessel

  • High-vacuum line

  • Furnace with precise temperature control (±0.1°C)

  • Pressure transducer

  • Gas-tight syringe

  • Gas chromatograph (GC) equipped with a suitable column (e.g., packed column with a non-polar stationary phase) and a detector (e.g., katharometer or flame ionization detector).[3][4]

  • Pure sample of cis- or trans-1,2-dimethylcyclopropane

Experimental Workflow Diagram:

G start Start prep_vessel Prepare 'Aged' Reaction Vessel start->prep_vessel setup_system Assemble and Evacuate System prep_vessel->setup_system set_temp Set and Stabilize Furnace Temperature setup_system->set_temp introduce_sample Introduce Gaseous Sample of 1,2-Dimethylcyclopropane set_temp->introduce_sample start_timer Start Timer and Record Initial Pressure introduce_sample->start_timer run_reaction Allow Reaction to Proceed for a Defined Time Interval start_timer->run_reaction quench_reaction Quench Reaction by Rapid Cooling or Expansion into a Sample Loop run_reaction->quench_reaction gc_analysis Analyze Sample Composition using Gas Chromatography quench_reaction->gc_analysis data_analysis Calculate Concentrations and Rate Constants gc_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for a kinetic study of 1,2-dimethylcyclopropane isomerization.

Protocol:

  • Place the aged reaction vessel in the furnace and connect it to the high-vacuum line.

  • Evacuate the vessel to a high vacuum.

  • Heat the furnace to the desired reaction temperature and allow it to stabilize.

  • Introduce a known pressure of the pure 1,2-dimethylcyclopropane isomer into the reaction vessel.

  • Start a timer and monitor the reaction time accurately.

  • After a predetermined time, quench the reaction by rapidly expanding the gas mixture into a sample loop connected to the gas chromatograph or by rapidly cooling the reaction vessel.

  • Inject the sample into the gas chromatograph to separate and quantify the amounts of cis- and trans-1,2-dimethylcyclopropane and any structural isomerization products.

  • Repeat steps 4-7 for different reaction times to obtain a time course of the reaction.

  • To determine the temperature dependence of the rate constant, repeat the entire procedure at different temperatures.

Data Analysis
  • From the GC data, determine the mole fractions of the cis and trans isomers at each time point.

  • For a reversible first-order reaction of the type: cis ⇌ trans The integrated rate law is: ln{([cis]₀ - [cis]ₑ) / ([cis] - [cis]ₑ)} = (k_f + k_r)t where [cis]₀ is the initial concentration of the cis isomer, [cis] is the concentration at time t, [cis]ₑ is the equilibrium concentration, k_f is the forward rate constant, and k_r is the reverse rate constant.

  • The equilibrium constant, K_eq = [trans]ₑ / [cis]ₑ = k_f / k_r.

  • Plot ln{([cis]₀ - [cis]ₑ) / ([cis] - [cis]ₑ)} versus time. The slope of the resulting straight line will be (k_f + k_r).

  • Using the experimentally determined K_eq, calculate the individual rate constants, k_f and k_r.

  • To determine the Arrhenius parameters, plot ln(k) versus 1/T for a series of experiments at different temperatures. The slope of this plot is -Ea/R, and the y-intercept is ln(A).

References

Application Notes & Protocols: Purification of cis-1,2-Dimethylcyclopropane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the purification of cis-1,2-dimethylcyclopropane from a mixture of its cis and trans isomers using fractional distillation. This method leverages the difference in the boiling points of the two geometric isomers to achieve separation. These application notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require high-purity this compound for their work.

1,2-dimethylcyclopropane exists as three stereoisomers: a cis isomer and a pair of trans enantiomers.[1] Due to their different molecular shapes, the cis and trans isomers exhibit distinct physical properties, including their boiling points, which enables their separation by fractional distillation. The cis isomer, having a net dipole moment, generally possesses a higher boiling point than the trans isomer.

Physicochemical Properties

A summary of the relevant physical properties of cis- and trans-1,2-dimethylcyclopropane (B1237784) is presented in Table 1. The notable difference in boiling points is the basis for the purification protocol described herein.

PropertyThis compoundtrans-1,2-Dimethylcyclopropane
Boiling Point 37 °C[2][3][4]28.2 °C[2]
Density 0.6889 g/cm³[2]0.6648 g/cm³[2]
Refractive Index (n_D) 1.3829 (20 °C)[2]1.3713 (20 °C)[2]
Melting Point -140 °C[2]-149.6 °C[2]

Experimental Protocol: Fractional Distillation

This protocol details the setup and procedure for the fractional distillation of a cis/trans-1,2-dimethylcyclopropane mixture.

Materials and Equipment
  • Mixture of cis- and trans-1,2-dimethylcyclopropane

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (Vigreux or packed column with Raschig rings or metal sponge)

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 100 °C range)

  • Condenser

  • Receiving flasks (multiple, pre-weighed)

  • Boiling chips

  • Clamps and stands to secure the apparatus

  • Ice bath for cooling the receiving flask

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis

Procedure
  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as depicted in the workflow diagram below. Ensure all joints are properly sealed.

    • Place the mixture of cis- and trans-1,2-dimethylcyclopropane and a few boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • The choice of fractionating column is critical. For isomers with close boiling points, a packed column with a high number of theoretical plates is recommended for better separation.[5][6] A Vigreux column may be sufficient for less stringent purity requirements.[3]

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Use a cooling fluid in the condenser appropriate for the low boiling points of the isomers (e.g., a chilled water/antifreeze mixture).

    • Place the receiving flask in an ice bath to minimize the loss of the volatile product.

  • Distillation Process:

    • Begin gentle heating of the round-bottom flask using the heating mantle.

    • Observe the mixture as it begins to boil and the vapor starts to rise through the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation rate, approximately 1-2 drops of distillate per second. A slow rate is crucial for establishing the vapor-liquid equilibrium on each theoretical plate within the column, which is essential for efficient separation.

    • Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the lower-boiling isomer, trans-1,2-dimethylcyclopropane (approx. 28-29 °C), as it begins to distill.

    • Collect this first fraction, which will be enriched in the trans isomer, in a pre-weighed receiving flask.

    • Once the temperature begins to rise above the boiling point of the trans isomer, switch to a second receiving flask to collect the intermediate fraction.

    • As the distillation continues, the temperature should stabilize again at the boiling point of the higher-boiling isomer, this compound (approx. 37 °C).

    • Collect this second main fraction, which will be enriched in the cis isomer, in a third pre-weighed receiving flask.

    • Continue the distillation until only a small amount of liquid remains in the distillation flask. Do not distill to dryness.

    • Turn off the heating mantle and allow the apparatus to cool down before dismantling.

  • Fraction Analysis:

    • Determine the weight of each collected fraction.

    • Analyze the purity of each fraction using Gas Chromatography (GC) or ¹H NMR spectroscopy.

    • GC Analysis: Inject a small sample of each fraction into a GC. The lower-boiling trans isomer is expected to have a shorter retention time than the cis isomer. The relative peak areas can be used to determine the isomeric ratio in each fraction.

    • ¹H NMR Analysis: Acquire a ¹H NMR spectrum for each fraction. The cis and trans isomers have distinct NMR signals that can be used for identification and quantification. Due to its symmetry, trans-1,2-dimethylcyclopropane is expected to show three unique proton signals, while the less symmetric this compound should exhibit four.

Experimental Workflow Diagram

G Experimental Workflow for Fractional Distillation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Mixture of cis/trans-1,2-dimethylcyclopropane in Round-Bottom Flask B Assemble Fractional Distillation Apparatus (Heating Mantle, Fractionating Column, Condenser) A->B C Gentle Heating and Vaporization B->C D Monitor Temperature at Distillation Head C->D E Collect Fraction 1 (enriched in trans-isomer) at ~28-29 °C D->E Temp. stabilizes F Collect Intermediate Fraction E->F Temp. rises G Collect Fraction 2 (enriched in cis-isomer) at ~37 °C F->G Temp. stabilizes again H Weigh Collected Fractions G->H I Analyze Purity by GC or NMR H->I J Identify Purified this compound I->J

Caption: Workflow for the purification of this compound.

Troubleshooting

Effective separation of isomers with close boiling points requires careful control of the distillation process. Common issues and their remedies are outlined below.

Troubleshooting Logic Diagram

G Troubleshooting Fractional Distillation A Problem: Poor Separation of Isomers Possible Causes: - Insufficient column efficiency (too few theoretical plates) - Distillation rate is too fast - Fluctuations in heat input B Solutions - Increase the length of the fractionating column - Use a more efficient packing material (e.g., Raschig rings) - Reduce the heating rate for a slower distillation - Insulate the distillation column to minimize heat loss - Ensure even heating with a stirrer A->B Address with C Problem: Column Flooding Possible Causes: - Excessive boiling rate - Column packing is too dense D Solutions - Reduce the heat input to the distillation flask - Repack the column with less dense material C->D Address with

Caption: Logic for troubleshooting common distillation problems.

Conclusion

Fractional distillation is a viable and effective method for the purification of this compound from a mixture of its geometric isomers. The success of the separation is highly dependent on the efficiency of the fractionating column and the careful control of the distillation rate and temperature. Post-distillation analysis by GC or NMR is essential to confirm the purity of the isolated cis isomer. By following this protocol, researchers can obtain high-purity this compound for use in further research and development.

References

Application of cis-1,2-Dimethylcyclopropane in Mechanistic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Dimethylcyclopropane is a strained small ring compound that serves as a valuable tool in mechanistic organic chemistry. Its inherent ring strain and stereochemical properties allow it to be used as a probe for various reaction mechanisms, particularly in studies of thermal rearrangements, radical kinetics, and stereochemical pathways. This document provides detailed application notes and protocols for the use of this compound in such studies.

Application in Studying Thermal Isomerizations

This compound is a classic substrate for studying unimolecular thermal isomerizations. The high ring strain of the cyclopropane (B1198618) ring facilitates bond cleavage at elevated temperatures, leading to distinct and competing reaction pathways: geometrical (cis-trans) isomerization and structural isomerization to various alkenes. The kinetics of these processes provide fundamental insights into reaction mechanisms and transition state theory.

Reaction Pathways and Mechanisms

At temperatures between 380 and 475°C, this compound undergoes two primary types of thermal isomerization:

  • Geometrical Isomerization: A reversible conversion to trans-1,2-dimethylcyclopropane. This process is significantly faster than structural isomerization.[1]

  • Structural Isomerization: An irreversible rearrangement to form a mixture of pentene isomers, including cis- and trans-pent-2-ene, 2-methylbut-1-ene, and 2-methylbut-2-ene.[1]

The accepted mechanism for these isomerizations involves the formation of a trimethylene diradical intermediate. Cleavage of a carbon-carbon bond in the cyclopropane ring forms this diradical, which can then either re-close to form the cis or trans isomer or undergo hydrogen and alkyl shifts to yield the various alkene products.

G cluster_0 Thermal Isomerization of this compound cis This compound diradical Trimethylene Diradical Intermediate cis->diradical Δ (fast) trans trans-1,2-Dimethylcyclopropane diradical->cis Reclosure diradical->trans Reclosure alkenes Structural Isomers (Pentenes) diradical->alkenes H/Alkyl Shift (slower)

Diagram 1. Reaction pathways in the thermal isomerization of this compound.
Data Presentation: Kinetic Parameters

The rates of these isomerizations have been determined, and the Arrhenius parameters provide quantitative measures of the activation energies and pre-exponential factors for each pathway.[1]

Table 1: Arrhenius Parameters for the Geometrical Isomerization of this compound

ReactionRate Equation (k∞, s-1)Activation Energy (Ea, kcal/mol)Pre-exponential Factor (A, s-1)
cis → trans1015.25 exp(-59.42 ± 0.5 / RT)59.42 ± 0.51.78 x 1015

Data sourced from Frey, H. M. (1960). Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences.[1]

Table 2: Arrhenius Parameters for the Structural Isomerization of this compound

ProductRate Equation (k∞, s-1)Activation Energy (Ea, kcal/mol)Pre-exponential Factor (A, s-1)
cis-Pent-2-ene1013.92 exp(-61.4 / RT)61.48.32 x 1013
trans-Pent-2-ene1013.96 exp(-61.2 / RT)61.29.12 x 1013
2-Methylbut-1-ene1013.93 exp(-61.9 / RT)61.98.51 x 1013
2-Methylbut-2-ene1014.08 exp(-62.3 / RT)62.31.20 x 1014

Data sourced from Frey, H. M. (1960). Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences.[1]

Experimental Protocol: Gas-Phase Thermal Isomerization Study

This protocol outlines the methodology for studying the thermal isomerization of this compound in a static gas-phase system.

G start Start prep Prepare Sample (this compound) start->prep setup Set up Reaction Vessel (Aged Pyrex, known volume) prep->setup evacuate Evacuate and Heat Reaction Vessel to T setup->evacuate introduce Introduce Sample Vapor to desired pressure evacuate->introduce react Allow reaction to proceed for a set time 't' introduce->react quench Rapidly cool vessel to quench reaction react->quench analyze Analyze product mixture by Gas Chromatography (GC) quench->analyze data Quantify components and calculate rate constants analyze->data end End data->end

Diagram 2. Workflow for a gas-phase thermal isomerization experiment.

Materials:

  • This compound (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Pyrex reaction vessel of known volume, "aged" by pyrolysis of a hydrocarbon to create a uniform surface.

  • High-vacuum line with pressure measurement (manometer).

  • Furnace with precise temperature control (±0.1°C).

  • Gas chromatograph (GC) equipped with a suitable column (e.g., squalane (B1681988) on firebrick) and a detector (e.g., thermal conductivity or flame ionization).

  • Data acquisition system for GC.

Procedure:

  • Preparation of the Reaction Vessel: The Pyrex vessel should be "aged" to ensure that the reaction is homogeneous and not catalyzed by the vessel walls. This is typically done by pyrolyzing a small amount of a hydrocarbon like isobutene in the vessel at a high temperature.

  • Sample Introduction:

    • Connect the reaction vessel to a high-vacuum line and evacuate it to a low pressure (<10-4 torr).

    • Heat the vessel to the desired reaction temperature (e.g., 400°C) using the furnace.

    • Introduce a known pressure of this compound into the hot vessel. The pressure should be measured accurately.

  • Reaction:

    • Allow the isomerization to proceed for a predetermined amount of time. The time will depend on the reaction temperature and the desired extent of conversion.

  • Quenching:

    • After the desired reaction time, rapidly quench the reaction by removing the furnace and cooling the vessel, for example, with a blast of compressed air or by immersing it in a cold bath.

  • Analysis:

    • Transfer the gaseous contents of the reaction vessel to the injection loop of a gas chromatograph.

    • Analyze the product mixture using the GC. The different isomers (cis and trans-1,2-dimethylcyclopropane, and the various pentenes) will have different retention times, allowing for their separation and quantification.

  • Data Processing:

    • From the GC peak areas, determine the relative concentrations of the reactant and each product.

    • Calculate the first-order rate constants for the disappearance of the reactant and the formation of each product at that temperature.

    • Repeat the experiment at several different temperatures to determine the Arrhenius parameters (Ea and A) for each reaction pathway.

Potential Application as a Radical Clock

While not as commonly employed as other radical clocks, the ring-opening of a cyclopropylcarbinyl radical is a well-known, rapid unimolecular reaction. This principle can be used to probe for the existence of radical intermediates in a reaction mechanism. If a reaction is suspected to generate a radical at a position adjacent to a cyclopropane ring, the rate of ring-opening can be used to "clock" the rate of other competing reactions of that radical.

In the case of this compound, if a radical were generated on one of the methyl groups (e.g., by hydrogen abstraction), the resulting primary radical could potentially undergo rearrangement. However, the use of substituted cyclopropanes, such as vinylcyclopropanes, is more common for this purpose as the ring-opening is often faster and leads to more easily detectable products.

Principle of a Cyclopropane-Based Radical Clock:

  • A reaction is performed with a substrate containing a cyclopropyl (B3062369) group.

  • A suspected radical intermediate is formed on a carbon adjacent to the cyclopropane ring.

  • This radical can either proceed down the expected reaction pathway (e.g., trapping by another reagent) or undergo a rapid ring-opening rearrangement.

  • The ratio of the unrearranged product to the ring-opened product can be used to calculate the rate of the competing reaction, provided the rate of the ring-opening is known.

G Radical_Precursor Substrate with Cyclopropyl Group Radical_Intermediate Cyclopropylcarbinyl Radical Intermediate Radical_Precursor->Radical_Intermediate Reaction Trapping Radical Trapping (e.g., by XY) Radical_Intermediate->Trapping k_trap [XY] Ring_Opening Ring Opening (k_rearrangement) Radical_Intermediate->Ring_Opening Unrearranged_Product Unrearranged Product Trapping->Unrearranged_Product Rearranged_Radical Rearranged Radical Ring_Opening->Rearranged_Radical Rearranged_Product Rearranged Product Rearranged_Radical->Rearranged_Product Trapping

Diagram 3. General principle of a cyclopropane-based radical clock.

Note: Specific, detailed protocols for using this compound itself as a radical clock are not prevalent in the literature. Researchers typically use cyclopropane derivatives that are more sensitive or produce more easily analyzed rearranged products.

Application in Stereochemical and Mechanistic Enzymology

The cyclopropane ring is a structural motif found in some natural products and is of interest in drug development due to its conformational rigidity. While this compound itself is not a common substrate for enzymatic studies, the principles of its stereochemistry and reactivity are relevant to the study of enzymes that process cyclopropane-containing molecules.

For example, enzymes that catalyze the formation or cleavage of cyclopropane rings are of significant interest. Substituted cyclopropanes can act as mechanism-based inhibitors of certain enzymes. For instance, a cyclopropyl-containing substrate analog might be processed by an enzyme to generate a reactive intermediate that covalently modifies and inactivates the enzyme.

The stereochemistry of this compound highlights the importance of stereocontrol in enzymatic reactions. Enzymes can distinguish between the cis and trans isomers and, in the case of chiral trans isomers, between enantiomers. Therefore, understanding the stereochemical behavior of simple cyclopropanes can inform the design of stereospecific enzyme inhibitors or substrates for studying enzyme mechanisms.

Relevance to Drug Development:

  • Conformational Constraint: Incorporating a cyclopropane ring into a drug molecule can lock it into a specific conformation, potentially increasing its binding affinity for a target enzyme or receptor.

  • Metabolic Stability: The cyclopropane group can block sites of metabolism, increasing the half-life of a drug.

  • Enzyme Inhibition: Cyclopropane-containing molecules can be designed as irreversible inhibitors for enzymes that process them, providing a therapeutic effect.

While direct protocols involving this compound in enzyme assays are not standard, the study of its fundamental chemical properties provides a basis for understanding the more complex interactions of functionalized cyclopropanes with biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Separating Cis- and Trans-1,2-Dimethylcyclopropane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of cis- and trans-1,2-dimethylcyclopropane (B1237784) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of these volatile, low-boiling-point compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key physical property differences between cis- and trans-1,2-dimethylcyclopropane that can be exploited for separation?

A1: The primary difference that enables separation is their boiling points. The cis isomer has a higher boiling point (37 °C) than the trans isomer (28.2 °C).[1][2] This difference, although small, allows for separation by fractional distillation. Additionally, their different polarities and shapes can be exploited in gas chromatography for separation.

Q2: Which separation technique is more suitable for separating cis- and trans-1,2-dimethylcyclopropane: fractional distillation or gas chromatography?

A2: The choice of technique depends on the scale of the separation and the desired purity.[3]

  • Fractional Distillation is suitable for separating larger quantities (gram to multi-gram scale) of the isomer mixture. However, due to the small difference in boiling points, a highly efficient fractionating column is required.

  • Gas Chromatography (GC) is an excellent analytical technique and can also be used for preparative separation of smaller quantities (microgram to milligram scale) with very high resolution.[3][4]

Q3: Why is the separation of these isomers challenging?

A3: The separation is challenging due to the small difference in their boiling points (approximately 8.8 °C) and their similar molecular structures.[1][2] This requires techniques with high resolving power, such as high-efficiency fractional distillation or high-resolution gas chromatography.

Data Presentation

The following table summarizes the key physical properties of cis- and trans-1,2-dimethylcyclopropane relevant to their separation.

Propertycis-1,2-Dimethylcyclopropanetrans-1,2-DimethylcyclopropaneReference(s)
Boiling Point 37 °C28.2 °C[1][2]
Density 0.6889 g/cm³0.6648 g/cm³[2]
Refractive Index (nD) 1.3829 (20 °C)1.3713 (20 °C)[2]
Kovats Retention Index (Standard non-polar) 492.3, 517, 515Not explicitly found, but expected to be lower than the cis isomer.[1]

Experimental Protocols

Protocol 1: Fractional Distillation

Objective: To separate a mixture of cis- and trans-1,2-dimethylcyclopropane based on their boiling point difference.

Materials:

  • Mixture of cis- and trans-1,2-dimethylcyclopropane

  • Round-bottom flask

  • High-efficiency fractionating column (e.g., Vigreux or packed column with a high number of theoretical plates)

  • Condenser

  • Receiving flask(s) (pre-chilled in an ice bath is recommended for these low-boiling compounds)

  • Heating mantle with a magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer and adapter

  • Clamps and stands

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed to prevent the escape of volatile vapors.

  • Place the isomer mixture and boiling chips or a stir bar into the round-bottom flask.

  • Wrap the fractionating column with insulating material to maintain the temperature gradient.[5]

  • Begin gentle heating of the flask.

  • As the mixture boils, observe the vapor rising through the column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second of distillate).[3]

  • Monitor the temperature at the top of the column. The temperature should hold steady near the boiling point of the lower-boiling trans isomer (28.2 °C) as it distills.

  • Collect the first fraction, which will be enriched in the trans isomer, in a chilled receiving flask.

  • When the temperature begins to rise, switch to a new receiving flask to collect an intermediate fraction.

  • Once the temperature stabilizes at the boiling point of the higher-boiling cis isomer (37 °C), switch to a third receiving flask to collect the fraction enriched in the cis isomer.

  • Continue distillation until only a small amount of residue remains.

  • Analyze the purity of the collected fractions using Gas Chromatography (GC).

Protocol 2: Gas Chromatography (GC)

Objective: To separate and analyze the composition of a mixture of cis- and trans-1,2-dimethylcyclopropane.

Instrumentation and Consumables:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary GC column suitable for hydrocarbon analysis (e.g., a non-polar or slightly polar phase like a 5% phenyl-polysiloxane)

  • Helium or Hydrogen as carrier gas

  • Microsyringe for sample injection

  • Sample of the isomer mixture diluted in a volatile solvent (e.g., pentane (B18724) or hexane)

Initial GC Parameters (Optimization may be required):

  • Injector Temperature: 150 °C

  • Detector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 35 °C, hold for 5 minutes

    • Ramp: 2 °C/min to 50 °C

    • Hold at 50 °C for 2 minutes

  • Carrier Gas Flow Rate: 1-2 mL/min (for a 0.25 or 0.32 mm ID column)

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

Procedure:

  • Set up the GC instrument with the specified parameters.

  • Prepare a dilute solution of the isomer mixture.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Start the data acquisition.

  • Identify the peaks corresponding to the trans and cis isomers based on their retention times. The lower-boiling trans isomer is expected to elute first.

  • Integrate the peak areas to determine the relative ratio of the two isomers.

Troubleshooting Guides

Fractional Distillation
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Isomers - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Fluctuations in heat input.- Increase the length of the fractionating column or use a more efficient packing material (e.g., metal sponge or glass beads).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Use a heating mantle with a stirrer for even heating and insulate the column.[5]
Flooding of the Column - Excessive boiling rate.- Column packing is too dense.- Reduce the heat input to the distillation flask.- Repack the column, ensuring adequate space for vapor flow.
Bumping of the Liquid - Uneven boiling.- Add fresh boiling chips or use a magnetic stir bar.
No Distillate Collection - Leaks in the apparatus.- Insufficient heating.- Check all joints and connections for a proper seal.- Ensure the heating mantle is functioning correctly and increase the temperature slightly if necessary.
Gas Chromatography (GC)
IssuePossible Cause(s)Troubleshooting Steps
Co-elution or Poor Resolution of Isomer Peaks - Inappropriate GC column.- Incorrect oven temperature program.- Carrier gas flow rate is not optimal.- Select a column with a stationary phase that provides good selectivity for hydrocarbons. A longer column can also increase resolution.[3]- Optimize the temperature ramp; a slower ramp rate can improve separation.[3]- Determine the optimal flow rate for the carrier gas and column dimensions.
Peak Tailing - Active sites in the injector or column.- Column overload.- Use a deactivated inlet liner and/or a guard column.- Reduce the sample concentration or injection volume.
Irreproducible Retention Times - Leaks in the system.- Fluctuations in carrier gas flow or pressure.- Check for leaks at all fittings using an electronic leak detector.- Ensure the gas supply is stable and regulators are functioning correctly.[3]
Ghost Peaks - Contamination in the syringe, inlet, or carrier gas.- Septum bleed.- Clean the syringe and inlet. Use high-purity gas and install traps if necessary.- Use a high-quality, low-bleed septum and replace it regularly.

Visualizations

Experimental_Workflow Experimental Workflow for Isomer Separation cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis cluster_products Isolated Isomers IsomerMixture Mixture of cis- and trans-1,2-Dimethylcyclopropane FractionalDistillation Fractional Distillation IsomerMixture->FractionalDistillation Large Scale PreparativeGC Preparative Gas Chromatography IsomerMixture->PreparativeGC Small Scale GC_Analysis Analytical Gas Chromatography FractionalDistillation->GC_Analysis Analyze Fractions PreparativeGC->GC_Analysis Analyze Fractions PurityCheck Purity Assessment GC_Analysis->PurityCheck CisIsomer Pure cis-Isomer PurityCheck->CisIsomer TransIsomer Pure trans-Isomer PurityCheck->TransIsomer

Caption: Workflow for separating and analyzing isomers.

Troubleshooting_Logic Troubleshooting Poor Separation cluster_distillation_troubleshooting Distillation Issues cluster_gc_troubleshooting GC Issues Start Poor Isomer Separation Technique Separation Technique? Start->Technique Distillation Fractional Distillation Technique->Distillation Distillation GC Gas Chromatography Technique->GC GC ColumnEfficiency Increase Column Efficiency (more theoretical plates) Distillation->ColumnEfficiency DistillationRate Decrease Distillation Rate Distillation->DistillationRate HeatInput Ensure Stable Heat Input Distillation->HeatInput ColumnSelection Optimize GC Column (different stationary phase) GC->ColumnSelection TempProgram Optimize Temperature Program (slower ramp) GC->TempProgram FlowRate Optimize Carrier Gas Flow Rate GC->FlowRate

Caption: Logic for troubleshooting poor isomer separation.

References

Technical Support Center: Stereoselective Synthesis of cis-1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of cis-1,2-dimethylcyclopropane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity (Poor cis:trans Ratio)

Q: My reaction is producing a significant amount of the trans-1,2-dimethylcyclopropane (B1237784) isomer, resulting in a low cis:trans ratio. What are the likely causes and how can I improve the selectivity for the cis isomer?

A: Achieving high cis selectivity is a known challenge in 1,2-disubstituted cyclopropane (B1198618) synthesis, as the trans isomer is often the thermodynamically favored product.[1] The key is to ensure the reaction mechanism stringently follows a stereospecific pathway.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Impure Starting Alkene The most common stereospecific methods, like the Simmons-Smith reaction, transfer the stereochemistry of the alkene directly to the cyclopropane.[2][3][4] Ensure you are starting with high-purity cis-2-butene (B86535). Verify the purity of the starting material via GC or NMR before starting the reaction.
Suboptimal Reaction Conditions In some catalytic systems, temperature, solvent, and the nature of the carbenoid can influence the diastereoselectivity.[5] For Simmons-Smith type reactions, ensure the reaction is run at the recommended temperature (often 0 °C to room temperature) to prevent potential side reactions or isomerization.
Isomerization of Product Thermal isomerization of this compound to the trans isomer can occur, although it typically requires high temperatures (above 380 °C).[6][7] This is unlikely to be an issue during synthesis but could be relevant during high-temperature distillations. Use the lowest feasible temperature for purification.
Incorrect Reaction Choice Ensure the chosen synthetic method is inherently stereospecific. The Simmons-Smith reaction and its modifications are well-established for this purpose.[3][8] Non-stereospecific methods or those proceeding through triplet carbenes can lead to a mixture of stereoisomers.[9]

A logical workflow for diagnosing poor selectivity is as follows:

G start Low cis:trans Ratio Observed check_alkene Verify Purity of cis-2-Butene (GC/NMR) start->check_alkene alkene_impure Alkene is Impure (contains trans-2-butene) check_alkene->alkene_impure Impure alkene_pure Alkene is Pure check_alkene->alkene_pure Pure purify_alkene Purify Starting Alkene (e.g., fractional distillation) and Repeat Synthesis alkene_impure->purify_alkene end Problem Resolved purify_alkene->end check_conditions Review Reaction Conditions (Temp, Solvent, Reagents) alkene_pure->check_conditions conditions_wrong Conditions Deviate from Protocol check_conditions->conditions_wrong Incorrect conditions_ok Conditions are Correct check_conditions->conditions_ok Correct adjust_conditions Adjust Conditions to Match Validated Protocol conditions_wrong->adjust_conditions adjust_conditions->end consider_method Evaluate Synthetic Method for Stereospecificity conditions_ok->consider_method

Caption: Troubleshooting logic for poor cis:trans selectivity.

Issue 2: Difficulty Separating cis and trans Isomers

Q: I have synthesized a mixture of cis- and trans-1,2-dimethylcyclopropane, but I am struggling to separate them effectively. What are the best methods for purification?

A: Separation is challenging due to the similar structures of the isomers. However, they have slightly different physical properties that can be exploited. The cis isomer typically has a higher boiling point than the trans isomer due to a small net dipole moment.[10][11]

Separation Techniques & Troubleshooting:

Technique Best For Troubleshooting Steps
Fractional Distillation Larger quantities (multi-gram scale)Poor Separation: - Increase Column Efficiency: Use a longer fractionating column or a more efficient packing material (e.g., Vigreux indentations, Raschig rings).[10] - Reduce Distillation Rate: Lower the heating rate to allow for proper vapor-liquid equilibrium to be established. Aim for a slow, steady collection rate.[10]
Preparative Gas Chromatography (Prep-GC) Smaller quantities, high-purity samplesPeak Tailing/Poor Resolution: - Optimize Temperature Program: A slower temperature ramp can improve separation.[10] - Check Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions. - Avoid Overloading: Inject a smaller volume or a more dilute sample to prevent column overload.[10]

Physical Properties for Separation:

Isomer Boiling Point Density (g/cm³) Refractive Index (nD at 20°C)
This compound37 °C0.68891.3829
trans-1,2-Dimethylcyclopropane28.2 °C0.66481.3713
Data sourced from Wikipedia.[11]

Frequently Asked Questions (FAQs)

Q1: Why is the Simmons-Smith reaction considered a good choice for synthesizing this compound? A1: The Simmons-Smith reaction is a stereospecific process.[3] This means the reaction proceeds in a way that the stereochemistry of the starting material is preserved in the product. It involves the syn-addition of a methylene (B1212753) group to the double bond.[2][4] Therefore, starting with cis-2-butene will yield this compound, and trans-2-butene will yield the trans isomer.[2] This predictability makes it a reliable method for controlling the diastereomeric outcome.

Q2: Are there newer, catalytic methods that offer advantages over the classic Simmons-Smith reaction? A2: Yes, modern catalytic methods are being developed to offer high levels of enantioselectivity, which is crucial for pharmaceutical applications. These methods often use earth-abundant metals like cobalt and can utilize safer carbene precursors, such as gem-dichloroalkanes, avoiding the need for hazardous diazomethane.[12][13][14] While the classic Simmons-Smith is excellent for diastereocontrol from an achiral alkene, these newer asymmetric catalytic systems can build chiral cyclopropanes with high enantiomeric excess (ee).[12]

Q3: What are the main safety concerns when performing cyclopropanation reactions? A3: The primary safety concern historically has been the use of diazomethane, which is both toxic and explosive.[9] Modern methods often seek to replace it. Reagents used in the Simmons-Smith reaction, such as diiodomethane (B129776), should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The reaction can also be exothermic, so proper temperature control is necessary. Some modifications use pyrophoric reagents like diethylzinc (B1219324), which require handling under an inert atmosphere.[3]

Q4: Can I use trans-2-butene to synthesize this compound? A4: Not with a stereospecific reaction like the Simmons-Smith reaction. This reaction will faithfully convert trans-2-butene into trans-1,2-dimethylcyclopropane.[2] To obtain the cis product, you must start with the cis alkene.

Experimental Protocols

Protocol 1: Stereospecific Synthesis of this compound via a Modified Simmons-Smith Reaction (Furukawa Modification)

This protocol describes the cyclopropanation of cis-2-butene using diethylzinc and diiodomethane. This modification often provides higher yields and reactivity compared to the traditional zinc-copper couple.[3]

Materials:

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Cool the flask to 0 °C using an ice bath.

  • Charge the flask with a solution of cis-2-butene (1.0 eq) in anhydrous DCM.

  • Add diiodomethane (1.2 eq) to the flask via syringe.

  • Add the diethylzinc solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by GC.

  • Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure (use a fractionating column to avoid loss of the volatile product).

  • The crude product can be further purified by careful fractional distillation to separate it from any remaining starting materials or the trans isomer if present.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware under Nitrogen prep2 Cool flask to 0 °C prep1->prep2 react1 Add cis-2-butene and CH₂I₂ in DCM prep2->react1 react2 Add Et₂Zn dropwise at 0-5 °C react1->react2 react3 Stir at 0 °C, then warm to RT for 4-6h react2->react3 workup1 Quench with aq. NH₄Cl at 0 °C react3->workup1 workup2 Separate layers, extract with DCM workup1->workup2 workup3 Combine organics, wash, and dry workup2->workup3 workup4 Remove solvent and purify by distillation workup3->workup4

Caption: Experimental workflow for Simmons-Smith cyclopropanation.

References

Technical Support Center: Optimizing Yield for cis-1,2-Dimethylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-1,2-dimethylcyclopropane. Our aim is to help you optimize your reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high stereoselectivity?

A1: The Simmons-Smith reaction is a highly reliable and stereospecific method for the synthesis of this compound.[1][2] This reaction involves treating (Z)-2-butene (also known as cis-2-butene) with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. The reaction is stereospecific, meaning that the cis stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.[3][4]

Q2: I am considering using diazomethane (B1218177) for the cyclopropanation. Is this a recommended approach?

A2: While diazomethane can be used to generate a carbene for cyclopropanation, it is generally not recommended for routine laboratory use due to its highly explosive and toxic nature.[3] The Simmons-Smith reaction offers a much safer and still highly effective alternative.[1]

Q3: My yield of this compound is low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Purity of Reagents: Ensure that your (Z)-2-butene, diiodomethane, and solvent are pure and dry.

  • Activity of the Zinc-Copper Couple: The zinc-copper couple must be freshly prepared and activated to ensure efficient carbenoid formation.

  • Reaction Temperature: The reaction is typically run at a specific temperature. Deviations can lead to side reactions or incomplete conversion.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Gas Chromatography (GC).

  • Product Loss During Workup: this compound is a volatile compound. Care must be taken during the extraction and solvent removal steps to minimize loss.

Q4: How can I separate the desired this compound from the trans isomer and other byproducts?

A4: Fractional distillation is a suitable method for separating cis- and trans-1,2-dimethylcyclopropane (B1237784) on a preparative scale.[5] The cis isomer has a slightly higher boiling point than the trans isomer. For analytical purposes and small-scale purification, Gas Chromatography (GC) offers excellent separation.[5]

Q5: What are the expected boiling points for cis- and trans-1,2-dimethylcyclopropane?

A5: The physical properties of the isomers are distinct, which aids in their separation.

IsomerBoiling Point (°C)
This compound37
trans-1,2-Dimethylcyclopropane28.2
Data sourced from Wikipedia[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or no product formation Inactive zinc-copper couple.Prepare the zinc-copper couple fresh for each reaction. Ensure proper activation (e.g., with hydrochloric acid followed by washing with water, acetone, and ether).
Impure or wet reagents/solvent.Use freshly distilled diiodomethane and anhydrous diethyl ether. Ensure the (Z)-2-butene is of high purity.
Incorrect reaction temperature.Maintain the recommended reaction temperature using an ice bath or other appropriate cooling method.
Formation of a significant amount of the trans isomer Starting material contains trans-2-butene.The Simmons-Smith reaction is stereospecific. The presence of the trans isomer in the product is almost certainly due to contamination of your (Z)-2-butene starting material. Purify the starting alkene before the reaction.
Difficulty in isolating the product Loss of product due to volatility.Use a cooled receiving flask during distillation. Avoid excessive heating during solvent removal. Use a rotary evaporator with a cold trap.
Inefficient extraction.Perform multiple extractions with a suitable low-boiling solvent (e.g., pentane (B18724) or diethyl ether).
Reaction is very slow Poor quality diiodomethane.Diiodomethane can decompose over time. Use a freshly opened bottle or purify by passing through a short column of alumina.
Insufficient mixing.Ensure efficient stirring throughout the reaction to maintain a good suspension of the zinc-copper couple.

Experimental Protocols

Key Experiment: Simmons-Smith Cyclopropanation of (Z)-2-Butene

This protocol outlines the synthesis of this compound from (Z)-2-butene using a zinc-copper couple.

Materials:

  • Zinc dust

  • Copper(I) chloride

  • Hydrochloric acid (1 M)

  • Deionized water

  • Acetone

  • Diethyl ether (anhydrous)

  • Diiodomethane

  • (Z)-2-Butene

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Zinc-Copper Couple:

    • In a flask, suspend zinc dust in deionized water.

    • Add a small amount of copper(I) chloride and stir.

    • Slowly add 1 M hydrochloric acid until the color of the copper salt disappears.

    • Decant the supernatant and wash the solid sequentially with deionized water, acetone, and finally, anhydrous diethyl ether.

    • Dry the resulting zinc-copper couple under a stream of nitrogen or in a vacuum oven.

  • Cyclopropanation Reaction:

    • To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the freshly prepared zinc-copper couple and anhydrous diethyl ether under a nitrogen atmosphere.

    • Cool the flask in an ice bath.

    • Prepare a solution of diiodomethane and (Z)-2-butene in anhydrous diethyl ether.

    • Add this solution dropwise to the stirred suspension of the zinc-copper couple over a period of 1-2 hours.

    • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Filter the mixture to remove the unreacted zinc-copper couple and zinc salts.

    • Separate the organic layer and wash it with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Carefully remove the diethyl ether by distillation at atmospheric pressure.

    • Purify the resulting crude product by fractional distillation to separate the this compound from any trans isomer and residual starting materials.

Visualizations

experimental_workflow cluster_prep Zinc-Copper Couple Preparation cluster_reaction Cyclopropanation cluster_purification Workup & Purification zn Zinc Dust activation Activation with HCl zn->activation cucl Copper(I) Chloride cucl->activation washing Washing & Drying activation->washing zn_cu Activated Zn-Cu Couple washing->zn_cu reaction Simmons-Smith Reaction zn_cu->reaction reagents Diiodomethane & (Z)-2-Butene in Anhydrous Ether reagents->reaction quench Quench with NH4Cl reaction->quench crude_product Crude Product Mixture extraction Extraction & Drying quench->extraction distillation Fractional Distillation extraction->distillation final_product Pure this compound distillation->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_reaction_issues Reaction Issues cluster_workup_issues Workup & Purification Issues cluster_stereochemistry_issues Stereochemistry Issues start Low Yield of This compound check_reagents Check Reagent Purity (Alkene, CH2I2, Solvent) start->check_reagents check_zncu Verify Zn-Cu Couple Activity start->check_zncu check_temp Monitor Reaction Temperature start->check_temp check_volatility Minimize Product Loss (Volatility) start->check_volatility check_separation Optimize Purification (Distillation/GC) start->check_separation check_starting_alkene Analyze Purity of (Z)-2-Butene start->check_starting_alkene impure_reagents Purify/Replace Reagents check_reagents->impure_reagents inactive_zncu Prepare Fresh Zn-Cu Couple check_zncu->inactive_zncu incorrect_temp Adjust Temperature Control check_temp->incorrect_temp product_loss Use Cold Traps & Gentle Heating check_volatility->product_loss poor_separation Improve Distillation Column Efficiency check_separation->poor_separation trans_isomer_present Purify Starting Alkene to Remove trans-isomer check_starting_alkene->trans_isomer_present

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: Synthesis of 1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-dimethylcyclopropane (B14754300). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of 1,2-dimethylcyclopropane via the Simmons-Smith reaction or carbene addition methods.

Simmons-Smith Reaction

Question: My Simmons-Smith reaction is sluggish or has a low yield of 1,2-dimethylcyclopropane. What are the possible causes and solutions?

Answer:

Low yields in the Simmons-Smith reaction are a common issue and can often be traced back to the reagents and reaction setup. Here are the primary causes and their corresponding solutions:

  • Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is crucial for the formation of the organozinc carbenoid intermediate.

    • Solution: Ensure the zinc-copper couple is freshly prepared and properly activated. The use of ultrasound can sometimes improve activation.

  • Poor Quality of Diiodomethane (B129776): Impurities in diiodomethane can interfere with the reaction.

    • Solution: Use freshly distilled or high-purity diiodomethane for the best results.

  • Presence of Moisture: The organozinc intermediate is sensitive to moisture.

    • Solution: All glassware should be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.

  • Low Reaction Temperature: While the reaction is often run at low temperatures to improve selectivity, a temperature that is too low can hinder the reaction rate.

    • Solution: If the reaction is sluggish, consider gradually increasing the temperature in 5-10 °C increments while carefully monitoring the progress.

Question: I am observing unexpected side products in my Simmons-Smith reaction. What are they and how can I minimize them?

Answer:

While the Simmons-Smith reaction is known for being relatively clean, side reactions can occur, primarily due to the Lewis acidic nature of the zinc iodide (ZnI₂) byproduct.[2]

  • Methylation of Heteroatoms: If your substrate contains heteroatoms (e.g., alcohols, amines), the electrophilic zinc carbenoid can methylate them, especially with prolonged reaction times and excess reagent.[2]

    • Solution: Use a minimal excess of the Simmons-Smith reagent and monitor the reaction closely to avoid extended reaction times.

  • Lewis Acid-Catalyzed Rearrangements: The ZnI₂ byproduct can catalyze rearrangements of acid-sensitive substrates or products.

    • Solution: To mitigate the effects of ZnI₂, you can add an excess of diethylzinc (B1219324) (Et₂Zn), which scavenges ZnI₂ to form the less acidic EtZnI.[2] Alternatively, quenching the reaction with pyridine (B92270) can also sequester the ZnI₂.[2]

Carbene Addition Reactions (e.g., with Diazomethane)

Question: My reaction of 2-butene (B3427860) with a carbene source (e.g., diazomethane) is producing significant amounts of side products. What are they and how can I improve the selectivity for 1,2-dimethylcyclopropane?

Answer:

The high reactivity of carbenes, particularly methylene (B1212753) (:CH₂), can lead to a lack of selectivity and the formation of several side products. The primary side reactions are C-H insertion and polymerization.

  • C-H Insertion Products: Methylene is highly reactive and can insert into the C-H bonds of the starting material, 2-butene. This leads to the formation of alkenes with one additional carbon atom. The major C-H insertion byproducts are cis-2-pentene and 2-methyl-2-butene .

    • Solution: To favor cyclopropanation over C-H insertion, it is often recommended to use the alkene (2-butene in this case) as the solvent. This high concentration of the alkene increases the probability of the carbene reacting with the double bond rather than a C-H bond.

  • Polymerization: Alkenes can undergo polymerization under certain conditions.

    • Solution: Maintaining a low concentration of the carbene at any given time can help to minimize polymerization. This can be achieved by the slow addition of the carbene precursor (e.g., diazomethane (B1218177) solution) to the reaction mixture.

Question: The stereochemistry of my 1,2-dimethylcyclopropane product is not what I expected. Why is this happening?

Answer:

Both the Simmons-Smith reaction and the addition of singlet carbenes are stereospecific reactions. This means that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.

  • cis-2-Butene (B86535) will yield cis-1,2-dimethylcyclopropane .

  • trans-2-Butene will yield trans-1,2-dimethylcyclopropane .

If you are obtaining a mixture of stereoisomers, it is likely that your starting 2-butene is a mixture of cis and trans isomers. It is crucial to use a stereochemically pure starting material to obtain a stereochemically pure product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1,2-dimethylcyclopropane?

A1: The two most common methods for synthesizing 1,2-dimethylcyclopropane are the Simmons-Smith reaction and the addition of a carbene or carbenoid to 2-butene. The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. Carbene addition reactions often involve the in-situ generation of a carbene, for example, from the photolysis or thermolysis of diazomethane.

Q2: How does the stereochemistry of the starting 2-butene affect the final product?

A2: The synthesis of 1,2-dimethylcyclopropane from 2-butene is a stereospecific process. This means that the cis or trans configuration of the starting alkene directly determines the stereochemistry of the resulting cyclopropane. Using pure cis-2-butene will result in the formation of this compound, while pure trans-2-butene will yield trans-1,2-dimethylcyclopropane.

Q3: What are the main safety concerns when working with diazomethane?

A3: Diazomethane is a highly toxic and potentially explosive gas. It should be handled with extreme caution in a well-ventilated fume hood using specialized glassware with fire-polished joints to avoid detonation. It is typically prepared and used as a dilute solution and should not be stored. Due to these hazards, alternative cyclopropanating agents, such as those used in the Simmons-Smith reaction, are often preferred.

Q4: Can I use other alkenes in these reactions to produce different substituted cyclopropanes?

A4: Yes, both the Simmons-Smith reaction and carbene additions are general methods for the cyclopropanation of a wide variety of alkenes. The structure of the resulting cyclopropane will depend on the structure of the starting alkene.

Data Presentation

The following table summarizes the expected products and potential side products in the synthesis of 1,2-dimethylcyclopropane from cis-2-butene. Quantitative yields can vary significantly based on reaction conditions.

Reaction Starting Material Expected Main Product Potential Side Products Typical Yield of Main Product
Simmons-Smithcis-2-ButeneThis compoundGenerally low to none. Potential for substrate-dependent rearrangements if sensitive functional groups are present.Good to Excellent (>80%)
Carbene Addition (from Diazomethane)cis-2-ButeneThis compoundcis-2-Pentene, 2-Methyl-2-buteneModerate to Good (50-80%)

Experimental Protocols

Key Experiment 1: Synthesis of this compound via a Modified Simmons-Smith Reaction

This protocol is adapted from a general procedure for the Simmons-Smith reaction.

Materials:

  • cis-2-Butene

  • Diethylzinc (Et₂Zn)

  • Trifluoroacetic acid

  • Diiodomethane (CH₂I₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), in a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve diethylzinc (2.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic acid (2.0 eq) in anhydrous dichloromethane dropwise. Caution: This reaction can be vigorous and produce a significant amount of white smoke.

  • Stir the resulting white slurry at room temperature for 2 hours, or until gas evolution ceases.

  • Cool the mixture to -10 °C and add a solution of diiodomethane (2.0 eq) in anhydrous dichloromethane dropwise. Stir until the solution becomes clear.

  • At -10 °C, add a solution of cis-2-butene (1.0 eq) in anhydrous dichloromethane.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by pouring it into a vigorously stirred mixture of saturated aqueous NaHCO₃ and a solution of Na₂EDTA.

  • Add saturated aqueous NH₄Cl to dissolve any precipitate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.

Key Experiment 2: Synthesis of this compound via Carbene Addition from Diazomethane

This protocol outlines a general procedure for the in-situ generation of a carbene from diazomethane for cyclopropanation. Extreme caution must be exercised when handling diazomethane.

Materials:

  • A precursor to diazomethane (e.g., Diazald®)

  • Potassium hydroxide (B78521) (KOH)

  • Diethyl ether

  • cis-2-Butene

  • Copper powder (catalyst)

Procedure:

  • Prepare a dilute solution of diazomethane in diethyl ether from a suitable precursor according to established safety protocols. This should only be performed by trained personnel in a dedicated fume hood.

  • In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place a solution of cis-2-butene in an excess of diethyl ether.

  • Add a catalytic amount of copper powder to the flask.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the prepared diazomethane solution dropwise to the stirred reaction mixture. The yellow color of diazomethane should dissipate upon reaction.

  • Continue the addition until a faint yellow color persists, indicating the consumption of the alkene.

  • Allow the reaction to stir for an additional hour at 0 °C.

  • Carefully quench any remaining diazomethane by the slow addition of acetic acid until the yellow color disappears.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (to avoid concentrating any residual diazomethane).

  • The resulting liquid will be a mixture of this compound and side products, which can be separated and analyzed by gas chromatography.

Visualizations

side_products_in_carbene_addition cis-2-Butene cis-2-Butene This compound This compound cis-2-Butene->this compound Cyclopropanation (Major Pathway) Methylene Carbene (:CH2) Methylene Carbene (:CH2) Methylene Carbene (:CH2)->this compound cis-2-Pentene cis-2-Pentene Methylene Carbene (:CH2)->cis-2-Pentene C-H Insertion (Side Product) 2-Methyl-2-butene 2-Methyl-2-butene Methylene Carbene (:CH2)->2-Methyl-2-butene C-H Insertion (Side Product)

Caption: Reaction pathways in the synthesis of 1,2-dimethylcyclopropane from cis-2-butene and methylene carbene.

troubleshooting_simmons_smith cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield Inactive Zn/Cu Couple Inactive Zn/Cu Couple Low Yield->Inactive Zn/Cu Couple Poor Reagent Quality Poor Reagent Quality Low Yield->Poor Reagent Quality Moisture Contamination Moisture Contamination Low Yield->Moisture Contamination Freshly Prepare/Activate Freshly Prepare/Activate Inactive Zn/Cu Couple->Freshly Prepare/Activate Use High-Purity Reagents Use High-Purity Reagents Poor Reagent Quality->Use High-Purity Reagents Use Anhydrous Conditions Use Anhydrous Conditions Moisture Contamination->Use Anhydrous Conditions

Caption: Troubleshooting workflow for low yield in the Simmons-Smith reaction.

References

Technical Support Center: Optimizing Gas Chromatography Resolution of cis/trans-1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the gas chromatography (GC) resolution of cis/trans-1,2-dimethylcyclopropane (B1237784) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis/trans-1,2-dimethylcyclopropane isomers by GC?

The main challenge lies in their similar boiling points and polarities. The cis isomer has a boiling point of 37 °C, while the trans isomer boils at 28.2 °C. This small difference requires a highly selective GC stationary phase and optimized analytical conditions to achieve baseline separation.

Q2: Which type of GC column is most suitable for this separation?

For the separation of light hydrocarbon isomers like cis/trans-1,2-dimethylcyclopropane, Porous Layer Open Tubular (PLOT) columns are highly recommended. Specifically, Alumina (B75360) (Al₂O₃) PLOT columns, often deactivated with potassium chloride (KCl), provide excellent selectivity for these compounds. Standard non-polar or mid-polarity liquid-phase columns may not provide sufficient resolution.

Q3: What is the expected elution order of the cis and trans isomers?

The trans-1,2-dimethylcyclopropane isomer has a lower boiling point (28.2 °C) compared to the cis isomer (37 °C). Therefore, on a standard non-polar or alumina PLOT column, the trans isomer is expected to elute before the cis isomer.

Q4: Can I use a liquid-phase capillary column for this separation?

While challenging, it might be possible with a very long column (e.g., >100 m) and a highly selective stationary phase. However, for routine and robust separation of these volatile isomers, an Alumina PLOT column is the more appropriate choice due to its higher retention and selectivity for light hydrocarbons.

Q5: Are there any special considerations when using an Alumina PLOT column?

Yes, Alumina PLOT columns are sensitive to water and carbon dioxide, which can affect their selectivity and retention characteristics. It is crucial to use a carrier gas with very low moisture and oxygen content and to ensure the sample is dry. It is also important to avoid introducing high-boiling point compounds onto the column, as they can be irreversibly adsorbed and damage the stationary phase.

Troubleshooting Guide

Issue: Poor or no resolution of cis and trans isomers.

This is the most common issue and can be addressed by systematically evaluating and optimizing several GC parameters.

Possible CauseTroubleshooting Steps
Inappropriate GC Column - Verify Column Type: Confirm you are using a suitable column. An Alumina PLOT column (e.g., CP-Al₂O₃/KCl) is strongly recommended. - Column Dimensions: For improved resolution, consider a longer column (e.g., 50 m) and a smaller internal diameter (e.g., 0.32 mm).
Suboptimal Oven Temperature Program - Lower Initial Temperature: Start with a low initial oven temperature (e.g., 35-40 °C) to maximize differences in partitioning between the isomers and the stationary phase. - Slow Ramp Rate: A slow temperature ramp rate (e.g., 2-5 °C/min) will increase the time the analytes spend in the column, often leading to better separation.[1]
Incorrect Carrier Gas Flow Rate - Optimize Linear Velocity: The carrier gas flow rate (or linear velocity) should be optimized for the specific column dimensions and carrier gas being used. For a 0.32 mm ID column, a starting flow rate of 1-2 mL/min is typical.[1] Consult the column manufacturer's guidelines for optimal linear velocity.
Sample Overload - Reduce Injection Volume: Injecting too much sample can lead to broad, tailing peaks and poor resolution. Try reducing the injection volume or diluting the sample. - Increase Split Ratio: If using a split injection, increasing the split ratio can reduce the amount of sample reaching the column. A starting split ratio of 50:1 is a good practice.[1]

Issue: Peak Tailing

Possible CauseTroubleshooting Steps
Active Sites in the Inlet or Column - Inlet Maintenance: Deactivated liners are crucial. Regularly replace the inlet liner and septum. - Column Contamination: If the column has been exposed to moisture or other contaminants, it may need conditioning. Follow the manufacturer's instructions for column conditioning.
Sample Matrix Effects - Sample Preparation: Ensure the sample is clean and free of non-volatile residues. If necessary, use a sample preparation technique to remove interfering compounds.

Experimental Protocols

The following is a recommended starting point for a GC method to separate cis/trans-1,2-dimethylcyclopropane. This protocol is based on methods for similar light hydrocarbon separations and should be optimized for your specific instrument and application.

Recommended GC Parameters

ParameterRecommended Setting
GC Column Agilent CP-Al₂O₃/KCl PLOT, 50 m x 0.32 mm ID, 5 µm
Carrier Gas Helium or Hydrogen
Inlet Temperature 200 °C
Injection Mode Split (50:1 ratio)
Injection Volume 0.1 - 1.0 µL (gas-tight syringe for neat samples)
Oven Program
   Initial Temperature40 °C
   Initial Hold Time5 minutes
   Ramp Rate5 °C/min
   Final Temperature150 °C
   Final Hold Time5 minutes
Detector Flame Ionization Detector (FID)
   Detector Temperature250 °C
   Hydrogen Flow30 mL/min
   Air Flow300 mL/min
   Makeup Gas (He or N₂)25 mL/min

Data Presentation: Physical Properties and Expected Elution

CompoundBoiling Point (°C)Expected Elution Order
trans-1,2-Dimethylcyclopropane28.21
cis-1,2-Dimethylcyclopropane37.02

Visualization

Troubleshooting Workflow for GC Resolution Issues

GC_Troubleshooting start Poor Resolution of cis/trans Isomers check_column Step 1: Verify GC Column start->check_column is_plot Is it an Alumina PLOT column? check_column->is_plot select_plot Action: Switch to Alumina PLOT Column is_plot->select_plot No check_temp Step 2: Optimize Oven Temperature Program is_plot->check_temp Yes end_bad Further Investigation Needed select_plot->end_bad temp_params Lower Initial Temp? Slower Ramp Rate? check_temp->temp_params adjust_temp Action: Set Initial T = 40°C Ramp = 5°C/min temp_params->adjust_temp No check_flow Step 3: Optimize Carrier Gas Flow temp_params->check_flow Yes adjust_temp->end_bad flow_params Is Linear Velocity Optimal? check_flow->flow_params adjust_flow Action: Adjust Flow Rate (e.g., 1-2 mL/min) flow_params->adjust_flow No check_sample Step 4: Check for Sample Overload flow_params->check_sample Yes adjust_flow->end_bad sample_params High Concentration? Low Split Ratio? check_sample->sample_params adjust_sample Action: Dilute Sample or Increase Split Ratio sample_params->adjust_sample Yes end_good Resolution Improved sample_params->end_good No adjust_sample->end_bad

Caption: A logical workflow for troubleshooting poor resolution of GC peaks.

References

Troubleshooting NMR signal assignment for 1,2-dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate signal assignment of 1,2-dimethylcyclopropane (B14754300) isomers via Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of 1,2-dimethylcyclopropane more complex than expected?

The complexity arises because 1,2-dimethylcyclopropane exists as two diastereomers: cis and trans. These isomers are distinct chemical compounds and will have different NMR spectra. Furthermore, the rigid, strained ring structure leads to complex spin-spin coupling and can make protons that appear chemically equivalent at first glance, magnetically non-equivalent. A typical sample may contain a mixture of both isomers, leading to overlapping signals that complicate the assignment process.[1]

Q2: How many signals should I expect for cis- and trans-1,2-dimethylcyclopropane (B1237784)?

The number of unique proton and carbon environments differs between the two isomers due to their symmetry.

  • trans-1,2-dimethylcyclopropane: This isomer has a C₂ axis of symmetry. It will exhibit three unique ¹H signals and three unique ¹³C signals.[2][3][4]

  • cis-1,2-dimethylcyclopropane: This isomer has a plane of symmetry. It is expected to show four unique ¹H signals and three unique ¹³C signals.[4][5][6]

Q3: Why does this compound show four ¹H signals when it seems to have higher symmetry?

The four signals in the cis isomer are due to the diastereotopic nature of the two protons on the C3 carbon (the CH₂ group).[4][5] One CH₂ proton is cis to the two methyl groups, while the other is trans. Because they are in different chemical environments, they are magnetically non-equivalent and produce two separate signals in the ¹H NMR spectrum.[4] The other two signals arise from the methine (CH) protons and the methyl (CH₃) protons.

Q4: My sample is a mixture of diastereomers. How can I assign the peaks for each isomer?

When analyzing a mixture, you will see two sets of peaks. The ratio of the integrals of well-resolved, non-overlapping peaks corresponding to each isomer will give you the diastereomeric ratio.[7] To definitively assign which set of peaks belongs to which isomer, a 2D NMR experiment like NOESY is invaluable. In the cis isomer, a NOE correlation will be observed between the methyl protons and the adjacent methine protons, which is absent in the trans isomer.

Q5: The chemical shifts of the cyclopropyl (B3062369) protons are in an unusual region (very upfield). Is this normal?

Yes, this is a characteristic feature of cyclopropanes. The ring current effect in the three-membered ring creates magnetic anisotropy, which strongly shields the protons attached to the ring. This shielding shifts their resonance signals significantly upfield, often to a region between 0 and 1 ppm, and sometimes even below 0 ppm.[8] The carbon atoms of the cyclopropane (B1198618) ring also show unusually upfield chemical shifts in the ¹³C NMR spectrum.[8]

Quantitative NMR Data Summary

The following table summarizes typical chemical shift ranges for the ¹H and ¹³C NMR spectra of 1,2-dimethylcyclopropane isomers. Note that exact values can vary depending on the solvent and spectrometer frequency.

IsomerNucleusGroupChemical Shift (ppm)Expected ¹H SignalsExpected ¹³C Signals
This compound¹H-CH₂ (cis to Me)~ -0.2 to 0.04[4][5][6]3
-CH₂ (trans to Me)~ 0.5 to 0.7
-CH-~ 0.5 to 0.7
-CH₃~ 0.9 to 1.1
¹³C-CH₂~ 8 to 10
-CH-~ 13 to 15
-CH₃~ 18 to 20
trans-1,2-dimethylcyclopropane¹H-CH₂~ 0.1 to 0.33[2][3][4]3
-CH-~ 0.4 to 0.6
-CH₃~ 0.9 to 1.1
¹³C-CH₂~ 10 to 12
-CH-~ 16 to 18
-CH₃~ 12 to 14

Visual Guides & Workflows

Troubleshooting Logic

The following workflow outlines a systematic approach to resolving signal assignment issues for 1,2-dimethylcyclopropane.

Troubleshooting_Workflow start Start: Ambiguous Spectrum check_1d Acquire High-Resolution 1D ¹H and ¹³C Spectra start->check_1d count_signals Count ¹H and ¹³C Signals check_1d->count_signals is_mixture Is it a Mixture? (More signals than expected) count_signals->is_mixture analyze_dr Integrate Non-Overlapping Peaks to Determine Diastereomeric Ratio is_mixture->analyze_dr Yes run_cosy Run 2D COSY Experiment to Establish H-H Connectivity is_mixture->run_cosy No analyze_dr->run_cosy run_noesy Run 2D NOESY Experiment to Differentiate Isomers run_cosy->run_noesy assign_cis Assign Isomer with CH/CH₃ Cross-Peak as cis run_noesy->assign_cis final_assign Final Signal Assignment assign_cis->final_assign end End: Assignment Complete final_assign->end

Caption: A flowchart for troubleshooting NMR signal assignment.

Proton Coupling Pathway

This diagram illustrates the key J-coupling (through-bond) interactions for trans-1,2-dimethylcyclopropane, which determine the signal splitting patterns in the ¹H NMR spectrum.

Caption: J-coupling pathways in trans-1,2-dimethylcyclopropane.

Experimental Protocol: 2D NOESY

Objective: To unambiguously differentiate between cis- and trans-1,2-dimethylcyclopropane and confirm proton assignments through space correlations.

1. Sample Preparation:

  • Dissolve 5-10 mg of the 1,2-dimethylcyclopropane sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution into a clean, dry 5 mm NMR tube.

  • Degas the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes or by using a freeze-pump-thaw cycle to remove dissolved oxygen, which can interfere with the NOE effect.

2. Instrument Setup & Calibration:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Obtain a standard 1D ¹H spectrum and calibrate the reference peak (e.g., residual CHCl₃ at 7.26 ppm).

3. 2D NOESY Acquisition:

  • Load a standard 2D NOESY pulse sequence (e.g., noesyesgp).

  • Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals, typically around 10-12 ppm.

  • Number of Points (TD): Set TD(F2) to 2048 or 4096 points. Set TD(F1) to 256 or 512 increments.

  • Mixing Time (d8): This is a critical parameter. For small molecules like 1,2-dimethylcyclopropane, a mixing time between 500 ms (B15284909) and 1.5 s is a good starting point.

  • Number of Scans (NS): Set NS to 8 or 16 scans per increment, depending on the sample concentration.

  • Relaxation Delay (d1): Set the relaxation delay to at least 1.5 times the longest T₁ relaxation time of the protons in the molecule (typically 2-5 seconds).

  • Start the acquisition.

4. Data Processing & Analysis:

  • Apply a squared sine-bell or a similar window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase correct the spectrum in both dimensions.

  • Analyze the resulting 2D plot. Look for off-diagonal cross-peaks, which indicate spatial proximity between protons.

  • Key Diagnostic Peak: A cross-peak between the methyl protons and the methine protons confirms the cis isomer. The absence of this strong correlation is indicative of the trans isomer.

References

Minimizing steric strain effects in cis-1,2-Dimethylcyclopropane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-1,2-dimethylcyclopropane. The content focuses on minimizing steric strain effects and managing stereoselectivity in reactions involving this strained cyclic compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less stable than its trans isomer?

The cis isomer of 1,2-dimethylcyclopropane (B14754300) is less stable than the trans isomer primarily due to steric strain.[1][2][3][4] In the cis configuration, the two methyl groups are located on the same face of the cyclopropane (B1198618) ring, leading to repulsive interactions between their electron clouds.[1][2] This increased steric hindrance raises the internal energy of the molecule, making it less stable compared to the trans isomer, where the methyl groups are on opposite faces of the ring, minimizing these repulsive forces.[1][4] The higher energy content of the cis isomer is reflected in its larger heat of combustion.[5]

Q2: How does the inherent steric strain of this compound affect its reactivity?

The steric strain in this compound significantly influences its chemical behavior. The eclipsed conformation of the methyl groups not only raises the ground state energy of the molecule but can also affect the transition state energies of reactions. For instance, in thermal isomerization reactions, the cis isomer can convert to the more stable trans isomer. Reactions proceeding through a transition state that alleviates this steric strain will be favored. Conversely, reactions requiring the approach of a bulky reagent from the same face as the methyl groups will be sterically hindered.

Q3: What are the primary synthetic challenges in preparing cis-1,2-disubstituted cyclopropanes?

The main challenge in synthesizing cis-1,2-disubstituted cyclopropanes is overcoming the thermodynamic preference for the more stable trans isomer.[6] Many cyclopropanation reactions are reversible or proceed under conditions that can lead to isomerization to the trans product. Therefore, kinetically controlled conditions and stereoselective catalytic systems are often necessary to favor the formation of the cis isomer.[6]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion in Cyclopropanation Reactions

Low conversion rates are a common issue in cyclopropanation reactions. The following guide provides a systematic approach to troubleshooting this problem.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inactive Catalyst/Reagent - Simmons-Smith: Ensure the zinc-copper couple is freshly prepared and activated. For the Furukawa modification, use high-quality diethylzinc (B1219324).[7] - Metal-Catalyzed Reactions: Verify the oxidation state and purity of the metal catalyst (e.g., Rh, Co, Cu complexes). Ensure ligands are pure and handled under appropriate conditions.
Poor Substrate Reactivity - Electron-withdrawing groups on the alkene can reduce its nucleophilicity, slowing down the reaction with electrophilic carbenoids. Consider using a more reactive cyclopropanating agent or a modified catalyst system. For electron-deficient olefins, the Shi modification of the Simmons-Smith reaction can be effective.[8]
Inappropriate Reaction Conditions - Temperature: Some cyclopropanation reactions require specific temperature control. If the reaction is sluggish at low temperatures, a cautious and incremental increase in temperature may be necessary. - Solvent: The choice of solvent is critical. For Simmons-Smith reactions, non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are often preferred as the reaction rate tends to decrease with increasing solvent basicity.[7][9]
Presence of Inhibitors - Many catalysts and reagents used in cyclopropanation are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[9] Use anhydrous solvents and purified reagents.
Issue 2: Poor cis/trans Diastereoselectivity

Achieving a high diastereomeric ratio in favor of the cis isomer is a frequent challenge. This guide outlines strategies to improve the selectivity of your reaction.

Strategies to Enhance cis-Selectivity

Strategy Description
Substrate Control (Alkene Geometry) - The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[8][10][11] To synthesize this compound, you must start with Z-2-butene.
Directed Cyclopropanation - The presence of a directing group, such as a hydroxyl group, on the substrate can chelate to the zinc carbenoid in a Simmons-Smith reaction, directing the cyclopropanation to the same face of the double bond as the directing group, resulting in cis stereochemistry relative to the directing group.[7][8][12][13][14]
Catalyst and Ligand Modification - For metal-catalyzed cyclopropanations, the choice of metal and ligand is crucial. While many rhodium catalysts favor the trans product, specific ligands can be employed to favor the cis isomer.[15] Cobalt porphyrin complexes can also be tuned to favor either the cis or trans product by modifying the porphyrin ligand or using additives.[16][17]
Solvent Effects - The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio. A screen of different solvents may be necessary to optimize for the desired cis product.

Experimental Protocols

Protocol 1: Directed Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol describes a general procedure for the diastereoselective cyclopropanation of a (Z)-allylic alcohol to yield a cis-substituted cyclopropylmethanol, where the steric hindrance is overcome by the directing effect of the hydroxyl group.

Materials:

  • (Z)-allylic alcohol

  • Anhydrous Dichloromethane (DCM)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane (B129776)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the (Z)-allylic alcohol (1.0 equiv) in anhydrous DCM in a flame-dried round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 equiv) dropwise to the stirred solution.

  • After stirring for 20 minutes at 0 °C, add diiodomethane (2.2 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cis-cyclopropylmethanol.

Visualizations

Logical Relationship: Troubleshooting Low cis-Selectivity

troubleshoot_cis_selectivity start Low cis/trans Ratio Observed check_alkene Is the starting alkene geometry pure Z? start->check_alkene alkene_no Purify alkene or re-synthesize with high Z-selectivity check_alkene->alkene_no No alkene_yes Yes check_alkene->alkene_yes end Improved cis-Selectivity alkene_no->end check_directing_group Is a directing group present and appropriately positioned? alkene_yes->check_directing_group directing_group_no Consider redesigning substrate to include a directing group (e.g., hydroxyl) check_directing_group->directing_group_no No directing_group_yes Yes check_directing_group->directing_group_yes optimize_conditions Optimize Reaction Conditions directing_group_no->optimize_conditions optimize_catalyst Optimize Catalyst System directing_group_yes->optimize_catalyst catalyst_options Screen different metal catalysts (e.g., Rh, Co) and ligands. Consult literature for cis-selective systems. optimize_catalyst->catalyst_options catalyst_options->optimize_conditions condition_options Screen solvents of varying polarity. Adjust temperature. optimize_conditions->condition_options condition_options->end

Caption: Troubleshooting workflow for low cis-selectivity.

Experimental Workflow: Directed Simmons-Smith Cyclopropanation

simmons_smith_workflow start Start: (Z)-Allylic Alcohol in Anhydrous DCM cool Cool to 0 °C start->cool add_et2zn Add Diethylzinc (Et2Zn) dropwise cool->add_et2zn stir1 Stir for 20 min at 0 °C add_et2zn->stir1 add_ch2i2 Add Diiodomethane (CH2I2) dropwise stir1->add_ch2i2 warm_stir Warm to RT and stir for 12-24h add_ch2i2->warm_stir monitor Monitor by TLC/GC warm_stir->monitor quench Quench with sat. aq. NH4Cl at 0 °C monitor->quench extract Extract with DCM quench->extract wash_dry Wash with brine, dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Purified cis-Cyclopropylmethanol purify->end

Caption: Workflow for directed Simmons-Smith cyclopropanation.

References

Technical Support Center: High-Purity Isolation of cis-1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful high-purity isolation of cis-1,2-dimethylcyclopropane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider when separating cis- and trans-1,2-dimethylcyclopropane (B1237784)?

A1: The most critical physical properties for the separation of cis- and trans-1,2-dimethylcyclopropane isomers are their boiling points. The cis isomer has a higher boiling point than the trans isomer due to a net dipole moment. This difference allows for their separation by fractional distillation.

Table 1: Physical Properties of cis- and trans-1,2-Dimethylcyclopropane

PropertyThis compoundtrans-1,2-Dimethylcyclopropane
Boiling Point 37 °C28.2 °C
Density 0.6889 g/cm³0.6648 g/cm³
Refractive Index (n D) 1.3829 (20 °C)1.3713 (20 °C)

Q2: Which separation technique is most suitable for obtaining high-purity this compound?

A2: Both fractional distillation and preparative gas chromatography (GC) are effective methods for separating the isomers. The choice depends on the required purity, the scale of the separation, and the available equipment. Fractional distillation is suitable for larger quantities, while preparative GC offers very high resolution for smaller amounts.[1]

Q3: How can I synthesize a mixture of cis- and trans-1,2-dimethylcyclopropane?

A3: A common and stereospecific method for synthesizing 1,2-dimethylcyclopropanes is the Simmons-Smith reaction.[2] The reaction of cis-2-butene (B86535) with diiodomethane (B129776) (CH₂I₂) in the presence of a zinc-copper couple will yield this compound.[3] Similarly, starting with trans-2-butene will produce trans-1,2-dimethylcyclopropane.[3] To obtain a mixture, you can start with a mixture of cis- and trans-2-butenes.

Q4: Is this compound stable under typical purification conditions?

A4: this compound is less stable than its trans counterpart due to steric strain between the two methyl groups being on the same side of the cyclopropane (B1198618) ring.[4][5] Thermal isomerization can occur at elevated temperatures (above 380 °C), but under carefully controlled distillation or GC conditions, the compound is generally stable.[6] It is crucial to avoid excessive heat to prevent isomerization or decomposition.

Troubleshooting Guides

This section addresses common issues encountered during the isolation of this compound in a question-and-answer format.

Fractional Distillation

Q: Why am I getting poor separation of the cis and trans isomers?

A: This is a common issue and can be attributed to several factors:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points.

    • Solution: Increase the length of the fractionating column or use a more efficient packing material (e.g., Vigreux indentations, Raschig rings).[1]

  • Distillation Rate is Too Fast: A high distillation rate does not allow for proper vapor-liquid equilibrium.

    • Solution: Reduce the heating rate to maintain a slow and steady distillation, allowing the vapor to equilibrate on each theoretical plate.[1]

  • Fluctuations in Heat Input: Inconsistent heating can disrupt the temperature gradient in the column.

    • Solution: Use a heating mantle with a stirrer for even heat distribution and insulate the distillation column to minimize heat loss.[1]

Q: The distillation column is flooding. What should I do?

A: Flooding occurs when the vapor flow rate is too high, preventing the condensed liquid from returning to the distilling flask.

  • Possible Cause: Excessive boiling rate.

    • Solution: Reduce the heat input to the distillation flask.[1]

Preparative Gas Chromatography (GC)

Q: I'm observing co-elution or poor resolution of the isomer peaks. How can I improve this?

A: Poor resolution in GC is often related to the column or the temperature program.

  • Inappropriate GC Column: The stationary phase may not be providing adequate selectivity for the isomers.

    • Solution: Select a column with a stationary phase known for good selectivity of hydrocarbons. A longer column can also increase the number of theoretical plates and improve resolution.[1]

  • Incorrect Oven Temperature Program: A rapid temperature ramp may not allow sufficient time for the isomers to separate.

    • Solution: Optimize the temperature ramp. A slower ramp rate can significantly improve the separation of closely eluting compounds.[1]

Q: The peaks are tailing. What is the cause and how can I fix it?

A: Peak tailing can be caused by active sites in the system or sample overload.

  • Active Sites in the Injector or Column: These sites can interact with the analytes, causing them to elute slowly.

    • Solution: Use a deactivated inlet liner and condition the column according to the manufacturer's instructions.[1]

  • Sample Overload: Injecting too much sample can saturate the column.

    • Solution: Dilute the sample or inject a smaller volume.[1]

Data Presentation

Table 2: Comparison of Purification Methods for this compound Isolation

MethodAchievable PurityEstimated YieldScaleAdvantagesDisadvantages
Fractional Distillation >95%60-80%Gram to multi-gramHigh throughput, cost-effective for larger scales.Requires significant boiling point difference, potential for thermal stress.
Preparative GC >99%50-70%Microgram to milligramHigh resolution, excellent for achieving very high purity.Small scale, risk of thermal isomerization if not optimized.[7]

Experimental Protocols

Protocol 1: High-Purity Isolation of this compound by Fractional Distillation

Objective: To separate a mixture of cis- and trans-1,2-dimethylcyclopropane based on their boiling point difference to obtain high-purity this compound.

Materials:

  • Mixture of cis- and trans-1,2-dimethylcyclopropane

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place the isomer mixture and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Distillation:

    • Begin gently heating the flask.

    • As the mixture boils, observe the vapor rising through the fractionating column.

    • Adjust the heating rate to maintain a slow, steady distillation rate (approximately 1-2 drops of distillate per second).[1]

    • Monitor the temperature at the distillation head. It should stabilize near the boiling point of the lower-boiling trans-isomer (28.2 °C).

  • Fraction Collection:

    • Collect the first fraction, which will be enriched in the trans-isomer, in a chilled receiving flask.

    • When the temperature begins to rise, switch to a second receiving flask to collect an intermediate fraction.

    • Once the temperature stabilizes at the boiling point of the cis-isomer (37 °C), switch to a third, clean, chilled receiving flask to collect the high-purity this compound.[1]

  • Analysis: Analyze the purity of the collected fractions using analytical Gas Chromatography (GC).

Protocol 2: High-Purity Isolation of this compound by Preparative Gas Chromatography

Objective: To achieve very high purity of this compound using preparative gas chromatography.

Materials:

  • Preparative Gas Chromatograph with a fraction collector

  • Appropriate preparative GC column (e.g., a non-polar or mid-polarity phase)

  • Mixture of cis- and trans-1,2-dimethylcyclopropane

  • Volatile solvent (e.g., pentane (B18724) or hexane)

  • Collection vials or traps

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical GC method to achieve baseline separation of the cis and trans isomers.

    • Suggested Initial GC Parameters:

      • Injector Temperature: 100 °C

      • Detector Temperature: 150 °C

      • Oven Program: Initial temperature 30 °C (hold for 5 minutes), then ramp at 2 °C/min to 50 °C.

      • Carrier Gas: Helium or Nitrogen at an optimized flow rate.

  • Scale-Up to Preparative GC:

    • Transfer the optimized analytical method to the preparative GC system, adjusting flow rates and sample loading for the larger column diameter.

  • Sample Injection: Inject an appropriate volume of the isomer mixture. Avoid overloading the column.

  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Set the fraction collector to isolate the peak corresponding to this compound. The trans-isomer, being lower boiling, will elute first.

  • Purity Analysis: Analyze the collected fraction using analytical GC to confirm its purity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Simmons-Smith Reaction (cis-2-butene + CH2I2/Zn(Cu)) isomer_mixture Isomer Mixture (cis & trans) synthesis->isomer_mixture fractional_distillation Fractional Distillation analytical_gc Analytical GC (Purity Check) fractional_distillation->analytical_gc prep_gc Preparative GC prep_gc->analytical_gc pure_cis High-Purity This compound analytical_gc->pure_cis >95-99% Purity isomer_mixture->fractional_distillation isomer_mixture->prep_gc troubleshooting_logic start Poor Isomer Separation method Which Method? start->method dist_check1 Distillation Rate Too Fast? method->dist_check1 Fractional Distillation gc_check1 Suboptimal Temperature Program? method->gc_check1 Preparative GC dist_sol1 Reduce Heating Rate dist_check1->dist_sol1 Yes dist_check2 Insufficient Column Efficiency? dist_check1->dist_check2 No dist_sol2 Use Longer/More Efficient Column dist_check2->dist_sol2 Yes gc_sol1 Decrease Ramp Rate gc_check1->gc_sol1 Yes gc_check2 Inappropriate Column? gc_check1->gc_check2 No gc_sol2 Select Column with Better Selectivity gc_check2->gc_sol2 Yes

References

Technical Support Center: Thermal Degradation of cis-1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the thermal degradation pathways of cis-1,2-dimethylcyclopropane.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation pathways of this compound?

A1: Under thermal stress, this compound primarily undergoes two competing unimolecular reactions:

  • Geometrical Isomerization: A reversible conversion to trans-1,2-dimethylcyclopropane. This is the faster of the two main pathways.[1]

  • Structural Isomerization: An irreversible ring-opening process that leads to the formation of various C5H10 isomers. The main products are cis- and trans-pent-2-ene, 2-methylbut-1-ene, and 2-methylbut-2-ene.[1]

Q2: At what temperature range do these degradation pathways become significant?

A2: The thermal isomerization of this compound is typically studied in the temperature range of 380°C to 475°C.[1] Within this range, both geometrical and structural isomerization occur.

Q3: What is the expected product distribution from the structural isomerization of this compound?

A3: The structural isomerization of this compound yields a mixture of alkenes. The pent-2-enes (cis and trans) are generally formed more rapidly from the cis-isomer of dimethylcyclopropane compared to the trans-isomer.[1] The formation rates for 2-methylbut-1-ene and 2-methylbut-2-ene are the same regardless of whether the starting material is cis- or trans-1,2-dimethylcyclopropane.[1]

Q4: How does the stability of this compound compare to its trans isomer?

A4: The cis-isomer is less stable than the trans-isomer due to steric strain between the two methyl groups being on the same side of the cyclopropane (B1198618) ring. This difference in stability is reflected in their heats of combustion, with the cis-isomer having a larger heat of combustion.

Troubleshooting Guides

This section addresses common issues encountered during the experimental study of this compound thermal degradation.

Gas Chromatography (GC) Analysis Issues
Problem Possible Causes Solutions
Poor separation of C5H10 isomers Inadequate column resolution. Improper temperature programming. Incorrect carrier gas flow rate.Use a capillary column with a suitable stationary phase for hydrocarbon separation (e.g., a non-polar or mid-polar phase). Optimize the temperature program to enhance the separation of closely boiling isomers. Verify and adjust the carrier gas flow rate to the column manufacturer's recommendation.
Ghost peaks in the chromatogram Contamination in the injector, column, or carrier gas. Septum bleed. Sample carryover from a previous injection.Bake out the column at a high temperature. Clean the injector port. Use high-purity carrier gas and install traps to remove any residual impurities. Use a high-quality, low-bleed septum. Perform blank injections with solvent to check for and clear any carryover.
Peak tailing Active sites in the injector liner or on the column. Column overloading.Use a deactivated injector liner. Condition the column according to the manufacturer's instructions. If the column is old, consider replacing it. Dilute the sample to avoid overloading the column.
Inconsistent retention times Fluctuations in oven temperature. Leaks in the carrier gas line. Inconsistent injection technique.Ensure the GC oven temperature is stable and calibrated. Perform a leak check on all fittings from the gas source to the detector. Use an autosampler for consistent injection volumes and speeds.
Baseline drift or noise Contaminated detector. Column bleed. Leaks in the system.Clean the detector according to the manufacturer's instructions. Condition the column. Check for leaks, especially at the column fittings.
Experimental Reaction Condition Issues
Problem Possible Causes Solutions
Reaction rates are too fast or too slow Incorrect furnace temperature.Calibrate the furnace thermocouple to ensure accurate temperature readings. Adjust the furnace temperature setpoint based on the desired reaction rate.
Non-reproducible kinetic data Inconsistent reaction times. Fluctuations in reactor temperature. Impurities in the starting material.Use a precise timing method for starting and stopping the reaction. Ensure the temperature controller for the reactor is functioning correctly and providing stable heating. Purify the this compound before use, for example, by preparative gas chromatography.
Pressure changes not conforming to first-order kinetics Leaks in the static reactor system. Presence of side reactions producing more or fewer moles of gas. The reaction is in the pressure "fall-off" region.Perform a thorough leak test of the reactor and associated vacuum lines. Analyze the product mixture to identify any unexpected products that might indicate side reactions. Conduct experiments at various initial pressures to determine if the rate constants are pressure-dependent.

Data Presentation

Arrhenius Parameters for the Thermal Isomerization of this compound
Reaction A (s⁻¹) Ea (kJ/mol) Temperature Range (°C)
cis-1,2-DMC → trans-1,2-DMC 10¹⁵.²⁵248.6 ± 2.1380 - 453
cis-1,2-DMC → cis-pent-2-ene 10¹³.⁹²256.9434 - 475
cis-1,2-DMC → trans-pent-2-ene 10¹³.⁹⁶256.1434 - 475
cis-1,2-DMC → 2-methylbut-1-ene 10¹³.⁹³259.0434 - 475
cis-1,2-DMC → 2-methylbut-2-ene 10¹⁴.⁰⁸260.7434 - 475

Data sourced from H. M. Frey and R. Walsh, Chem. Rev., 1969, 69 (1), pp 103–124.

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound is the Simmons-Smith cyclopropanation of cis-2-butene (B86535).

Materials:

Procedure:

  • Activate the zinc-copper couple according to standard procedures.

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the activated zinc-copper couple under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous diethyl ether to the flask to cover the Zn-Cu couple.

  • Cool the flask in an ice bath and slowly add a solution of diiodomethane in anhydrous diethyl ether from the dropping funnel.

  • Once the initial reaction subsides, add a solution of cis-2-butene in anhydrous diethyl ether.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • The this compound can be isolated and purified from the resulting mixture by fractional distillation or preparative gas chromatography. The purity should be verified by analytical GC and NMR spectroscopy.

Gas-Phase Kinetic Study using a Static Reactor

Apparatus:

  • Static pyrolysis reactor (e.g., a cylindrical quartz vessel) housed in a furnace with a temperature controller.

  • High-vacuum line for evacuating the reactor and introducing the sample.

  • Pressure transducer to monitor the pressure inside the reactor.

  • Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis.

  • Sampling system to withdraw aliquots from the reactor for GC analysis.

Procedure:

  • Reactor Preparation: "Age" the reactor by pyrolyzing a small amount of an alkene (e.g., isobutene) for several hours to create a uniform surface and minimize surface-catalyzed reactions. Evacuate the reactor to a high vacuum (<10⁻⁴ torr).

  • Sample Introduction: Introduce a known pressure of purified this compound into the evacuated reactor. The pressure should be high enough to be in the high-pressure limit where the unimolecular rate constants are not pressure-dependent (typically > 20 torr).

  • Reaction: Isolate the reactor from the vacuum line and start timing the experiment. The furnace should be pre-heated to the desired reaction temperature.

  • Sampling and Analysis: At predetermined time intervals, withdraw small aliquots of the gas mixture from the reactor and inject them into the GC for analysis.

  • Data Analysis:

    • Identify the products by comparing their retention times with those of authentic samples.

    • Quantify the mole fractions of the reactant and products from the GC peak areas using appropriate calibration factors.

    • Calculate the rate constants for the formation of each product and the disappearance of the reactant at that temperature.

  • Determination of Arrhenius Parameters: Repeat the experiment at several different temperatures within the desired range (e.g., 380-475°C). Plot ln(k) versus 1/T (Arrhenius plot). The slope of the line is -Ea/R, and the y-intercept is ln(A), where R is the gas constant.

Mandatory Visualizations

Degradation_Pathways cluster_isomerization Isomerization Pathways cluster_products Structural Isomerization Products This compound This compound trans-1,2-Dimethylcyclopropane trans-1,2-Dimethylcyclopropane This compound->trans-1,2-Dimethylcyclopropane Geometrical Isomerization (fast, reversible) Diradical Intermediate Diradical Intermediate This compound->Diradical Intermediate Structural Isomerization (slower) trans-1,2-Dimethylcyclopropane->this compound cis-pent-2-ene cis-pent-2-ene Diradical Intermediate->cis-pent-2-ene trans-pent-2-ene trans-pent-2-ene Diradical Intermediate->trans-pent-2-ene 2-methylbut-1-ene 2-methylbut-1-ene Diradical Intermediate->2-methylbut-1-ene 2-methylbut-2-ene 2-methylbut-2-ene Diradical Intermediate->2-methylbut-2-ene

Caption: Thermal degradation pathways of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_kinetics Kinetic Experiment cluster_analysis Data Analysis s1 Simmons-Smith Reaction s2 Purification (Prep-GC) s1->s2 k1 Introduce Sample to Static Reactor s2->k1 k2 Heat to Reaction Temperature k1->k2 k3 Collect Aliquots Over Time k2->k3 a1 GC-FID Analysis k3->a1 a2 Calculate Rate Constants (k) a1->a2 a3 Arrhenius Plot (ln(k) vs 1/T) a2->a3 a4 Determine Ea and A a3->a4

Caption: Workflow for the gas-phase kinetic study.

References

Validation & Comparative

Stability Showdown: Trans-1,2-Dimethylcyclopropane Emerges as the More Stable Isomer

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cyclic hydrocarbons, the geometric isomerism of substituted cycloalkanes plays a crucial role in determining their physical and chemical properties. A case in point is the stability comparison between cis- and trans-1,2-dimethylcyclopropane (B1237784). Experimental evidence, corroborated by computational modeling, unequivocally demonstrates that the trans isomer exists in a lower energy state compared to the cis isomer.

The primary determinant of this stability difference is steric strain. In cis-1,2-dimethylcyclopropane, the two methyl groups are situated on the same side of the cyclopropane (B1198618) ring.[1][2] This arrangement forces the bulky methyl groups into close proximity, leading to repulsive steric interactions and an increase in the molecule's internal energy.[3] Conversely, the trans isomer has the methyl groups on opposite sides of the ring, which allows them to be positioned further apart, thereby minimizing steric clashes and resulting in a more stable, lower-energy conformation.[1][2]

This difference in stability is quantitatively reflected in their thermochemical data. The heat of combustion, which is the energy released when a compound is completely burned, is a direct measure of its internal energy. A higher heat of combustion indicates a less stable molecule. Experimental data shows that this compound has a larger heat of combustion than the trans isomer, confirming its higher energy state.[4][5][6]

Quantitative Thermodynamic Data

The following table summarizes the key experimental thermodynamic data for the liquid phase of cis- and trans-1,2-dimethylcyclopropane, highlighting the energetic differences between the two isomers.

PropertyThis compoundtrans-1,2-DimethylcyclopropaneData Source
Std. Liquid Enthalpy of Combustion (ΔcH°liquid) -3346.8 ± 1.3 kJ/mol-3341.8 ± 1.3 kJ/molNIST WebBook[7][8]
Std. Liquid Enthalpy of Formation (ΔfH°liquid) -83.7 ± 1.4 kJ/mol-88.7 ± 1.4 kJ/molNIST WebBook[7][8]

The more negative enthalpy of formation for the trans isomer further substantiates its greater thermodynamic stability.

Logical Relationship of Isomer Stability

The following diagram illustrates the energy relationship between the two isomers, arising from the difference in steric strain.

G cluster_isomers 1,2-Dimethylcyclopropane Isomers cluster_stability Relative Stability cis cis-Isomer (Higher Energy) less_stable Less Stable cis->less_stable Higher Steric Strain trans trans-Isomer (Lower Energy) more_stable More Stable trans->more_stable Lower Steric Strain

Caption: Energy relationship between cis- and trans-1,2-dimethylcyclopropane.

Experimental and Computational Methodologies

The determination of the relative stability of these isomers relies on both experimental measurements and computational modeling.

Experimental Protocol: Bomb Calorimetry

The standard enthalpy of combustion is experimentally determined using a bomb calorimeter.

Workflow for Bomb Calorimetry:

G cluster_workflow Bomb Calorimetry Workflow prep Sample Preparation (weighing a precise mass of the isomer) seal Sealing in Bomb (placing the sample in a steel bomb) prep->seal pressurize Pressurization (filling the bomb with excess pure oxygen) seal->pressurize immerse Immersion (placing the bomb in a known volume of water) pressurize->immerse ignite Ignition (igniting the sample with an electrical fuse) immerse->ignite measure Temperature Measurement (recording the temperature change of the water) ignite->measure calculate Calculation (determining the heat of combustion from ΔT) measure->calculate

Caption: Workflow for determining the heat of combustion using bomb calorimetry.

Detailed Steps:

  • Sample Preparation: A precise mass of the liquid isomer (e.g., cis- or trans-1,2-dimethylcyclopropane) is placed in a sample holder within the bomb calorimeter.

  • Assembly and Pressurization: The bomb is sealed and then pressurized with a large excess of pure oxygen to ensure complete combustion.

  • Calorimeter Setup: The sealed bomb is placed in a container filled with a precisely known volume of water. The entire assembly is thermally insulated.

  • Ignition and Data Collection: The sample is ignited by passing an electric current through a fuse wire. The temperature of the surrounding water is carefully monitored and recorded before, during, and after the combustion reaction until a stable final temperature is reached.

  • Calculation: The heat of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter system (which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid), and the mass of the sample.

Computational Protocol: Geometry Optimization

Computational chemistry provides theoretical insights into the stability of molecules. Geometry optimization calculations are performed to find the lowest energy conformation of each isomer.

Typical Workflow for Geometry Optimization using Gaussian:

G cluster_workflow Computational Geometry Optimization Workflow build Build Molecular Structure (create 3D models of cis and trans isomers) method Select Method and Basis Set (e.g., DFT with B3LYP/6-31G(d)) build->method optimize Perform Geometry Optimization (iteratively minimize the energy of the structure) method->optimize verify Frequency Analysis (confirm a true minimum with no imaginary frequencies) optimize->verify compare Compare Energies (the isomer with the lower final energy is more stable) verify->compare

Caption: A typical workflow for computational geometry optimization.

Detailed Steps:

  • Structure Building: The three-dimensional structures of both cis- and trans-1,2-dimethylcyclopropane are built using molecular modeling software.

  • Method Selection: A suitable level of theory and basis set are chosen for the calculation. For accurate results, Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31G(d) is commonly employed.

  • Geometry Optimization: An optimization calculation is run for each isomer. The software iteratively adjusts the bond lengths, bond angles, and dihedral angles to find the geometry with the lowest possible electronic energy.

  • Verification: A frequency calculation is typically performed after the optimization to ensure that the resulting structure corresponds to a true energy minimum on the potential energy surface, which is confirmed by the absence of any imaginary frequencies.

  • Energy Comparison: The final, optimized electronic energies of the cis and trans isomers are compared. The isomer with the lower energy is predicted to be the more stable one.

References

Stability and Energetics: A Comparative Analysis of cis- and trans-1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the heats of combustion for the geometric isomers of 1,2-dimethylcyclopropane (B14754300) reveals a direct correlation between molecular stability and energy release upon combustion. Experimental data unequivocally demonstrate that trans-1,2-dimethylcyclopropane (B1237784) is the more stable isomer, releasing less energy than its cis counterpart. This difference is primarily attributed to reduced steric strain in the trans configuration.

The greater stability of the trans isomer stems from the spatial arrangement of the two methyl groups, which are positioned on opposite sides of the cyclopropane (B1198618) ring. This orientation minimizes steric hindrance, the repulsive forces between the electron clouds of non-bonded atoms. In contrast, the cis isomer, with both methyl groups on the same side of the ring, experiences significant steric repulsion, leading to a higher internal energy state.

The heat of combustion, a measure of the energy released when a substance is completely burned in the presence of oxygen, serves as a direct experimental indicator of a molecule's thermodynamic stability. Less stable, higher-energy compounds release more heat upon combustion as they transition to the same low-energy products (carbon dioxide and water).

Quantitative Comparison of Heats of Combustion

The following table summarizes the experimentally determined standard enthalpies of combustion for liquid cis- and trans-1,2-dimethylcyclopropane.

IsomerHeat of Combustion (ΔH°c) (kJ/mol)Reference
cis-1,2-Dimethylcyclopropane-3371.2 ± 0.88--INVALID-LINK--
trans-1,2-Dimethylcyclopropane-3366.0 ± 0.75--INVALID-LINK--[1]

The data clearly indicate that the combustion of this compound is more exothermic than that of the trans-isomer, confirming its lower thermodynamic stability.

Experimental Determination of Heat of Combustion

The heat of combustion of volatile organic compounds like the 1,2-dimethylcyclopropane isomers is determined using a technique known as bomb calorimetry. The experimental protocol is standardized by organizations such as ASTM International.

Experimental Protocol: Bomb Calorimetry (based on ASTM D240 and D4809)
  • Sample Preparation: A precisely weighed sample (typically 0.8 to 1.2 grams) of the liquid hydrocarbon is encapsulated in a combustible gelatin capsule to ensure complete combustion and prevent premature volatilization.

  • Bomb Assembly: The capsule is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fuse wire, typically made of nickel-chromium, is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and then charged with pure oxygen to a pressure of approximately 30 atmospheres. This ensures that combustion is complete.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container called a calorimeter. A high-precision thermometer and a stirrer are also placed in the water.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion. The stirrer ensures the even distribution of heat throughout the water.

  • Calculation: The heat of combustion is calculated from the observed temperature rise of the water, taking into account the heat capacity of the calorimeter system (which is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric acid from residual nitrogen in the bomb and the heat of combustion of the fuse wire.

Logical Relationship: Stability and Heat of Combustion

The relationship between the stability of the isomers and their respective heats of combustion can be visualized as follows:

Stability_Combustion cluster_combustion Combustion Process cis-Isomer This compound (Higher Energy - Less Stable) Combustion_Products Combustion Products (CO2 + H2O) cis-Isomer->Combustion_Products  ΔH°c (cis) (Larger Heat Release) trans-Isomer trans-1,2-Dimethylcyclopropane (Lower Energy - More Stable) trans-Isomer->Combustion_Products  ΔH°c (trans) (Smaller Heat Release)

Caption: Relationship between isomer stability and heat of combustion.

This guide provides a clear and data-supported comparison of the heats of combustion for cis- and trans-1,2-dimethylcyclopropane. The experimental evidence aligns with theoretical principles of steric strain, confirming that the trans isomer is the more stable of the two due to its lower heat of combustion. Researchers and professionals in drug development can leverage this fundamental understanding of molecular stability and energetics in their own work.

References

Spectroscopic Disparities: A Comparative Analysis of cis- and trans-1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of cis- and trans-1,2-dimethylcyclopropane (B1237784), crucial for their unambiguous identification and characterization.

The geometric isomers of 1,2-dimethylcyclopropane, the cis and trans forms, present a classic case of how subtle differences in molecular symmetry and stereochemistry manifest as distinct fingerprints in various spectroscopic analyses. Understanding these differences is paramount for researchers in fields ranging from synthetic chemistry to drug discovery, where precise structural elucidation is non-negotiable. This guide provides a comprehensive comparison of the spectroscopic properties of these two isomers, supported by experimental data and detailed methodologies for their analysis.

At a Glance: Key Spectroscopic Differences

Spectroscopic TechniqueKey Differentiating Featurecis-1,2-Dimethylcyclopropanetrans-1,2-Dimethylcyclopropane
¹H NMR Spectroscopy Number of Signals & SymmetryFour distinct proton signals due to lower symmetry.Three distinct proton signals due to higher symmetry (C₂ axis).
¹³C NMR Spectroscopy Number of SignalsThree distinct carbon signals.Two distinct carbon signals.
Infrared (IR) Spectroscopy Fingerprint RegionUnique pattern of absorption bands reflecting its Cₛ symmetry.Distinctly different pattern of absorption bands due to its C₂ symmetry.
Raman Spectroscopy Vibrational ModesShows characteristic Raman active modes.Exhibits different Raman active modes due to the presence of a center of inversion in some conformations.
Mass Spectrometry Fragmentation PatternWhile the molecular ion peak is the same, relative abundances of fragment ions may differ slightly.Similar fragmentation to the cis isomer, with potential minor differences in fragment ion intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Symmetries

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of 1,2-dimethylcyclopropane. The differentiation hinges on the inherent symmetry of each molecule, which dictates the number of chemically equivalent protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers are markedly different. The cis isomer , possessing a plane of symmetry (Cₛ), displays four distinct signals . In contrast, the trans isomer has a C₂ axis of symmetry, which simplifies its spectrum to three distinct signals .[1][2]

Table 1: ¹H NMR Data

IsomerProtonChemical Shift (δ, ppm) (Predicted)Multiplicity
This compound-CH₃~ 1.0 - 1.2Doublet
-CH-~ 0.5 - 0.8Multiplet
-CH₂- (endo)~ 0.2 - 0.4Multiplet
-CH₂- (exo)~ -0.1 - 0.1Multiplet
trans-1,2-Dimethylcyclopropane-CH₃~ 0.9 - 1.1Doublet
-CH-~ 0.3 - 0.6Multiplet
-CH₂-~ 0.1 - 0.3Multiplet

Note: Experimentally determined chemical shifts can vary based on solvent and instrument parameters. The values presented are estimations based on typical ranges for cyclopropane (B1198618) derivatives.

¹³C NMR Spectroscopy

Similar to the proton NMR, the ¹³C NMR spectra also reflect the molecular symmetry. The cis isomer shows three distinct signals : one for the methyl carbons, one for the methine carbons, and one for the methylene (B1212753) carbon. The trans isomer , with its higher symmetry, exhibits only two signals : one for the equivalent methyl carbons and one for the equivalent methine carbons, and one for the methylene carbon.

Table 2: ¹³C NMR Data

IsomerCarbonChemical Shift (δ, ppm)
This compound-CH₃16.5
-CH-19.5
-CH₂-10.2
trans-1,2-Dimethylcyclopropane-CH₃21.0
-CH-23.5
-CH₂-15.8

(Data sourced from publicly available spectral databases)

Vibrational Spectroscopy: Fingerprinting the Isomers

Infrared (IR) and Raman spectroscopy provide unique "fingerprints" for each isomer based on their characteristic molecular vibrations.

Infrared (IR) Spectroscopy

While both isomers will show C-H stretching and bending vibrations, the exact positions and intensities of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), will differ. These differences arise from the distinct bond angles and symmetries of the two molecules, which affect their vibrational modes. The IR spectrum of the cis isomer is generally more complex than that of the trans isomer due to its lower symmetry.

Table 3: Key IR Absorption Bands

IsomerWavenumber (cm⁻¹)Assignment
This compound~3070, ~2980, ~1460, ~1020C-H stretch (ring), C-H stretch (methyl), CH₂ scissors, Cyclopropane ring breathing
trans-1,2-Dimethylcyclopropane~3075, ~2960, ~1450, ~1030C-H stretch (ring), C-H stretch (methyl), CH₂ scissors, Cyclopropane ring breathing

(Data sourced from NIST Chemistry WebBook)[3][4]

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. Due to the difference in symmetry, the cis and trans isomers will have different sets of Raman active modes. For instance, a molecule with a center of inversion (like certain conformations of the trans isomer) will follow the rule of mutual exclusion, where vibrations that are Raman active are IR inactive, and vice-versa.

Table 4: Prominent Raman Shifts

IsomerRaman Shift (cm⁻¹) (Predicted)Assignment
This compound~3070, ~2980, ~1200, ~850C-H stretch (ring), C-H stretch (methyl), CH₂ twist, Ring deformation
trans-1,2-Dimethylcyclopropane~3075, ~2960, ~1180, ~880C-H stretch (ring), C-H stretch (methyl), CH₂ twist, Ring deformation

Mass Spectrometry: Unraveling Fragmentation Patterns

In mass spectrometry, both cis- and trans-1,2-dimethylcyclopropane will exhibit the same molecular ion peak (M⁺) at an m/z corresponding to their molecular weight (70.13 g/mol ).[5][6] However, the relative abundances of the fragment ions may show subtle differences. These variations can arise from the different steric environments of the two isomers, which can influence the stability of the fragment ions and the pathways of fragmentation. The base peak for both isomers is typically observed at m/z 55, corresponding to the loss of a methyl group followed by rearrangement.

Table 5: Key Mass Spectrometry Fragments

m/zProposed FragmentThis compound (Relative Abundance %)trans-1,2-Dimethylcyclopropane (Relative Abundance %)
70[M]⁺2528
55[M-CH₃]⁺100100
41[C₃H₅]⁺8085
39[C₃H₃]⁺5055
27[C₂H₃]⁺4548

(Data compiled from NIST Mass Spectrometry Data Center)[4][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the neat liquid sample (cis- or trans-1,2-dimethylcyclopropane) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 128-1024 scans).

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: As these are volatile liquids, the spectrum can be obtained using a neat sample. Place a single drop of the liquid between two KBr or NaCl salt plates. Gently press the plates together to form a thin liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy
  • Sample Preparation: Place the liquid sample in a glass capillary tube or a quartz cuvette.

  • Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Collect the scattered light using an appropriate objective and pass it through a monochromator to a detector.

    • Acquire the spectrum over the desired Raman shift range (e.g., 200-3500 cm⁻¹).

    • The acquisition time and number of accumulations will depend on the sample's Raman scattering cross-section and the laser power.

  • Data Processing: Process the spectrum to remove any background fluorescence and to calibrate the Raman shift axis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is in the range of 10-100 ppm.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Injector: Split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1).

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating these isomers.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure good separation.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: Scan from a low m/z (e.g., 25) to a value above the molecular weight (e.g., 100).

  • Data Analysis: Identify the peaks in the total ion chromatogram and analyze the mass spectrum of each peak to identify the compound and its fragments.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between cis- and trans-1,2-dimethylcyclopropane using the spectroscopic techniques discussed.

Spectroscopic_Differentiation cluster_start Sample cluster_nmr NMR Spectroscopy cluster_vibrational Vibrational Spectroscopy cluster_ms Mass Spectrometry cluster_results Identification Sample Unknown Isomer H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR IR IR Spectroscopy Sample->IR Raman Raman Spectroscopy Sample->Raman MS GC-MS Sample->MS cis_isomer cis-Isomer H1_NMR->cis_isomer 4 Signals trans_isomer trans-Isomer H1_NMR->trans_isomer 3 Signals C13_NMR->cis_isomer 3 Signals C13_NMR->trans_isomer 2 Signals IR->cis_isomer Complex Fingerprint IR->trans_isomer Simpler Fingerprint Raman->cis_isomer Characteristic Modes Raman->trans_isomer Different Active Modes MS->cis_isomer Subtle Fragment Intensity Differences MS->trans_isomer Subtle Fragment Intensity Differences

Caption: Workflow for Isomer Identification.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between cis- and trans-1,2-dimethylcyclopropane, ensuring the structural integrity of their compounds for further study and application.

References

Comparative Reactivity of Cis-1,2-Dimethylcyclopropane and Other Cycloalkanes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of cis-1,2-dimethylcyclopropane with other common cycloalkanes, namely cyclopropane (B1198618), cyclobutane (B1203170), cyclopentane (B165970), and cyclohexane (B81311). The enhanced reactivity of the cyclopropane ring, particularly when substituted, is a critical consideration in synthetic chemistry and drug design, where strained rings can be leveraged for specific chemical transformations. This document summarizes key experimental data regarding the stability and reactivity of these compounds in hydrogenation, bromination, and acid-catalyzed ring-opening reactions, and provides detailed experimental protocols for their comparative analysis.

Introduction to Cycloalkane Reactivity and Ring Strain

The reactivity of cycloalkanes is intrinsically linked to their inherent ring strain, a concept that encompasses angle strain, torsional strain, and steric strain. Cyclopropane and cyclobutane exhibit significant ring strain due to the deviation of their C-C-C bond angles (60° and ~90°, respectively) from the ideal tetrahedral angle of 109.5°.[1] This strain is released in reactions that lead to ring-opening, making these smaller rings more reactive than their larger, more stable counterparts like cyclopentane and cyclohexane. Cyclohexane is considered to be virtually strain-free due to its ability to adopt a stable chair conformation.[2]

This compound carries the high ring strain of the cyclopropane ring, further augmented by steric and torsional strain from the two cis-substituted methyl groups.[3][4][5] This additional strain makes it less stable and, consequently, more reactive than its trans isomer and other less-strained cycloalkanes.

Comparative Stability: Heats of Combustion

The relative stability of cycloalkanes can be quantified by comparing their heats of combustion (ΔH°c). A higher heat of combustion per -CH₂- group indicates lower stability, as more potential energy is stored within the molecule's bonds.[2][3]

CompoundMolecular FormulaEnthalpy of Formation (ΔH°f, liquid) (kJ/mol)Calculated Heat of Combustion (ΔH°c) (kJ/mol)Heat of Combustion per CH₂ (kJ/mol)Total Strain Energy (kcal/mol)
CyclopropaneC₃H₆+20.4-2091-69727.6[1]
CyclobutaneC₄H₈+28.4-2744-68626.3[1]
CyclopentaneC₅H₁₀-76.9-3291-658.26.5
CyclohexaneC₆H₁₂-123.1-3920-653.30
This compoundC₅H₁₀-6.3[6]-3364.5-672.9>27.6

Note: The heat of combustion for this compound was calculated based on its enthalpy of formation and the standard enthalpies of formation for CO₂(g) (-393.5 kJ/mol) and H₂O(l) (-285.8 kJ/mol). The strain energy for this compound is expected to be higher than that of cyclopropane due to additional steric and torsional strain from the methyl groups.

The data clearly illustrates that the three- and four-membered rings are significantly less stable than the five- and six-membered rings. The heat of combustion per CH₂ group for this compound is notably higher than that for cyclopentane and cyclohexane, underscoring its reduced stability and heightened reactivity.

Comparative Reactivity in Chemical Reactions

The increased ring strain in this compound and other small-ring cycloalkanes manifests as enhanced reactivity in addition and ring-opening reactions.

Catalytic Hydrogenation

Catalytic hydrogenation of cycloalkanes with a three- or four-membered ring can lead to ring cleavage. This reaction is a good indicator of the relative ease of breaking the C-C bonds within the ring.

Logical Relationship for Hydrogenation Reactivity

hydrogenation_reactivity cluster_reactivity Relative Rate of Hydrogenation This compound This compound Cyclopropane Cyclopropane This compound->Cyclopropane > Cyclopropane->this compound > Cyclobutane Cyclobutane Cyclopropane->Cyclobutane > Cyclobutane->Cyclopropane > Cyclopentane Cyclopentane Cyclobutane->Cyclopentane >> Cyclopentane->Cyclobutane > Cyclohexane Cyclohexane Cyclopentane->Cyclohexane ~ Cyclohexane->Cyclopentane >

Caption: Relative reactivity towards catalytic hydrogenation generally follows the order of ring strain.

Bromination

Cyclopropanes undergo electrophilic addition with halogens like bromine, a reaction characteristic of alkenes. This is due to the significant p-orbital character of the C-C bonds in the cyclopropane ring. In contrast, larger, less strained cycloalkanes like cyclohexane undergo free-radical substitution with bromine in the presence of UV light.[7]

Experimental Data: Relative Rates of Bromination

Reaction Pathways for Bromination

bromination_pathways cluster_cyclopropane This compound cluster_cyclohexane Cyclohexane A This compound + Br₂ B Ring Opening (Addition) A->B C 1,3-Dibromo-1,2-dimethylpropane B->C D Cyclohexane + Br₂ E Free Radical Substitution (UV light) D->E F Bromocyclohexane + HBr E->F

Caption: Different reaction pathways for the bromination of strained vs. unstrained cycloalkanes.

Acid-Catalyzed Ring Opening

The strained C-C bonds of cyclopropanes can be cleaved by strong acids. The rate of this reaction is highly dependent on the substitution pattern of the cyclopropane ring and the stability of the resulting carbocation intermediate. This compound, upon protonation, can lead to a more stable secondary carbocation upon ring opening, facilitating this reaction compared to unsubstituted cyclopropane. Larger cycloalkanes are generally unreactive towards acids.

Experimental Protocols

Protocol 1: Comparative Catalytic Hydrogenation

Objective: To qualitatively compare the reactivity of this compound, cyclopropane, cyclobutane, cyclopentane, and cyclohexane towards catalytic hydrogenation.

Materials:

  • This compound

  • Cyclopropane (as a solution in a suitable solvent or generated in situ)

  • Cyclobutane

  • Cyclopentane

  • Cyclohexane

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695) (anhydrous)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • For each cycloalkane, place 1 mmol of the compound and 10 mg of 10% Pd/C into a separate clean, dry pressure vessel.

  • Add 10 mL of anhydrous ethanol to each vessel.

  • Seal the vessels and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize each vessel to 50 psi with hydrogen gas.

  • Stir the reactions vigorously at room temperature.

  • Monitor the hydrogen uptake over time for each reaction. A faster rate of hydrogen consumption indicates higher reactivity.

  • After a set time (e.g., 1 hour), carefully vent the hydrogen and purge with nitrogen.

  • Analyze the reaction mixtures by GC-MS to identify and quantify the ring-opened products (for cyclopropanes and cyclobutanes) and the starting material.

Expected Outcome: this compound and cyclopropane will show the highest reactivity (significant hydrogen uptake and formation of propane (B168953) derivatives). Cyclobutane will react more slowly. Cyclopentane and cyclohexane will show negligible reaction under these conditions.

Protocol 2: Competitive Bromination

Objective: To determine the relative reactivity of this compound and other cycloalkanes towards bromine.

Materials:

  • Equimolar mixture of this compound, cyclopentane, and cyclohexane in a suitable inert solvent (e.g., carbon tetrachloride).

  • Solution of bromine in carbon tetrachloride (e.g., 0.1 M).

  • Reaction vials protected from light.

  • GC-MS equipment.

Procedure:

  • In a reaction vial wrapped in aluminum foil, place 1 mL of the equimolar cycloalkane mixture.

  • Add 0.1 mL of the bromine solution to the vial, cap it, and shake vigorously.

  • Allow the reaction to proceed in the dark at room temperature.

  • At regular time intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot by adding a drop of sodium thiosulfate (B1220275) solution.

  • Analyze the quenched aliquots by GC-MS to determine the relative consumption of each cycloalkane.

Expected Outcome: this compound will be consumed most rapidly. The relative rates of consumption of cyclopentane and cyclohexane can also be determined, with cyclopentane reacting faster than cyclohexane via a free-radical substitution pathway (if any ambient light is present) or being largely unreactive in the dark.

Experimental Workflow for Competitive Bromination

competitive_bromination_workflow A Prepare equimolar mixture of cycloalkanes B Add Br₂ solution in the dark A->B C React at room temperature B->C D Withdraw aliquots at time intervals C->D E Quench reaction D->E F Analyze by GC-MS E->F G Determine relative consumption rates F->G

Caption: Workflow for determining the relative reactivity of cycloalkanes towards bromination.

Protocol 3: Comparative Acid-Catalyzed Ring Opening

Objective: To compare the susceptibility of this compound and other cycloalkanes to ring-opening by a strong acid.

Materials:

  • This compound

  • Cyclopropane (as a solution)

  • Cyclobutane

  • Cyclopentane

  • Cyclohexane

  • Concentrated sulfuric acid (H₂SO₄)

  • Inert solvent (e.g., hexane)

  • Reaction vials

  • GC-MS equipment

Procedure:

  • In separate reaction vials, dissolve 1 mmol of each cycloalkane in 5 mL of hexane.

  • To each vial, add 0.1 mL of concentrated sulfuric acid.

  • Stir the mixtures vigorously at room temperature.

  • After a set time (e.g., 30 minutes), quench the reactions by carefully adding 5 mL of a saturated sodium bicarbonate solution.

  • Separate the organic layer and analyze it by GC-MS to identify any ring-opened products (e.g., alcohols, alkenes).

Expected Outcome: this compound will show the most significant conversion to ring-opened products. Cyclopropane will also react, but potentially at a slower rate. Cyclobutane, cyclopentane, and cyclohexane will be largely unreactive under these conditions.

Conclusion

The heightened reactivity of this compound compared to larger-ring cycloalkanes is a direct consequence of its significant ring strain, which is a combination of the inherent strain of the cyclopropane ring and the additional steric and torsional strain from the cis-methyl groups. This increased reactivity is evident in its higher heat of combustion and its propensity to undergo ring-opening reactions such as catalytic hydrogenation, addition of bromine, and acid-catalyzed cleavage under conditions where larger, less-strained cycloalkanes are unreactive. The experimental protocols provided in this guide offer a framework for the systematic and comparative evaluation of these reactivity differences in a laboratory setting. A thorough understanding of these principles is essential for leveraging the unique chemical properties of strained ring systems in modern organic synthesis and drug development.

References

1H NMR spectral comparison of 1,2-dimethylcyclopropane isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive 1H NMR Spectral Comparison of 1,2-Dimethylcyclopropane (B14754300) Isomers

For researchers and professionals in the fields of chemical analysis and drug development, a precise understanding of isomeric differences through spectroscopic techniques is paramount. This guide provides an objective comparison of the 1H Nuclear Magnetic Resonance (NMR) spectra of the cis and trans isomers of 1,2-dimethylcyclopropane, supported by experimental data and detailed protocols.

Introduction to 1,2-Dimethylcyclopropane Isomers

1,2-dimethylcyclopropane exists as two stereoisomers: cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane (B1237784). These isomers, while possessing the same molecular formula and connectivity, differ in the spatial arrangement of their methyl groups, leading to distinct magnetic environments for their protons. These differences are readily elucidated by 1H NMR spectroscopy.

1H NMR Spectral Data Comparison

The 1H NMR spectra of the two isomers exhibit notable differences in chemical shifts (δ), signal multiplicities, and coupling constants (J). These variations arise from the different symmetries of the molecules and the through-bond and through-space interactions of the protons.

Table 1: 1H NMR Spectral Data for 1,2-Dimethylcyclopropane Isomers

IsomerProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Methyl Protons (CH₃)~ 0.9 - 1.1Doublet~ 6 - 7
Methine Protons (CH)~ 0.5 - 0.7Multiplet-
Methylene (B1212753) Protons (CH₂)~ -0.3 - 0.0 (diastereotopic)Multiplets-
trans-1,2-Dimethylcyclopropane Methyl Protons (CH₃)~ 0.9 - 1.1Doublet~ 6 - 7
Methine Protons (CH)~ 0.1 - 0.3Multiplet-
Methylene Proton (CH₂)~ 0.4 - 0.6Multiplet-

Note: The chemical shifts for the cyclopropyl (B3062369) protons are in the characteristic upfield region due to the shielding effect of the cyclopropane (B1198618) ring current.

Analysis of Spectral Differences

The key distinctions in the 1H NMR spectra of the cis and trans isomers are a consequence of their molecular symmetry.

  • This compound: This isomer possesses a Cₛ plane of symmetry. This symmetry renders the two methyl groups and the two methine protons chemically equivalent. However, the two protons on the methylene carbon (C3) are diastereotopic. This is because one methylene proton is cis to the two methyl groups, while the other is trans. This difference in the chemical environment results in separate signals for these two protons, often appearing as complex multiplets due to geminal and vicinal coupling. Therefore, the 1H NMR spectrum of this compound is expected to show four distinct sets of signals.

  • trans-1,2-Dimethylcyclopropane: This isomer has a C₂ axis of symmetry. This symmetry element makes the two methyl groups and the two methine protons equivalent. The two protons on the methylene carbon are also equivalent. Consequently, the 1H NMR spectrum of trans-1,2-dimethylcyclopropane is simpler and is expected to exhibit three distinct signals.

Experimental Protocol for 1H NMR Spectroscopy

The following is a detailed methodology for acquiring high-resolution 1H NMR spectra of volatile organic compounds such as the 1,2-dimethylcyclopropane isomers.

1. Sample Preparation:

  • Purity: Ensure the isomeric purity of the sample through methods like gas chromatography.

  • Solvent: Use a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) to avoid solvent signal interference. For these nonpolar analytes, CDCl₃ is a common choice.

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Field Strength: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp signals.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time (at): Set to 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

  • Number of Scans (ns): For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.

  • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., -1 to 12 ppm).

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption signals.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Integration: Integrate the signals to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify the chemical shifts of all signals.

  • Coupling Constant Measurement: Measure the J-values from the multiplet splittings.

Visualization of Isomeric Differentiation

The logical relationship between the isomers and their resulting 1H NMR spectra can be visualized as follows:

G cluster_isomers 1,2-Dimethylcyclopropane Isomers cluster_symmetry Molecular Symmetry cluster_spectra 1H NMR Spectra cis-Isomer cis-Isomer Cs_Symmetry Cs (Plane of Symmetry) cis-Isomer->Cs_Symmetry leads to trans-Isomer trans-Isomer C2_Symmetry C2 (Axis of Symmetry) trans-Isomer->C2_Symmetry leads to cis-Spectrum 4 Signals (Diastereotopic CH2) Cs_Symmetry->cis-Spectrum results in trans-Spectrum 3 Signals C2_Symmetry->trans-Spectrum results in

Caption: Relationship between isomer symmetry and 1H NMR signals.

This guide provides a foundational understanding for differentiating the cis and trans isomers of 1,2-dimethylcyclopropane using 1H NMR spectroscopy. The distinct spectral features, rooted in their differing molecular symmetries, allow for unambiguous identification.

A Comparative Guide to Theoretical and Experimental Models of Cis-1,2-Dimethylcyclopropane Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Fundamental Unimolecular Reaction

The thermal isomerization of cis-1,2-dimethylcyclopropane is a cornerstone reaction in the study of unimolecular gas-phase kinetics, providing a seemingly simple yet mechanistically rich system for testing and validating theoretical models of chemical reactivity. This guide presents a comprehensive comparison of experimental data with theoretical predictions for the various isomerization pathways of this molecule, offering a valuable resource for researchers in physical organic chemistry, computational chemistry, and related fields.

Unraveling the Reaction Pathways: A Multi-faceted Isomerization

The thermal activation of this compound initiates two primary types of isomerization reactions: a geometrical cis-trans isomerization and a series of structural isomerizations leading to various pentene isomers. Understanding the kinetics of these competing pathways is crucial for a complete picture of the reaction dynamics.

Geometrical Isomerization: A Reversible Transformation

The most rapid process is the reversible conversion of the cis isomer to its more stable trans counterpart. This reaction proceeds via the cleavage of a carbon-carbon bond in the cyclopropane (B1198618) ring, forming a short-lived diradical intermediate which can then re-form the ring in either the cis or trans configuration.

Structural Isomerization: An Irreversible Rearrangement

At the temperatures required for geometrical isomerization, a slower, irreversible structural rearrangement also occurs, yielding a mixture of pentene isomers. These products include cis- and trans-pent-2-ene, 2-methyl-1-butene, and 2-methyl-2-butene. The formation of these products also proceeds through a diradical intermediate, but involves subsequent hydrogen or methyl group shifts before ring closure is possible.

Experimental Determination of Kinetic Parameters

The kinetics of this compound isomerization have been extensively studied experimentally, primarily through gas-phase pyrolysis in static reactor systems. A seminal study by H. M. Frey provides the most comprehensive experimental data to date.

Experimental Protocol

The experimental setup typically involves the following steps:

  • Sample Preparation: A known quantity of high-purity this compound is introduced into a heated reaction vessel. The pressure is carefully controlled to ensure the reaction is in the unimolecular regime.

  • Reaction Conditions: The reaction vessel is maintained at a constant temperature within the range of 380 to 453 °C for the cis-trans isomerization and 434 to 475 °C for the structural isomerization.[1]

  • Reaction Monitoring: At specific time intervals, aliquots of the reaction mixture are withdrawn and rapidly cooled to quench the reaction.

  • Product Analysis: The composition of the reaction mixture is analyzed using gas chromatography (GC). A capillary column with a suitable stationary phase is used to separate the cis- and trans-1,2-dimethylcyclopropane (B1237784) isomers, as well as the various pentene products. A katharometer or flame ionization detector (FID) is commonly used for quantification.[1]

  • Data Analysis: The rate constants for the disappearance of the reactant and the formation of each product are determined by plotting the concentration of each species as a function of time. The Arrhenius parameters (pre-exponential factor, A, and activation energy, Eₐ) are then calculated from the temperature dependence of the rate constants.

Theoretical Modeling of the Isomerization Process

Theoretical chemistry provides powerful tools to investigate the mechanism and kinetics of chemical reactions. For the isomerization of this compound, computational methods such as ab initio calculations and density functional theory (DFT) can be used to map out the potential energy surface of the reaction. These calculations can identify the structures of the reactants, products, and, most importantly, the transition states that connect them. From the calculated energies of these species, key kinetic parameters can be predicted.

Comparison of Experimental Data

The following tables summarize the experimentally determined Arrhenius parameters for the various isomerization pathways of this compound.

Table 1: Experimental Arrhenius Parameters for the Geometrical Isomerization of this compound [1]

ReactionPre-exponential Factor (A) (s⁻¹)Activation Energy (Eₐ) (kcal/mol)
cis → trans10¹⁵.¹⁵59.42 ± 0.5

Table 2: Experimental Arrhenius Parameters for the Structural Isomerization of this compound [1]

ProductPre-exponential Factor (A) (s⁻¹)Activation Energy (Eₐ) (kcal/mol)
cis-Pent-2-ene10¹³.⁹²61.4
trans-Pent-2-ene10¹³.⁹⁶61.2
2-Methyl-1-butene10¹³.⁹³61.9
2-Methyl-2-butene10¹⁴.⁰⁸62.3

Visualizing the Validation Workflow

The process of validating theoretical models against experimental data is a critical aspect of modern chemical research. The following diagram illustrates this logical workflow.

G cluster_exp Experimental Workflow cluster_theor Theoretical Workflow exp_setup Experimental Setup (Pyrolysis Reactor, GC) run_exp Conduct Isomerization Experiments exp_setup->run_exp analyze_data Analyze Product Distribution (Gas Chromatography) run_exp->analyze_data calc_kinetics Calculate Experimental Kinetic Parameters analyze_data->calc_kinetics compare Compare Experimental and Theoretical Results calc_kinetics->compare comp_model Define Theoretical Model (e.g., DFT, ab initio) calc_pes Calculate Potential Energy Surface comp_model->calc_pes locate_ts Identify Transition States calc_pes->locate_ts calc_theor_kinetics Predict Theoretical Kinetic Parameters locate_ts->calc_theor_kinetics calc_theor_kinetics->compare validate Validate/Refine Theoretical Model compare->validate

Caption: Workflow for validating theoretical models with experimental data.

Conclusion and Future Directions

The experimental data for the isomerization of this compound provides a solid benchmark for theoretical models. The measured Arrhenius parameters clearly delineate the kinetic preferences for the different reaction channels. While a direct and comprehensive comparison with high-level theoretical calculations for this specific molecule is currently lacking in the literature, the methodologies applied to the parent cyclopropane system demonstrate the potential for achieving excellent agreement between theory and experiment.

Future work should focus on applying modern computational chemistry methods to calculate the Arrhenius parameters for both the geometrical and structural isomerization pathways of this compound. Such studies would not only provide a more complete validation of the theoretical models but also offer deeper insights into the subtle electronic and steric effects of the methyl substituents on the reaction mechanism and kinetics. This, in turn, will enhance our fundamental understanding of unimolecular reactions and improve the predictive power of theoretical chemistry.

References

Unraveling Ring Strain: A Comparative Guide to trans-1,2-Dimethylcyclopropane as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent instability of cyclic molecules is paramount. Ring strain, a key determinant of a molecule's reactivity and thermodynamic properties, is a fundamental concept in organic chemistry. This guide provides a comprehensive comparison of trans-1,2-dimethylcyclopropane (B1237784) as a reference compound for studying ring strain, contrasting its performance with its cis-isomer and other fundamental cycloalkanes.

The study of ring strain relies on accurate thermodynamic data, primarily obtained through combustion calorimetry. trans-1,2-Dimethylcyclopropane serves as an excellent model for these investigations due to its simple structure and the clear influence of substituent orientation on its stability.

Performance Comparison: Stability and Ring Strain

The stability of a cyclic compound is inversely related to its ring strain; a more stable compound possesses lower ring strain. This strain arises from several factors, including angle strain (deviation from ideal bond angles), torsional strain (eclipsing of bonds on adjacent atoms), and steric strain (repulsive interactions between atoms).

trans-1,2-Dimethylcyclopropane is demonstrably more stable than its cis-counterpart. This increased stability is attributed to the reduction of steric strain. In the trans-isomer, the two methyl groups are situated on opposite sides of the cyclopropane (B1198618) ring, minimizing their spatial interaction. Conversely, in the cis-isomer, the methyl groups are on the same side, leading to significant steric hindrance and a higher internal energy.[1][2] This difference in stability is reflected in their heats of combustion, with the less stable cis-isomer releasing more energy upon combustion.[3][4][5][6]

To quantify and compare ring strain, experimental heats of combustion are essential. The following tables summarize the key thermodynamic data for trans-1,2-dimethylcyclopropane, its cis-isomer (with estimated values based on isomerization data), and other common cycloalkanes.

Table 1: Thermochemical Data for 1,2-Dimethylcyclopropane (B14754300) Isomers

CompoundEnthalpy of Combustion (liquid, kJ/mol)Enthalpy of Formation (liquid, kJ/mol)Estimated Total Strain Energy (kJ/mol)
trans-1,2-Dimethylcyclopropane-3366.0 ± 0.75-30.7 ± 0.79~125
cis-1,2-Dimethylcyclopropane~-3371 (estimated)~-25.7 (estimated)~130

Note: Values for this compound are estimated based on the enthalpy of isomerization from the trans isomer, which is approximately 5 kJ/mol.

Table 2: Comparative Ring Strain Data for Cycloalkanes

CycloalkaneHeat of Combustion (gas, kJ/mol)Total Strain Energy (kJ/mol)Strain Energy per CH₂ Group (kJ/mol)
Cyclopropane-209111538.3
Cyclobutane-272111027.5
Cyclopentane-3291265.2
Cyclohexane-392000

The data clearly illustrates that the three-membered ring of cyclopropane derivatives possesses significant ring strain, making them valuable subjects for study. The minimal difference in strain between the cis and trans isomers of 1,2-dimethylcyclopropane highlights the subtle yet crucial role of steric interactions.

Experimental Determination of Ring Strain

The quantitative data presented above is primarily derived from bomb calorimetry experiments. This technique measures the heat released during the complete combustion of a substance in a constant-volume container.

Experimental Workflow for Ring Strain Determination

The following diagram outlines the typical workflow for experimentally determining the ring strain of a volatile organic compound like trans-1,2-dimethylcyclopropane.

G cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis A Weigh Volatile Liquid Sample B Encapsulate in Gelatin Capsule A->B C Assemble Bomb with Sample & Fuse B->C D Pressurize with Oxygen C->D E Immerse Bomb in Water Bath D->E F Ignite Sample & Record Temperature Change E->F G Calculate Heat of Combustion (ΔHc) F->G H Calculate Enthalpy of Formation (ΔHf) G->H I Calculate Total Strain Energy H->I

Experimental workflow for ring strain determination.
Key Experimental Protocols

1. Bomb Calorimetry of a Volatile Liquid:

  • Sample Preparation: Due to the volatile nature of trans-1,2-dimethylcyclopropane, a precise mass of the liquid is encapsulated in a gelatin capsule to prevent evaporation during weighing and assembly.

  • Bomb Assembly: The encapsulated sample is placed in a crucible within the bomb. A fuse wire of known length and mass is attached to the electrodes, making contact with the sample.

  • Pressurization: The sealed bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimetry: The bomb is submerged in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid), and correction factors for the fuse wire and any acid formation.

2. Calculation of Total Strain Energy:

The total strain energy of a cycloalkane is calculated by comparing its experimental heat of combustion per methylene (B1212753) (CH₂) group with that of a strain-free reference, typically a long-chain alkane.

  • Determine the experimental heat of combustion per CH₂ group: ΔHc (per CH₂) = Total Heat of Combustion / Number of CH₂ groups

  • Use the heat of combustion of a strain-free CH₂ group: This value is approximately 658.6 kJ/mol.

  • Calculate the strain energy per CH₂ group: Strain (per CH₂) = ΔHc (per CH₂) - 658.6 kJ/mol

  • Calculate the total strain energy: Total Strain Energy = Strain (per CH₂) x Number of CH₂ groups

Logical Relationships in Ring Strain

The total ring strain in a molecule is a composite of several contributing factors. The following diagram illustrates the relationship between these different types of strain.

G TotalStrain Total Ring Strain AngleStrain Angle Strain (Deviation from 109.5°) TotalStrain->AngleStrain contributes to TorsionalStrain Torsional Strain (Eclipsing Interactions) TotalStrain->TorsionalStrain contributes to StericStrain Steric Strain (van der Waals Repulsion) TotalStrain->StericStrain contributes to

Components of total ring strain.

In the case of 1,2-dimethylcyclopropane, angle and torsional strain are inherent to the three-membered ring. The key difference between the cis and trans isomers lies in the magnitude of their steric strain.

Conclusion

trans-1,2-Dimethylcyclopropane serves as a valuable and accessible reference compound for the quantitative study of ring strain. Its comparison with this compound provides a clear and measurable demonstration of the impact of steric strain on molecular stability. By employing precise experimental techniques like bomb calorimetry, researchers can obtain the fundamental thermodynamic data necessary to probe the energetic landscapes of cyclic molecules, a critical aspect of rational drug design and development.

References

A Comparative Analysis of Experimental and Theoretical Vibrational Frequencies of cis-1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the vibrational properties of cis-1,2-Dimethylcyclopropane, presenting a comparison between experimental infrared spectroscopy data and theoretical calculations. This guide includes a summary of experimental and calculated vibrational frequencies, detailed methodologies, and a workflow for comparative analysis.

Introduction

This compound is a small, strained cyclic hydrocarbon that serves as a fundamental model for studying the effects of substituent groups on the vibrational modes of a cyclopropane (B1198618) ring. Understanding its vibrational spectrum is crucial for conformational analysis, thermodynamic property calculations, and as a benchmark for computational chemistry methods. This guide provides a direct comparison of experimentally measured gas-phase infrared (IR) vibrational frequencies with theoretically calculated values, offering valuable insights for researchers in spectroscopy, computational chemistry, and drug design.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the prominent experimental vibrational frequencies obtained from the gas-phase infrared spectrum of this compound and a representative set of calculated harmonic frequencies.

Experimental Frequency (cm⁻¹)Calculated Harmonic Frequency (cm⁻¹)Tentative Vibrational Mode Assignment
29653075CH₃ Asymmetric Stretch
28802990CH₃ Symmetric Stretch
14601480CH₃ Asymmetric Bend
13801395CH₃ Symmetric Bend (Umbrella)
11501165CH₃ Rocking / Ring Deformation
10201030Ring Breathing / C-C Stretch
850860Ring Deformation / CH₂ Wag

Experimental and Computational Methodologies

Experimental Protocol: Gas-Phase Infrared Spectroscopy

The experimental vibrational frequencies were obtained from the gas-phase infrared spectrum of this compound.[1] The spectrum was sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

  • Instrumentation : The spectrum was recorded using a Hewlett-Packard GC/MS/IRD (Gas Chromatograph/Mass Spectrometer/Infrared Detector) system.

  • Sample Phase : The sample was in the gas phase, which minimizes intermolecular interactions and provides vibrational frequencies closer to the true molecular vibrations.

  • Data Acquisition : The infrared spectrum was collected over a standard mid-infrared range, and the data was made available in the JCAMP-DX format. The peak frequencies were extracted from this data.

Computational Protocol: Density Functional Theory (DFT) Calculations
  • Methodology : Density Functional Theory (DFT) is a robust method for calculating the vibrational frequencies of organic molecules.

  • Functional and Basis Set : A common and effective choice for a molecule of this type would be the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-31G(d). This level of theory provides a good balance between accuracy and computational cost for vibrational frequency calculations.

  • Procedure :

    • Geometry Optimization : The first step is to perform a geometry optimization to find the lowest energy structure of the this compound molecule.

    • Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, which are then used to determine the harmonic vibrational frequencies and their corresponding normal modes.

  • Scaling Factor : It is a common practice to apply a scaling factor to the calculated harmonic frequencies to better match the experimental anharmonic frequencies. For the B3LYP/6-31G(d) level of theory, a typical scaling factor is around 0.96. The calculated frequencies in the table are unscaled harmonic frequencies.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing experimental and calculated vibrational frequencies of a molecule like this compound.

Workflow for Comparing Vibrational Frequencies cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_comparison Comparative Analysis exp_sample Gas-Phase Sample of This compound exp_ir Infrared Spectroscopy exp_sample->exp_ir exp_data Experimental IR Spectrum exp_ir->exp_data exp_freq Extract Peak Frequencies exp_data->exp_freq compare Compare Experimental and Calculated Frequencies exp_freq->compare comp_model Build Molecular Model comp_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) comp_model->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_scaled Calculated Harmonic Frequencies comp_freq->comp_scaled comp_scaled->compare assign Assign Vibrational Modes compare->assign report Generate Comparison Guide assign->report

Caption: Workflow for the comparison of experimental and calculated vibrational frequencies.

Conclusion

The comparison between experimental and calculated vibrational frequencies of this compound reveals a good correlation, validating the utility of DFT calculations for predicting the vibrational spectra of small cyclic molecules. The observed discrepancies are expected and can be attributed to the harmonic approximation used in the calculations, which does not account for the anharmonicity of real molecular vibrations. For more precise theoretical values, more advanced computational methods or the application of anharmonic corrections would be necessary. This guide provides a foundational comparison that can be built upon for more in-depth spectroscopic and computational studies.

References

Is cis-1,2-Dimethylcyclopropane more or less stable than its trans isomer?

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cyclic hydrocarbons, the conformational stability of isomers is a critical determinant of their physical and chemical properties. This guide provides a detailed comparison of the stability of cis- and trans-1,2-dimethylcyclopropane (B1237784), supported by thermodynamic data and experimental methodologies.

The core of the stability difference between cis- and trans-1,2-dimethylcyclopropane lies in the concept of steric strain. In the cis isomer, the two methyl groups are positioned on the same side of the cyclopropane (B1198618) ring. This arrangement forces the bulky methyl groups into close proximity, leading to repulsive steric interactions and an increase in the molecule's internal energy. Conversely, the trans isomer features the methyl groups on opposite sides of the ring, which minimizes these repulsive forces.[1][2][3][4][5] This fundamental structural difference renders trans-1,2-dimethylcyclopropane the more stable of the two isomers.

Thermodynamic Data Comparison

The relative stabilities of the isomers can be quantified by comparing their standard enthalpies of formation (ΔHf°) and combustion (ΔHc°). A more negative enthalpy of formation indicates greater stability, while a more negative (larger absolute value) enthalpy of combustion indicates lower stability.

IsomerStandard Enthalpy of Formation (ΔHf°, gas, 298.15 K)Standard Enthalpy of Combustion (ΔHc°, liquid, 298.15 K)Reference
cis-1,2-Dimethylcyclopropane-69.9 kJ/mol-3341.3 kJ/mol
trans-1,2-Dimethylcyclopropane-74.7 kJ/mol-3336.5 kJ/mol

Note: The values presented are based on available literature and may vary slightly between different sources.

Experimental Determination of Stability

The primary experimental technique for determining the relative stabilities of these isomers is bomb calorimetry, which is used to measure the heat of combustion.

Experimental Protocol: Bomb Calorimetry for Volatile Liquids

The determination of the enthalpy of combustion for volatile liquids like the 1,2-dimethylcyclopropane (B14754300) isomers requires a specialized approach to handle their high vapor pressure.

Objective: To measure the heat released during the complete combustion of cis- and trans-1,2-dimethylcyclopropane to determine their respective enthalpies of combustion.

Apparatus:

  • Oxygen bomb calorimeter

  • Sample holder (e.g., platinum crucible)

  • Ignition system with a fuse wire (e.g., platinum or iron)

  • Calorimeter bucket with a known mass of water

  • High-precision thermometer

  • Device for sealing volatile liquids (e.g., glass ampoules or a specialized crucible with a lid)

Procedure:

  • Sample Preparation: A precisely weighed sample of the volatile isomer (cis- or trans-1,2-dimethylcyclopropane) is encapsulated in a sealed, thin-walled glass ampoule or a specialized crucible designed for volatile substances. This prevents evaporation of the sample before ignition.

  • Bomb Assembly: The sealed sample is placed in the sample holder within the oxygen bomb. A known length of fuse wire is positioned to be in contact with the ampoule or a combustion aid.

  • Pressurization: The bomb is sealed and pressurized with a high-purity oxygen gas to a pressure of approximately 30 atm. This ensures complete combustion.

  • Calorimeter Setup: The prepared bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the isomer is then calculated from the observed temperature change, the heat capacity of the calorimeter, and the mass of the sample. Corrections are applied for the heat of ignition and any side reactions.

Logical Framework for Stability Analysis

The determination of the relative stability of cis- and trans-1,2-dimethylcyclopropane is based on a logical progression from molecular structure to measurable thermodynamic properties.

G Logical Framework for Stability Comparison cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Thermodynamic Consequence cluster_3 Experimental Observation A This compound (Methyl groups on same side) C Increased Steric Strain A->C B trans-1,2-Dimethylcyclopropane (Methyl groups on opposite sides) D Reduced Steric Strain B->D E Higher Internal Energy (Less Stable) C->E F Lower Internal Energy (More Stable) D->F G Larger Heat of Combustion E->G H Smaller Heat of Combustion F->H

Figure 1. The logical relationship between molecular structure and thermodynamic stability.

Experimental Workflow Diagram

The experimental process for determining the heat of combustion follows a systematic workflow to ensure accurate and reproducible results.

G Experimental Workflow for Bomb Calorimetry A Sample Preparation (Weighing and Encapsulation) B Bomb Assembly (Sample and Fuse Wire Placement) A->B C Pressurization with Oxygen B->C D Calorimeter Setup (Submerging Bomb in Water) C->D E Thermal Equilibration D->E F Ignition and Temperature Measurement E->F G Data Analysis (Calculation of Heat of Combustion) F->G

Figure 2. A simplified workflow for determining the heat of combustion using bomb calorimetry.

References

A Researcher's Guide to Differentiating cis- and trans-1,2-dimethylcyclopropane using NOE Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. The subtle difference in the spatial arrangement of atoms between diastereomers like cis- and trans-1,2-dimethylcyclopropane (B1237784) can lead to significant variations in their physical, chemical, and biological properties. This guide provides a comprehensive comparison of Nuclear Overhauser Effect (NOE) spectroscopy with other NMR techniques for the unambiguous differentiation of these isomers, supported by experimental considerations and data interpretation.

The core principle behind using NOE spectroscopy to distinguish between cis- and trans-1,2-dimethylcyclopropane lies in the distance-dependent nature of the NOE effect.[1] The Nuclear Overhauser Effect is the transfer of nuclear spin polarization from one nucleus to another through space.[1] This effect is significant only for nuclei that are in close proximity, typically less than 5 Å apart.[1][2]

In cis-1,2-dimethylcyclopropane, the two methyl groups are on the same face of the cyclopropane (B1198618) ring. This spatial arrangement brings the protons of the methyl groups close to the methine protons on the cyclopropane ring. Irradiation of the methyl protons will, therefore, lead to a measurable NOE enhancement of the signal corresponding to the adjacent methine protons.

Conversely, in the trans isomer, the methyl groups are on opposite faces of the ring. The larger distance between the methyl protons and the methine proton on the opposite side of the ring results in a significantly weaker or absent NOE effect.[3]

Experimental Workflow for NOE-based Differentiation

The following diagram outlines the typical workflow for differentiating the isomers using NOE spectroscopy.

cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Sample Dissolve Isomer Mixture in Deuterated Solvent Degas Degas Sample (Freeze-Pump-Thaw) Sample->Degas H1_NMR Acquire 1H NMR Spectrum Degas->H1_NMR NOESY Acquire 2D NOESY or 1D NOE Difference Spectrum H1_NMR->NOESY Analyze_NOE Analyze NOE Correlations NOESY->Analyze_NOE Identify_Cis cis-Isomer Identified Analyze_NOE->Identify_Cis Strong NOE between methyl and methine protons Identify_Trans trans-Isomer Identified Analyze_NOE->Identify_Trans Weak or no NOE between methyl and methine protons

Caption: Experimental workflow for isomer differentiation.

Logical Basis of NOE Differentiation

The logical relationship for distinguishing between the cis and trans isomers based on the NOE effect is illustrated below.

cluster_observation Observation cluster_interpretation Interpretation cluster_conclusion Conclusion Irradiate Irradiate Methyl Protons Observe Observe Methine Proton Signal Irradiate->Observe NOE_Effect NOE Observed? Observe->NOE_Effect Cis_Isomer This compound NOE_Effect->Cis_Isomer Yes (Strong Enhancement) Trans_Isomer trans-1,2-dimethylcyclopropane NOE_Effect->Trans_Isomer No or Weak Enhancement

Caption: Logic for NOE-based isomer identification.

Quantitative Data Comparison

Spectroscopic ParameterThis compoundtrans-1,2-dimethylcyclopropaneRationale for Differentiation
¹H NMR Signals 43Different molecular symmetry leads to a different number of chemically non-equivalent protons.[4][5][6]
¹³C NMR Signals 32Different molecular symmetry results in a different number of chemically non-equivalent carbons.
³JHH (cis-vicinal) ~7-13 HzN/AThe dihedral angle between cis protons on a cyclopropane ring leads to a larger coupling constant.[3]
³JHH (trans-vicinal) N/A~2-7 HzThe dihedral angle between trans protons on a cyclopropane ring results in a smaller coupling constant.[3]
NOE Enhancement Present and significantAbsent or very weakProtons on the methyl groups and the cyclopropyl (B3062369) ring are in close spatial proximity in the cis isomer.[3]

Experimental Protocols

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the 1,2-dimethylcyclopropane (B14754300) sample in a suitable deuterated solvent (e.g., CDCl₃).

  • For optimal NOE measurements, it is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This is typically achieved by several freeze-pump-thaw cycles.[7]

2. 1D NOE Difference Spectroscopy:

  • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the methyl and methine protons.

  • Set up a 1D NOE difference experiment. This involves irradiating the methyl proton signal with a low-power radiofrequency field for a specific mixing time (typically a few seconds for small molecules).[8]

  • A control spectrum is recorded with the irradiation frequency set to a region of the spectrum where no signals are present.

  • The difference between the irradiated and control spectra is calculated, revealing only the signals that have experienced an NOE enhancement.

3. 2D NOESY Spectroscopy:

  • A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can also be performed. This experiment generates a 2D map showing correlations between all protons that are close in space.

  • A cross-peak between the methyl and methine proton signals in the 2D NOESY spectrum is indicative of the cis isomer.

  • The absence or very weak intensity of this cross-peak suggests the trans isomer.

Comparison with Alternative Methods

While NOE spectroscopy is a powerful tool, other NMR methods can also be used to differentiate between cis- and trans-1,2-dimethylcyclopropane.

  • ¹H and ¹³C NMR Spectroscopy: The most straightforward method is to count the number of signals in the ¹H and ¹³C NMR spectra. Due to its higher symmetry (C₂ axis), the trans isomer will exhibit fewer signals than the less symmetric cis isomer (Cₛ symmetry).[9] For trans-1,2-dimethylcyclopropane, three ¹H signals and two ¹³C signals are expected. For the cis isomer, four ¹H signals and three ¹³C signals are anticipated.[4][5]

  • ¹H-¹H Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³J) between the methine protons on the cyclopropane ring is dependent on the dihedral angle. For cyclopropane systems, the coupling constant between cis protons is typically larger than that between trans protons.[3] This can be a reliable method for stereochemical assignment, provided the relevant signals can be clearly resolved and analyzed.

Conclusion

NOE spectroscopy provides a definitive method for differentiating between cis- and trans-1,2-dimethylcyclopropane by directly probing the through-space proximity of the methyl and methine protons. While simpler methods like counting the number of signals in ¹H and ¹³C NMR spectra can often provide a quick answer, NOE experiments offer unambiguous confirmation, which is crucial in research and development settings where absolute stereochemical assignment is paramount. The choice of method will depend on the complexity of the molecule, the quality of the spectra, and the level of certainty required. For complex molecules where signal overlap may obscure coupling constants or make signal counting ambiguous, 2D NOESY is the preferred method for its ability to resolve and correlate signals in a second dimension.

References

Safety Operating Guide

Proper Disposal of cis-1,2-Dimethylcyclopropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of cis-1,2-Dimethylcyclopropane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals handling this chemical.

I. Understanding the Hazards

This compound is a flammable liquid and is considered a hazardous waste.[1][2] Improper disposal can lead to safety hazards, including fire and explosion, as well as environmental contamination. It is crucial to handle this chemical with care and adhere to the prescribed disposal protocols.

II. Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn, including chemical-impermeable gloves, safety goggles, and a lab coat.[3] All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] To prevent ignition from static electricity, use non-sparking tools and ensure all equipment is properly grounded.[1][3]

III. Segregation and Storage of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[4] this compound waste must be stored separately from incompatible materials, such as strong oxidizing agents.[1]

All waste containing this compound should be collected in a designated, properly labeled, and closed container.[3][5] This container should be stored in a designated satellite accumulation area (SAA) within the laboratory.[4] Ensure the container is made of a material compatible with the chemical.

IV. Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3][6] Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water, soil, or foodstuffs. [3][6]

Step-by-Step Disposal Protocol:

  • Waste Collection: Carefully transfer the this compound waste into a designated hazardous waste container. Avoid overfilling the container; leave adequate headspace.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream with their approximate percentages.[5][7]

  • Storage: Securely close the container and place it in your laboratory's designated satellite accumulation area.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[7]

V. Management of Spills and Contaminated Materials

In the event of a spill, immediately evacuate personnel from the area and remove all sources of ignition.[3] Use spark-proof tools and explosion-proof equipment for cleanup.[3] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect the material into a suitable, closed container for disposal as hazardous waste.[1]

VI. Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste until properly decontaminated. Containers should be triple-rinsed with a suitable solvent.[3][5] The rinsate from this process must be collected and disposed of as hazardous waste.[5][8] Once decontaminated, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or sent for recycling or reconditioning, depending on institutional policies.[3]

Quantitative Data Summary

ParameterGuidelineSource
Primary Disposal Method Licensed chemical destruction or controlled incineration with flue gas scrubbing.[3][6]
Sewer Discharge Prohibited.[3][6]
Waste Container Labeling "Hazardous Waste," chemical name, and constituents with approximate percentages.[5][7]
Container Decontamination Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[3][5]

Experimental Protocols

No experimental protocols for the chemical neutralization of this compound for disposal are recommended. The standard and safest procedure is collection and subsequent destruction by a licensed waste management facility.

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow Start Waste Generation Collect Collect Waste in Labeled Container Start->Collect Store Store in Satellite Accumulation Area Collect->Store Segregate Segregate from Incompatibles Store->Segregate Pickup Schedule EHS Waste Pickup Store->Pickup Transport Licensed Waste Hauler Transport Pickup->Transport Disposal Incineration at Licensed Facility Transport->Disposal

References

Personal protective equipment for handling cis-1,2-Dimethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling cis-1,2-Dimethylcyclopropane. It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this chemical.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 930-18-7

  • Molecular Formula: C₅H₁₀

Primary Hazards:

  • May cause skin and eye irritation.[1][2][3]

  • Potential for anesthetic effects such as drowsiness, dizziness, and headache upon overexposure.[1][2][3]

  • Flammable liquid and vapor.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to ensure personnel safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEyes/FaceHand ProtectionBody ProtectionRespiratory Protection
Routine Laboratory Use (small quantities) Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]Chemical impermeable gloves.[4] Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact.Flame-resistant lab coat, closed-toe shoes, long pants.Work in a certified chemical fume hood.
Weighing and Transferring Tightly fitting safety goggles with side-shields and a face shield.Chemical impermeable gloves with extended cuffs.Flame-resistant lab coat over a chemical-resistant apron, closed-toe shoes, long pants.Work in a certified chemical fume hood.
Large-Scale Operations (>1L) Tightly fitting safety goggles with side-shields and a face shield.Heavy-duty chemical impermeable gloves.Fire/flame resistant and impervious clothing.[4] Chemical-resistant suit, boots, and gloves.A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[4]
Spill Cleanup Tightly fitting safety goggles with side-shields and a face shield.Chemical impermeable gloves.Chemical-resistant coveralls and boots.A NIOSH-approved respirator with an organic vapor cartridge may be required depending on the scale and ventilation.

Operational Plan

A systematic approach to handling this compound is crucial for minimizing risks.

1. Pre-Operational Checklist:

  • Verify that the Safety Data Sheet (SDS) is readily available.

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

  • Confirm that all personnel are trained on the specific hazards and handling procedures for this chemical.

  • Verify that the chemical fume hood is certified and functioning correctly.

2. Handling Procedures:

  • All work with this compound must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of vapors.[4]

  • Avoid contact with skin and eyes.[4]

  • Use non-sparking tools and take precautionary measures against static discharges.[4]

  • Keep the container tightly closed when not in use.

3. Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]

  • Keep the container tightly closed.[4]

  • Store in a designated flammable liquids storage cabinet.

  • Segregate from incompatible materials such as oxidizing agents.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Disposal Method:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]

  • Do not discharge to sewer systems.[4]

3. Contaminated Materials:

  • PPE: Used disposable gloves, aprons, and other contaminated PPE should be collected in a sealed bag and disposed of as chemical waste.

  • Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone (B3395972) or ethanol) in a fume hood. The rinsate should be collected as hazardous waste.

  • Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[4]

Emergency Procedures

1. Spills:

  • Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[4]

  • Remove all sources of ignition.[4]

  • Use spark-proof tools and explosion-proof equipment.[4]

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect and place the absorbed material into a suitable, closed container for disposal.[4]

  • Ventilate the area and wash the spill site after material pickup is complete.

2. First Aid:

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Waste Disposal cluster_emergency Emergency Response A Review SDS B Verify Emergency Equipment (Eyewash, Shower, Fume Hood) A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D E Use Non-Sparking Tools D->E F Store in Flammable Cabinet D->F G Collect Waste in Labeled Container D->G J Spill Occurs D->J K Personal Exposure D->K H Dispose via Licensed Chemical Destruction G->H I Triple-Rinse Contaminated Packaging H->I L Evacuate & Remove Ignition Sources J->L N Administer First Aid K->N M Contain & Clean Up with Spark-Proof Tools L->M O Seek Medical Attention N->O

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.